molecular formula C9H11N3 B1604423 Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine CAS No. 885275-83-2

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Cat. No.: B1604423
CAS No.: 885275-83-2
M. Wt: 161.2 g/mol
InChI Key: BIKHBXLQYBABBC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine
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InChI

InChI=1S/C9H11N3/c1-10-6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHBXLQYBABBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650283
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

885275-83-2
Record name N-Methylimidazo[1,2-a]pyridine-3-methanamine
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Record name 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
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Record name ({imidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, a key scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds. This document details two primary, robust synthetic routes to the target molecule, designed for researchers, scientists, and professionals in drug development. The guide emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations for each synthesis, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent) all feature this versatile core, highlighting its therapeutic potential.[3][4] The derivatization of the imidazo[1,2-a]pyridine scaffold, particularly at the C3 position, is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the synthesis of a specific C3-substituted derivative, this compound, presenting two efficacious and well-precedented synthetic strategies.

Core Synthesis of the Imidazo[1,2-a]pyridine Nucleus

Prior to the functionalization at the C3 position, the synthesis of the parent imidazo[1,2-a]pyridine core is a necessary first step. A common and efficient method for this is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[4]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Step 2: Reagent Addition. To the stirred solution, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 equivalents) dropwise at room temperature.

  • Step 3: Reaction. Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purification. The crude product can be purified by column chromatography on silica gel to afford pure imidazo[1,2-a]pyridine.

Pathway 1: Direct Aminomethylation via the Mannich Reaction

The Mannich reaction is a powerful tool for the C-alkylation of electron-rich heterocycles.[5] In the context of imidazo[1,2-a]pyridine, the C3 position is sufficiently nucleophilic to undergo electrophilic substitution. This pathway offers a direct and atom-economical route to the target molecule. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and methylamine, which then undergoes electrophilic attack by the imidazo[1,2-a]pyridine.[6]

dot

Caption: Pathway 1: Mannich Reaction.

Experimental Protocol: Mannich Reaction

  • Step 1: Reaction Setup. In a sealed tube or a round-bottom flask, suspend imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Step 2: Reagent Addition. Add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) and an aqueous solution of methylamine (40 wt. %, 1.2 equivalents) or dimethylamine hydrochloride to the suspension.

  • Step 3: Reaction. Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Step 4: Work-up and Isolation. After cooling, basify the reaction mixture with an aqueous solution of sodium hydroxide to pH > 10. Extract the product with dichloromethane or ethyl acetate.

  • Step 5: Purification. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Pathway 2: Two-Step Synthesis via Formylation and Reductive Amination

This pathway provides a more controlled, albeit longer, route to the target molecule. It involves the initial formylation of the imidazo[1,2-a]pyridine core at the C3 position to yield imidazo[1,2-a]pyridine-3-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to furnish the final product.

Step 2a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

dot

Caption: Pathway 2: Formylation and Reductive Amination.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

  • Step 1: Vilsmeier Reagent Formation. In a three-necked flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Step 2: Addition of Imidazo[1,2-a]pyridine. Dissolve imidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Step 4: Work-up and Isolation. Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated aqueous solution of sodium carbonate. The product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Step 5: Purification. The crude aldehyde can be purified by recrystallization or column chromatography.

Step 2b: Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion in situ, which is then reduced by a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity.

Experimental Protocol: Reductive Amination

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve Imidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: Reagent Addition. Add a solution of methylamine (2.0 M in THF or as a hydrochloride salt with a non-nucleophilic base, 1.5 equivalents). Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Step 3: Reduction. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Step 4: Reaction. Stir the reaction at room temperature for 12-24 hours.

  • Step 5: Work-up and Isolation. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Step 6: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the target amine.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Mannich ReactionPathway 2: Formylation and Reductive Amination
Number of Steps 12
Atom Economy HighModerate
Reagents Formaldehyde, MethylaminePOCl₃, DMF, Methylamine, NaBH(OAc)₃
Control Less control, potential for side reactionsHigh control, isolation of intermediate
Scalability Generally scalableReadily scalable
Overall Yield Variable, can be highGenerally good to excellent

Conclusion

This guide has detailed two robust and scientifically sound synthetic pathways for the preparation of this compound. The choice between the direct Mannich reaction and the two-step formylation-reductive amination sequence will depend on the specific requirements of the research, including desired purity, scale, and available resources. Both methods are well-precedented in the literature for the functionalization of the imidazo[1,2-a]pyridine core and provide reliable access to this important chemical entity for further investigation in drug discovery and development programs.

References

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science (RSC Publishing). [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. [Link]

  • Synthesis of Zolpidem and Alpidem. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. NIH. [Link]

  • Yb(OTf)3-catalyzed Mannich reaction of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidines. Indian Journal of Chemistry. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Inovatus Services Ltd. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Alkylation of imidazo[1,2-a]pyridines using DLP. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ResearchGate. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]

  • Preparation and New Reactions of Imidazo[1,2-a]pyridines. ACS Publications. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" known for its diverse biological activities.[1][2] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document details the molecular structure, identity, and key properties such as lipophilicity (LogP), acidity (pKa), and aqueous solubility. Furthermore, it provides field-proven, step-by-step experimental protocols for the determination of these properties, explaining the scientific rationale behind methodological choices to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this molecule or similar chemical entities.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered substantial attention in pharmaceutical research. Its rigid structure and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs, including zolpidem and alpidem.[2] Compounds based on this scaffold exhibit a wide range of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2]

The specific compound of interest, this compound, is a derivative functionalized at the C3 position, a common site for modification to modulate biological activity. Its properties, such as good solubility and stability, make it a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[3] A thorough characterization of its physicochemical properties is the foundational step in any rational drug design campaign, as these parameters directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of reproducible scientific investigation. The structural and molecular details for this compound are summarized below.

IdentifierValueSource
IUPAC Name N-methyl-1-(imidazo[1,2-a]pyridin-3-yl)methanamine-
CAS Number 885275-83-2[3]
Molecular Formula C₉H₁₁N₃[3]
Molecular Weight 161.21 g/mol [3]
Canonical SMILES CNCC1=CN2C=CC=CC2=N1-
Appearance Light yellow to brown liquid[3]

Core Physicochemical Properties & Experimental Determination

The following sections delve into the critical physicochemical properties of the title compound. For each property, this guide explains its significance in a drug discovery context and provides a detailed, self-validating protocol for its experimental determination.

Lipophilicity: The Partition Coefficient (LogP)

Scientific Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "oiliness." It is a critical parameter in drug design as it governs the ability of a molecule to cross biological membranes, such as the intestinal wall or the blood-brain barrier. A LogP value that is too low may result in poor membrane permeability and absorption, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins or fatty tissues, reducing bioavailability. The OECD Test Guideline 107 describes the Shake Flask Method as a standard for determining LogP values in the range of -2 to 4.[4][5]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is adapted from the OECD Guideline 107.[4][5]

  • Preparation of Phases:

    • Prepare mutually saturated solvents by shaking high-purity n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel for 24 hours at the test temperature (e.g., 25°C). Allow the layers to separate completely.

    • Causality Check: Using mutually saturated solvents is crucial to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.

  • Test Substance Preparation:

    • Prepare a stock solution of this compound in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method and should not exceed the compound's solubility limit in either phase.

  • Partitioning:

    • In triplicate, combine the n-octanol stock solution and the saturated aqueous phase in glass vessels with inert stoppers. Use at least three different phase volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).

    • Agitate the vessels at a constant temperature until equilibrium is reached (typically 24 hours). Centrifugation is the recommended method for phase separation to avoid the formation of emulsions, which can artificially inflate the concentration in the aqueous phase.[4]

  • Analysis:

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the test substance in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Self-Validation: A mass balance calculation should be performed. The total amount of substance recovered from both phases should be compared to the amount initially added. A recovery of 90-110% validates the integrity of the experiment.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ).

    • P = Cₒ / Cₐ

    • The result is expressed as its base-10 logarithm, LogP. The final LogP should be reported as the average of the triplicate determinations, with a standard deviation of less than ± 0.3 log units.[6]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation P1 Saturate n-Octanol and Water P2 Prepare Stock Solution in n-Octanol P1->P2 E1 Combine Phases (3 Ratios, Triplicate) P2->E1 E2 Equilibrate (Shake) & Temperature Control E1->E2 E3 Separate Phases (Centrifugation) E2->E3 A1 Measure Concentration in each Phase (HPLC) E3->A1 A2 Calculate P = [C]oct / [C]aq A1->A2 A4 Validate: Mass Balance (90-110%) A1->A4 A3 Calculate LogP A2->A3

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity: The Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a basic compound like this compound, the pKa indicates the strength of the conjugate acid. This value is critical for predicting a drug's behavior in different physiological environments.[7] For instance, the charge state of a molecule at the pH of the stomach (pH 1.5-3.5) versus the intestine (pH 6.0-7.5) will dictate its solubility and ability to be absorbed. Potentiometric titration is a highly accurate and standard method for pKa determination.[8][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is based on established methodologies for determining the pKa of pharmaceutical compounds.[7][10]

  • System Calibration & Preparation:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[7] Accurate calibration is the cornerstone of a trustworthy measurement.

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl, as the analyte is basic).

    • Prepare the analyte solution (e.g., 1 mM of the compound) in a solution of constant ionic strength (e.g., 0.15 M KCl).[10] Maintaining constant ionic strength minimizes variations in activity coefficients.

    • Purge the analyte solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[7]

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel (e.g., 25°C) with continuous stirring.

    • Immerse the calibrated pH electrode and the tip of the automated burette containing the titrant.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added. Stable readings are critical for accuracy.[10]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope, which can be identified by calculating the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (the point where half of the titrant volume required to reach the equivalence point has been added). At this point, [Base] = [Conjugate Acid].

  • Self-Validation:

    • Perform a blank titration (titrating the KCl solution without the analyte) to correct for any background effects.

    • The precision of the method can be confirmed by running the experiment in triplicate. The resulting pKa values should be highly consistent.

G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) low_ph Protonated Form (BH⁺) Positively Charged Generally Higher Aqueous Solubility equilibrium pKa low_ph->equilibrium + H⁺ high_ph Neutral Form (B) Uncharged Generally Higher Membrane Permeability high_ph->equilibrium + H⁺ equilibrium->low_ph - H⁺ equilibrium->high_ph - H⁺

Caption: Ionization equilibrium of a basic compound around its pKa.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a fundamental property that determines the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption.[11] Low solubility is a major challenge in drug development, often leading to poor bioavailability and the need for complex formulations.[12] The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility, providing a measure of the true equilibrium state.[11][13]

Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is consistent with guidelines for biopharmaceutical classification.[14]

  • Preparation:

    • Prepare aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.

    • The test should be conducted at a controlled temperature, typically 37 ± 1 °C, to mimic physiological conditions.[14]

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of each buffer in a sealed, inert container. The presence of undissolved solids at the end of the experiment is essential to ensure saturation has been reached.[11]

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the necessary equilibration time.[14]

  • Sample Processing:

    • After equilibration, allow the samples to stand to let solids settle.

    • Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method like HPLC-UV or LC-MS.

    • Self-Validation: To confirm that equilibrium was reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points.

  • Reporting:

    • The solubility is reported in units such as mg/mL or µg/mL at each specific pH and temperature. The experiment should be performed in at least triplicate.[14]

G start Add Excess Compound to Buffer (Triplicate) step1 Agitate at 37°C (e.g., 24-48h) to Reach Equilibrium start->step1 validate Validate: Check for Undissolved Solid step1->validate step2 Separate Solid & Liquid (Filter or Centrifuge) step3 Withdraw Supernatant step2->step3 step4 Quantify Concentration (HPLC / LC-MS) step3->step4 result Report Solubility (mg/mL) step4->result validate->step2 Solid Present

Caption: Workflow for equilibrium aqueous solubility determination.

Summary of Physicochemical Data

While experimentally determined values for this specific molecule are not broadly published, data from commercial suppliers and analogous structures provide a foundational profile. The protocols described herein are designed to produce definitive experimental values.

PropertyPredicted/Reported ValueSignificance for Drug Development
Molecular Weight 161.21 g/mol [3]Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP To be determined experimentallyInfluences membrane permeability, absorption, and distribution.
pKa To be determined experimentallyDetermines ionization state, impacting solubility and receptor binding.
Aqueous Solubility Reported as having "good solubility"[3]High solubility is favorable for oral absorption and formulation.

Implications for Drug Development and Conclusion

The initial assessment of this compound, based on its molecular weight and qualitative solubility reports, is promising from a drug development perspective. Its relatively small size is advantageous for bioavailability. The presence of basic nitrogen atoms, which will be characterized by pKa determination, suggests that its solubility will be pH-dependent, likely being higher in the acidic environment of the stomach.

The experimental determination of its LogP, pKa, and quantitative aqueous solubility using the rigorous, self-validating protocols outlined in this guide is an essential next step. These data points are not mere academic exercises; they are critical inputs for building predictive pharmacokinetic models, guiding lead optimization, selecting appropriate salt forms, and designing effective formulations. By systematically applying these foundational physicochemical characterization techniques, researchers can de-risk their drug discovery programs and make more informed decisions, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). OECD Test Guideline 105: Water Solubility. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • EURL ECVAM. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

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Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Authored by: A Senior Application Scientist

Foreword: The Privileged Scaffold and the Inferred Mechanism

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] This bicyclic heterocyclic system is the foundation for several marketed drugs, including the hypnotic zolpidem, and the anxiolytics alpidem and saripidem.[1][2][3] A common thread weaving through the pharmacological profiles of these molecules is their mechanism of action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7][8][9][10]

This guide focuses on this compound, a specific derivative of this potent scaffold.[11] While direct, comprehensive studies on this particular molecule are not extensively published, its structural analogy to well-characterized imidazopyridine drugs allows for a highly confident inference of its core mechanism of action. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals, postulating that this compound acts as a positive allosteric modulator of the GABA-A receptor and providing the experimental framework to validate this hypothesis.

The Central Target: A Primer on the GABA-A Receptor

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[12][13] As a ligand-gated ion channel, its activation by the endogenous neurotransmitter GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thereby reducing its excitability.[12][14] This inhibitory effect is crucial for maintaining the delicate balance between neuronal excitation and inhibition.

GABA-A receptors are pentameric transmembrane proteins assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ).[13][15][16] The specific subunit composition of the receptor pentamer determines its anatomical location, physiological function, and pharmacological properties.[13][17] The most common isoform in the CNS consists of two α, two β, and one γ subunit.[13] This heterogeneity gives rise to a wide spectrum of GABA-A receptor subtypes with distinct pharmacological profiles. For instance, the α1 subunit is associated with sedative and hypnotic effects, while the α2 and α3 subunits are linked to anxiolytic actions.[6][17]

These receptors possess multiple binding sites, including the GABA binding site and several allosteric sites that can be modulated by various drugs, such as benzodiazepines, barbiturates, neurosteroids, and ethanol.[9][18][19] Positive allosteric modulators (PAMs) bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased frequency or duration of channel opening.[9]

Signaling Pathway of GABA-A Receptor Modulation

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Pentameric Chloride Channel) BZ_site Benzodiazepine (Allosteric) Site GABA_site GABA Binding Site Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization Leads to BZ_site->GABA_A Enhances GABA affinity & channel opening frequency GABA_site->GABA_A Opens Channel GABA GABA GABA->GABA_site Binds Compound Imidazo[1,2-a]pyridin-3- ylmethyl-methyl-amine (Putative PAM) Compound->BZ_site Binds Cl_ion Cl_ion->GABA_A Influx Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpolarization->Inhibition

Caption: Inferred signaling pathway of this compound at the GABA-A receptor.

Inferred Mechanism of Action of this compound

Based on the extensive evidence from structurally related imidazopyridines, this compound is proposed to function as a positive allosteric modulator of the GABA-A receptor. It is expected to bind to the benzodiazepine site on the receptor complex, a site known to accommodate imidazopyridines like zolpidem.[6][8][20]

The binding of this compound to this allosteric site is not expected to directly open the chloride channel. Instead, it is anticipated to induce a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of GABA-induced channel gating.[8] This potentiation of GABA's natural inhibitory action leads to a greater influx of chloride ions, resulting in neuronal hyperpolarization and a reduction in the likelihood of action potential firing.[14]

The precise physiological effects—whether predominantly hypnotic, anxiolytic, or anticonvulsant—will depend on the compound's binding affinity and selectivity for different GABA-A receptor α subunits. For example, high affinity for α1-containing receptors would suggest sedative-hypnotic properties, similar to zolpidem.[6] Conversely, selectivity for α2 or α3 subunits would imply potential anxiolytic effects.[17]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously test the hypothesis that this compound is a GABA-A receptor PAM, a series of well-established in vitro and in vivo assays are required.

Experimental Workflow

Experimental_Workflow start Hypothesis: Compound is a GABA-A Receptor PAM binding_assay In Vitro: Receptor Binding Assays start->binding_assay electro_assay In Vitro: Electrophysiology (Patch-Clamp) binding_assay->electro_assay Determine affinity & selectivity behavioral_assay In Vivo: Behavioral Models electro_assay->behavioral_assay Confirm functional modulation conclusion Conclusion: Confirmation of MoA and Pharmacological Profile behavioral_assay->conclusion Assess physiological effects

Caption: A streamlined workflow for characterizing the mechanism of action.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on various GABA-A receptor subtypes.

Methodology:

  • Preparation of Membranes:

    • Culture cell lines (e.g., HEK293) stably expressing specific combinations of human recombinant GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Harvest the cells and homogenize them in a buffered solution to prepare cell membranes.

    • Centrifuge the homogenate to pellet the membranes and wash them to remove endogenous substances.

  • Competitive Binding Assay:

    • Incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]flunitrazepam).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Expected Data Summary:

GABA-A Receptor SubtypeInferred Ki (nM) for this compound
α1β2γ210 - 50
α2β2γ250 - 200
α3β2γ250 - 200
α5β2γ2> 1000

This table presents hypothetical data based on the profiles of known α1-selective imidazopyridines like zolpidem.[6]

Electrophysiological Assays

Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated currents.

Methodology (Whole-Cell Patch-Clamp):

  • Cell Preparation:

    • Use the same recombinant cell lines as in the binding assays, plated on coverslips.

  • Recording:

    • Mount a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

    • Using a micropipette filled with an internal solution, form a high-resistance seal with the membrane of a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the cell's membrane potential.

  • Drug Application:

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA with various concentrations of this compound.

    • Measure the potentiation of the GABA-evoked current by the test compound.

  • Data Analysis:

    • Calculate the percentage enhancement of the GABA current at each concentration of the test compound.

    • Generate a concentration-response curve to determine the EC50 (effective concentration for 50% of maximal potentiation) and the maximum potentiation effect.

In Vivo Behavioral Assays

Objective: To assess the physiological effects of this compound in animal models, correlating with its in vitro profile.

Methodologies:

  • Locomotor Activity Test (for Sedation):

    • Administer the compound to mice or rats at various doses.

    • Place the animals in an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period. A significant decrease in activity suggests a sedative effect.

  • Elevated Plus Maze (for Anxiolysis):

    • The maze consists of two open arms and two enclosed arms.

    • Administer the compound to rodents.

    • Place the animal in the center of the maze and allow it to explore for a set time.

    • Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test (for Anticonvulsant Activity):

    • Administer the test compound.

    • After a set time, administer a sub-convulsive dose of PTZ, a GABA-A receptor antagonist.

    • Observe the animals for the onset and severity of seizures. An increase in the latency to seizure or a reduction in seizure severity indicates anticonvulsant activity.[6]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a wellspring of potent modulators of the GABA-A receptor. While this compound awaits detailed characterization, its chemical structure strongly supports the hypothesis that it acts as a positive allosteric modulator at this critical inhibitory receptor. The experimental protocols outlined in this guide provide a robust framework for confirming this mechanism of action, determining its subtype selectivity, and elucidating its pharmacological profile. Such investigations are essential for understanding the therapeutic potential of this compound and for the rational design of future drugs targeting the GABAergic system.

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An In-Depth Technical Guide to the In Silico Modeling of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computational Insight and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[1][2] Molecules in this class, such as zolpidem and alpidem, are well-known for their clinical applications.[2][3] The specific compound of interest, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, is a versatile intermediate used in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and enzyme interactions.[4]

Understanding precisely how this ligand interacts with its biological target at a molecular level is paramount for rational drug design and optimization. In silico modeling provides a powerful, resource-efficient lens through which we can predict, visualize, and quantify these interactions. This guide offers a comprehensive, technically-grounded walkthrough of a complete computational workflow—from system preparation to binding affinity estimation—designed to elucidate the binding mechanism of this compound.

For the purpose of this guide, we will hypothesize a relevant and well-documented biological target. The broader imidazopyridine class has shown significant activity as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase[5][6][7] and as modulators of the GABA-A receptor.[8][9][10] Given its role in inflammation and cellular signaling, p38α MAP Kinase (MAPK14) will serve as our model receptor to demonstrate a robust and widely applicable computational protocol.[11][12]

This document is structured not as a rigid template, but as a logical progression of scientific inquiry, explaining the causality behind each methodological choice to ensure technical accuracy and field-proven insight.

Section 1: Pre-Computation Essentials: Target and Ligand Preparation

The axiom "garbage in, garbage out" is acutely true in computational modeling. The integrity of our simulation is entirely dependent on the meticulous preparation of the receptor and ligand structures. This phase is not a mere formality but a critical step that dictates the biological relevance of the results.

Receptor Structure Preparation

The initial step is to obtain a high-quality 3D structure of our target, p38α MAP Kinase. The Protein Data Bank (PDB) is the primary repository for this.

Protocol: Receptor Preparation

  • Structure Acquisition: Download the crystal structure of human p38α MAP Kinase from the RCSB PDB database (e.g., PDB ID: 1A9U). It is crucial to select a structure with high resolution and, ideally, a co-crystallized ligand, which can be used later for validation.

  • Initial Cleaning (Self-Validation Step): The raw PDB file contains crystallographic artifacts such as water molecules, co-factors, and potentially multiple protein chains that are not part of the biological monomer.[13][14]

    • Remove all water molecules. While some water molecules can be critical for binding, their inclusion requires more advanced techniques. For a standard docking protocol, they are typically removed.[15][16]

    • Remove any co-crystallized ligands and ions not essential for structural integrity.

    • If the biological unit is a monomer, delete extraneous protein chains (e.g., Chains B, C, D).[14]

  • Structural Refinement: Using molecular visualization software like UCSF Chimera or Schrödinger Maestro, inspect the protein for missing residues or loops.[16][17] If short loops are missing, they should be modeled using built-in tools.

  • Protonation and Charge Assignment: This is a critical step for accurately modeling electrostatic interactions.

    • Add hydrogen atoms to the protein structure, ensuring they are appropriate for a physiological pH (typically 7.4).[18]

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER or CHARMM). This process converts the PDB file into a format suitable for docking, such as PDBQT for AutoDock Vina.[19]

Ligand Structure Preparation

The ligand, this compound, must be converted from a 2D representation to a three-dimensional, energy-minimized conformer.

Protocol: Ligand Preparation

  • Structure Generation: Draw the 2D structure of the ligand using software like ChemDraw or Avogadro. Alternatively, obtain the structure from a database like PubChem (PubChem ID: 26722640).[4]

  • Conversion to 3D and Energy Minimization: Convert the 2D structure into a 3D conformation.[20][21] This initial 3D structure is likely not in a low-energy state. Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF) in a program like Avogadro.[22][23][24] This step is vital to ensure realistic bond lengths and angles.[14]

  • Charge and Torsion Definition:

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds. This is crucial as it dictates the conformational flexibility the ligand will explore during the docking simulation.[18]

    • Save the final structure in the PDBQT format, which contains atomic coordinates, partial charges, and torsional tree information.

Section 2: Predicting the Pose - Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[25] It uses a scoring function to estimate the binding affinity for each pose. We will use AutoDock Vina, a widely used and validated open-source docking program.[26]

Protocol: Molecular Docking with AutoDock Vina

  • Defining the Binding Site (Grid Box Generation): The first step is to define the search space for the docking algorithm. This is typically a cubic grid box centered on the active site of the protein.[15][26]

    • Causality: If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its geometric center. This ensures the search is focused on a known, biologically relevant pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.[19]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[19][27]

  • Running the Docking Simulation: Execute the Vina program from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt

  • Analysis of Results (Self-Validation): Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[27]

    • The top-ranked pose (most negative score) is the most probable binding mode.

    • Validation: To trust the protocol, perform a re-docking experiment. Dock the original co-crystallized ligand back into the receptor. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[28]

Table 1: Example Docking Results for this compound against p38α MAP Kinase

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Example)
1-8.50.00MET109, LYS53, LEU167, ASP168
2-8.21.25MET109, GLU71, ILE84
3-7.91.89THR106, HIS107, LEU108

Section 3: Simulating Reality - Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the docked protein-ligand complex in a simulated physiological environment. We will use GROMACS, a highly efficient and popular MD engine.[29]

Overall In Silico Workflow

The entire computational process, from preparation to analysis, follows a structured pipeline.

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_md 3. Dynamics & Analysis cluster_output 4. Output PDB Select PDB Structure PrepProt Prepare Protein (Clean, Add H+, Assign Charges) PDB->PrepProt Dock Molecular Docking (AutoDock Vina) PrepProt->Dock Ligand Draw/Obtain Ligand PrepLig Prepare Ligand (3D Convert, Minimize, Assign Charges) Ligand->PrepLig PrepLig->Dock Pose Analyze Poses & Affinity Dock->Pose MD Molecular Dynamics (GROMACS) Pose->MD FreeEnergy Binding Free Energy (MM/PBSA) MD->FreeEnergy Results Final Results: Stability, ΔG, Key Interactions FreeEnergy->Results

Caption: High-level workflow for in silico ligand binding analysis.

Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Setup:

    • Complex Topology: Merge the coordinates of the best-ranked docked pose with the prepared protein structure. Generate a unified system topology using a force field like CHARMM36 or AMBER. The ligand's parameters must be generated separately (e.g., using CGenFF server) and included.[30]

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system.

    • Causality: This step is crucial to remove any steric clashes or unfavorable geometries introduced during the system setup, particularly between the solvent and the complex.

  • Equilibration (NVT and NPT): This is a two-phase process to bring the system to the desired temperature and pressure.[31]

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar). The restraints on the complex are typically relaxed gradually during this phase.

  • Production MD Run: Once the system is equilibrated (indicated by stable temperature, pressure, and density), release all restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).

  • Trajectory Analysis (Self-Validation):

    • RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex is not undergoing major conformational changes and the simulation is stable.

    • RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.

    • Hydrogen Bonds: Analyze the number and duration of hydrogen bonds formed between the ligand and receptor, which are key to binding specificity.

Molecular Dynamics Simulation Workflow

The MD simulation itself is a multi-step process requiring careful equilibration before the final production run.

G Start Docked Complex Solvate Solvate & Add Ions Start->Solvate Setup Minimize Energy Minimization Solvate->Minimize Remove Clashes NVT NVT Equilibration (Constant Temp) Minimize->NVT Heat System NPT NPT Equilibration (Constant Pressure) NVT->NPT Adjust Pressure Production Production MD Run NPT->Production Simulate Analysis Trajectory Analysis Production->Analysis Extract Data

Caption: Detailed workflow for a Molecular Dynamics simulation.

Section 4: Quantifying the Interaction - Binding Free Energy Calculations

The ultimate goal of these simulations is often to calculate the binding free energy (ΔG_bind), a value that correlates with experimental binding affinity (e.g., Ki or IC50). The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method is a popular end-point technique that offers a balance between accuracy and computational cost.[32][33][34][35]

Protocol: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually using the MM/PBSA equation.[36] The total free energy (G) is composed of several terms:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals, electrostatic).

    • Solvation Free Energy (ΔG_solv): This is the most computationally intensive part and is split into polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the nonpolar part is typically estimated from the Solvent-Accessible Surface Area (SASA).[35]

  • Entropy Calculation (Optional but Recommended): The change in conformational entropy upon binding (ΔS) can be calculated using methods like normal-mode analysis.[33][34] However, this is computationally expensive and often omitted when comparing relative affinities of similar ligands.[33]

  • Final Calculation: The binding free energy is calculated by taking the difference between the energy of the complex and the energies of the individual receptor and ligand.

    ΔG_bind = G_complex - (G_receptor + G_ligand)

Table 2: Example MM/PBSA Binding Free Energy Decomposition (kcal/mol)

Energy ComponentContribution (kcal/mol)Significance
Van der Waals (ΔE_vdW)-35.8Favorable shape complementarity
Electrostatic (ΔE_elec)-15.2Favorable charge-charge and H-bond interactions
Polar Solvation (ΔG_polar)+28.5Unfavorable, desolvation penalty
Nonpolar Solvation (ΔG_nonpolar)-4.1Favorable, hydrophobic effect
Total Binding Energy (ΔG_bind) -26.6 Predicted overall binding affinity

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow to model the binding of this compound to its potential target, p38α MAP Kinase. By progressing logically from static docking to dynamic simulation and finally to free energy calculations, we can build a detailed molecular picture of the binding event. The results from such a study—the predicted binding pose, the stability of the complex, key interacting residues, and a quantitative estimate of binding affinity—provide invaluable insights for medicinal chemists. These findings can guide the synthesis of new analogues with improved potency or selectivity, accelerating the drug discovery cycle and ultimately translating computational data into therapeutic advances.

References

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An In-depth Technical Guide to the Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, synthetic accessibility, and ability to form key interactions with a multitude of biological targets have cemented its importance in modern drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives across major therapeutic areas, including oncology, infectious diseases, and inflammation. We will dissect the causal relationships between specific structural modifications and resulting biological activities, present detailed experimental protocols for synthesis and evaluation, and offer insights into the future trajectory of this remarkable heterocyclic system.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine is a fused bicyclic 5,6-heterocycle containing a bridgehead nitrogen atom. This arrangement confers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. Its importance is highlighted by its presence in a wide array of marketed drugs, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1][3] The scaffold's versatility allows it to serve as a template for developing inhibitors of enzymes, modulators of receptors, and agents that interact with nucleic acids.[2]

The general structure and key positions for substitution are numbered as follows:

Synthesis_Workflow Start 2-Aminopyridine + α-Halocarbonyl Reaction Reflux in Ethanol (Optional: Catalyst like Copper Silicate) Start->Reaction Condensation Cyclization Intramolecular Cyclization Reaction->Cyclization Product Imidazo[1,2-a]pyridine Derivative Cyclization->Product

Caption: A simplified workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Reactants: In a round-bottom flask, add 2-aminopyridine (1 mmol) and 2-bromoacetophenone (1 mmol). [4]2. Solvent & Catalyst: Add ethanol (5 mL) and a catalytic amount of copper silicate (10 mol %), if desired, to improve efficiency. [4]3. Reaction: Reflux the reaction mixture.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2). [4]5. Work-up: Once the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and solvent evaporation.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCC827, A549) in a 96-well plate at a suitable density and allow them to adhere overnight. [5]2. Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future efforts will likely focus on:

  • Scaffold Hopping and Hybridization: Combining the imidazo[1,2-a]pyridine core with other pharmacophores to create novel hybrid molecules with enhanced activity and improved pharmacokinetic profiles. [6][7]* Target Deconvolution: For compounds with potent whole-cell activity, identifying the specific molecular targets to better understand their mechanism of action and guide further optimization.

  • Structure-Based Drug Design: Utilizing computational tools like molecular docking and molecular dynamics simulations to design more potent and selective derivatives based on the crystal structures of target proteins. [8][9] In conclusion, the imidazo[1,2-a]pyridine core represents a versatile and privileged scaffold that has yielded a wealth of biologically active compounds. The deep understanding of its structure-activity relationships across various therapeutic areas provides a solid foundation for the rational design of next-generation therapeutics to address unmet medical needs in cancer, infectious diseases, and beyond.

References

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Spectroscopic Profiling of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic framework in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an attractive scaffold for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Furthermore, these compounds often exhibit interesting photophysical characteristics, lending themselves to applications in bioimaging and organic electronics.[3] The subject of this guide, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2), is a key derivative, offering a versatile handle for further chemical modifications. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, grounded in the established principles of spectroscopic interpretation for this class of heterocycles.

Chemical Structure and Overview

IUPAC Name: 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol CAS Number: 885275-83-2[4][5][6]

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal to confirm the molecular formula.

Predicted Mass Spectrometry Data
IonFormulaCalculated m/z
[M+H]⁺[C₉H₁₂N₃]⁺162.1026
[M+Na]⁺[C₉H₁₁N₃Na]⁺184.0845
[2M+H]⁺[C₁₈H₂₃N₆]⁺323.1982
Interpretation and Fragmentation Pathway

The primary ion observed in ESI-MS will be the protonated molecule, [M+H]⁺, at approximately m/z 162.1026. The high-resolution measurement of this ion is crucial for confirming the elemental composition of C₉H₁₁N₃.

Under tandem mass spectrometry (MS/MS) conditions, the [M+H]⁺ ion is expected to undergo characteristic fragmentation. The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is a common fragmentation pattern for such structures. This would result in the formation of a stable imidazo[1,2-a]pyridine-containing cation.

fragmentation parent [M+H]⁺ m/z = 162.1026 fragment1 Imidazo[1,2-a]pyridin-3-ylmethyl cation [C₈H₈N₂]⁺ m/z = 132.0682 parent->fragment1 Loss of CH₃NH₂ fragment2 Methylamine radical cation [CH₅N]⁺• m/z = 31.0417 parent->fragment2 Alternative fragmentation (less likely)

Caption: Proposed ESI-MS/MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Mode: Positive ion mode.

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of the [M+H]⁺ ion.

    • MS/MS Analysis: Select the [M+H]⁺ ion (m/z ≈ 162.1) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy to achieve a good balance of precursor ion depletion and fragment ion formation.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system and the amine group.

Predicted Infrared Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretch (secondary amine)
3000 - 3100MediumAromatic C-H stretch
2800 - 3000MediumAliphatic C-H stretch (CH₂ and CH₃)
1620 - 1680StrongC=N stretch (imidazole ring)
1450 - 1600StrongAromatic C=C ring stretching
1100 - 1300MediumC-N stretch
700 - 900StrongAromatic C-H out-of-plane bending
Interpretation of the IR Spectrum
  • N-H Stretch: A noticeable peak in the 3300-3500 cm⁻¹ region will indicate the presence of the secondary amine N-H bond.

  • C-H Stretches: The region between 2800 and 3100 cm⁻¹ will contain multiple peaks corresponding to the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methylene and methyl groups (below 3000 cm⁻¹).

  • Aromatic Region: The strong absorptions between 1450 and 1680 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused imidazo[1,2-a]pyridine ring system.

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of peaks, including C-N stretching and various bending vibrations, which are unique to the molecule's overall structure. The strong out-of-plane C-H bending bands in the 700-900 cm⁻¹ range can provide information about the substitution pattern on the pyridine ring.

Experimental Protocol for Infrared Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (if applicable) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • ATR: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Background: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8d1HH-5
~ 7.2 - 7.4s1HH-2
~ 7.0 - 7.2d1HH-8
~ 6.6 - 6.8t1HH-6
~ 6.5 - 6.7t1HH-7
~ 3.8 - 4.0s2H-CH₂-N
~ 2.4 - 2.6s3H-N-CH₃
~ 1.5 - 2.5br s1H-NH-
Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 145C-8a
~ 140C-2
~ 125C-5
~ 123C-7
~ 120C-3
~ 117C-8
~ 112C-6
~ 50-CH₂-N
~ 35-N-CH₃
Interpretation of NMR Spectra
  • ¹H NMR:

    • Aromatic Region (6.5 - 8.0 ppm): The protons on the imidazo[1,2-a]pyridine core will appear in this region. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the substituent at the 3-position. H-5 is typically the most downfield proton due to its proximity to the bridgehead nitrogen.

    • Aliphatic Region (2.0 - 4.0 ppm): The methylene (-CH₂-) protons adjacent to the aromatic ring and the amine will likely appear as a singlet around 3.8-4.0 ppm. The methyl (-CH₃) protons on the nitrogen will also be a singlet, but further upfield, around 2.4-2.6 ppm. The amine proton (-NH-) will likely be a broad singlet and its chemical shift can be variable depending on concentration and solvent.

  • ¹³C NMR:

    • Aromatic Region (110 - 150 ppm): The seven carbons of the imidazo[1,2-a]pyridine ring system will resonate in this region. The bridgehead carbon (C-8a) is typically the most downfield.

    • Aliphatic Region (30 - 55 ppm): The methylene carbon will appear around 50 ppm, and the methyl carbon will be further upfield, around 35 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set an appropriate spectral width and number of scans.

      • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

      • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for this compound. By understanding the expected NMR, MS, and IR signatures, researchers can confidently verify the identity and purity of this compound, and gain insights into its electronic and structural properties. This foundational knowledge is crucial for the successful application of this versatile building block in the development of novel therapeutics and advanced materials.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

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  • 885275-83-2 | this compound - Capot Chemical. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

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The Privileged Scaffold: A Deep Dive into the Discovery and Synthetic History of Imidazo[1,2-a]pyridine Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties have made it a focal point for the development of therapeutics targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the discovery and synthetic evolution of imidazo[1,2-a]pyridine amines, offering insights into the key methodologies that have shaped our ability to access and functionalize this remarkable heterocyclic system.

From Serendipity to Staple: The Historical Context of Imidazo[1,2-a]pyridines

The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). In 1925, while investigating the reactions of 2-aminopyridines, Chichibabin and his colleagues reported the first synthesis of the imidazo[1,2-a]pyridine ring system.[2] This seminal discovery, now known as the Tschitschibabin reaction, involved the condensation of a 2-aminopyridine with an α-haloketone.[3] Although the initial yields were modest, this discovery laid the foundation for over a century of research and development centered on this versatile heterocycle.

The true significance of the imidazo[1,2-a]pyridine core became increasingly apparent with the discovery of its therapeutic potential. The development of drugs like Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) solidified its status as a privileged scaffold in drug discovery.[3] These successes spurred the development of a vast arsenal of synthetic methodologies aimed at creating diverse libraries of imidazo[1,2-a]pyridine derivatives for biological screening.

The Synthetic Arsenal: Key Methodologies for Constructing the Imidazo[1,2-a]pyridine Core

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin reaction. Modern organic synthesis has provided a plethora of elegant and efficient methods, including multicomponent reactions, tandem processes, and transition-metal-catalyzed cross-couplings. This section will delve into the mechanistic underpinnings and practical applications of the most influential synthetic strategies.

The Classical Approach: The Tschitschibabin Reaction

The Tschitschibabin reaction remains a fundamental and widely used method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds through the initial N-alkylation of the pyridine ring nitrogen of a 2-aminopyridine with an α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic imidazo[1,2-a]pyridine ring system.

Mechanism of the Tschitschibabin Reaction

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon. The final step is a dehydration event that leads to the aromatic imidazo[1,2-a]pyridine.

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 N-Alkylation alpha-Haloketone α-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Intermediate_2->Imidazopyridine Dehydration

Caption: Mechanism of the Tschitschibabin Reaction.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine via Tschitschibabin Reaction

The following is a representative protocol for the synthesis of 2-phenylimidazo[1,2-a]pyridine:

  • To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in ethanol (20 mL) is added α-bromoacetophenone (2.1 g, 10.6 mmol). The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively high boiling point, which allows for the reaction to be heated.

  • The reaction mixture is heated at reflux for 4 hours. Heating is necessary to overcome the activation energy of the N-alkylation and cyclization steps. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. This removes the solvent.

  • The residue is dissolved in water (30 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the imidazo[1,2-a]pyridine product, making it less water-soluble.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product is purified by recrystallization from ethanol to give pure 2-phenylimidazo[1,2-a]pyridine. Recrystallization is a standard technique for purifying solid organic compounds.

Entry2-Aminopyridineα-HaloketoneYield (%)Reference
12-Aminopyridineα-Bromoacetophenone85[4]
22-Amino-5-methylpyridineα-Bromoacetophenone82[4]
32-Aminopyridine2-Bromo-4'-chloroacetophenone88[4]

Table 1. Representative yields for the Tschitschibabin synthesis of 2-arylimidazo[1,2-a]pyridines.

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Reaction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction is believed to proceed through the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The use of a Lewis acid catalyst, such as Sc(OTf)₃, can accelerate the reaction by activating the aldehyde and the Schiff base intermediate.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct Schiff_Base->Cycloadduct [4+1] Cycloaddition 3-Aminoimidazopyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->3-Aminoimidazopyridine Tautomerization Ortoleva_King_Workflow Start Methyl Ketone + 2-Aminopyridine + I₂ Step1 In situ formation of α-Iodoketone Start->Step1 Step2 Tschitschibabin-type Cyclization Step1->Step2 End Imidazo[1,2-a]pyridine Step2->End A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide Propargylamine Propargylamine Intermediate Schiff_Base->Propargylamine Cu_Acetylide->Propargylamine Imidazopyridine Imidazo[1,2-a]pyridine Propargylamine->Imidazopyridine Intramolecular Cyclization

Sources

CAS number and chemical identifiers for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and known applications, offering insights for its use in research and drug development.

Core Chemical Identifiers

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery due to its wide range of biological activities.[1][2] The core chemical identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 885275-83-2[2]
Molecular Formula C₉H₁₁N₃[2]
Molecular Weight 161.21 g/mol [2]
IUPAC Name N-methyl-1-(imidazo[1,2-a]pyridin-3-yl)methanamine
PubChem CID 26722640[2]
MDL Number MFCD06739260[2]
Appearance Light yellow to brown liquid[2]
Storage Conditions Store at 0-8°C[2]

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction being a prominent and efficient method.[3][4] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to form the 3-aminoimidazo[1,2-a]pyridine scaffold.

A plausible synthetic route to this compound can be conceptualized through a multi-step process, likely beginning with the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position. A potential pathway is the C3-alkylation of an imidazo[1,2-a]pyridine precursor using a three-component aza-Friedel–Crafts reaction.[5]

Synthesis_Pathway cluster_0 Imidazo[1,2-a]pyridine Core Formation cluster_1 Side Chain Elaboration 2-Aminopyridine 2-Aminopyridine GBB_Reaction Groebke–Blackburn–Bienaymé Reaction 2-Aminopyridine->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Imidazo_Pyridine 3-Amino-Imidazo[1,2-a]pyridine Scaffold GBB_Reaction->Imidazo_Pyridine Imidazo_Pyridine_Precursor Imidazo[1,2-a]pyridine Precursor Alkylation Reductive Amination or similar C-N bond formation Imidazo_Pyridine_Precursor->Alkylation Reagents Formaldehyde, Methylamine Reagents->Alkylation Target_Molecule Imidazo[1,2-a]pyridin-3-yl methyl-methyl-amine Alkylation->Target_Molecule

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of a 3-formyl-imidazo[1,2-a]pyridine intermediate: This could be achieved through various methods, including the Vilsmeier-Haack reaction on the parent imidazo[1,2-a]pyridine.

  • Reductive amination: The 3-formyl derivative would then be reacted with methylamine under reductive conditions (e.g., using sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the final product.

Characterization:

While specific spectroscopic data for this compound is not widely published, characterization would typically involve:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Purity is often reported by commercial suppliers as ≥ 95% by NMR.[2]

Applications in Research and Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[6][7][8] this compound, as a key intermediate, plays a significant role in the synthesis of more complex molecules for various therapeutic targets.[1][2]

Key Research Areas:

  • Neurological Disorders: This compound is highlighted as a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1][2] The imidazo[1,2-a]pyridine core is known to interact with various receptors in the central nervous system.

  • Oncology: The imidazo[1,2-a]pyridine scaffold is found in several potent inhibitors of protein kinases, such as PI3K, which are crucial targets in cancer therapy.[6] Derivatives are also being investigated as c-Met inhibitors.[7]

  • Biochemical Research: It serves as a valuable tool for investigating enzyme interactions and receptor binding, aiding in the elucidation of cellular mechanisms and the identification of new therapeutic targets.[1][2]

  • Material Science: There is emerging interest in the use of imidazo[1,2-a]pyridine derivatives for the development of advanced materials with unique electronic properties for applications in sensors and electronic devices.[1][2]

Applications Core_Compound Imidazo[1,2-a]pyridin-3-yl methyl-methyl-amine Pharma_Dev Pharmaceutical Development Core_Compound->Pharma_Dev Biochem_Res Biochemical Research Core_Compound->Biochem_Res Material_Sci Material Science Core_Compound->Material_Sci Neuro Neurological Disorders Pharma_Dev->Neuro Onco Oncology Pharma_Dev->Onco Enzyme Enzyme Interactions & Receptor Binding Biochem_Res->Enzyme Electronics Sensors & Electronics Material_Sci->Electronics

Caption: Key application areas of this compound.

Safety and Handling

For the dihydrochloride hydrate form of (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine, the following safety information is available:

  • Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid formation and inhalation of dust and aerosols.

Conclusion

This compound is a valuable building block in medicinal chemistry and materials science. Its versatile imidazo[1,2-a]pyridine core offers a foundation for the development of novel therapeutic agents and functional materials. Further research into its synthesis, characterization, and applications will undoubtedly continue to unlock its full potential.

References

  • Chem-Impex. (2-Methyl-imidazo[1,2-a]pyridin-3-yl)methylamine. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442. [Link]

  • Wang, X., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 57(10), 4159-4173. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18. [Link]

  • Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(14), 5489. [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-486. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7205. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3474. [Link]

  • Unciti-Broceta, A., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Organic & Biomolecular Chemistry, 9(11), 4078-4081. [Link]

Sources

An In-depth Technical Guide to the Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system containing a bridgehead nitrogen atom. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its wide range of applications in the development of therapeutic agents.[1] Its structural similarity to endogenous purines and indoles allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer) feature this core, highlighting its clinical significance.[2][3] This guide provides a comprehensive review of the key biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with their activity stemming from the inhibition of various molecular targets crucial for cancer cell proliferation and survival.[4][5][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism of the anticancer effects of these compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[7][8]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is common in many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10] For instance, some derivatives exhibit potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to the induction of apoptosis in breast cancer cell lines.[8][9]

  • Other Kinases: Other kinases targeted by imidazo[1,2-a]pyridine derivatives include Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Vascular Endothelial Growth Factor Receptor (VEGFR), all of which play critical roles in cell cycle progression and angiogenesis.[5][9][11]

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// Nodes GF [label="Growth Factor", fillcolor="#4285F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#34A853"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Imidazopyridine -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Imidazopyridine -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; } Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the core scaffold.

PositionSubstituentEffect on Anticancer Activity
C2 Aryl or heteroaryl groupsOften crucial for potent activity. Phenyl groups with electron-withdrawing or donating substituents can modulate potency against different cell lines.[12]
C3 Carboxamide or thioether side chainsCan enhance activity and selectivity. For example, 3-(pyrimidin-4-yl) substitution has led to potent IGF-1R inhibitors.[11]
Pyridine Ring Methyl, halogen, or other small groupsCan influence pharmacokinetic properties and target engagement.[13]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the cytotoxic effects of novel imidazo[1,2-a]pyridine compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line (e.g., HCC1937, A375, HeLa)[9][12]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]

Antimicrobial and Antifungal Activities

The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in combating a range of microbial pathogens.[15][16][17]

Antibacterial and Antitubercular Activity

Derivatives of this scaffold have shown broad-spectrum antibacterial activity.[16] Notably, a series of imidazo[1,2-a]pyridine-3-carboxamides have been identified as highly potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18] One such compound, Telacebec (Q203), is currently in clinical trials and targets the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration.[18]

Antifungal Activity

Certain imidazo[1,2-a]pyridine derivatives have also exhibited promising antifungal properties.[19][20] For example, some compounds have shown good inhibitory activity against fungal strains such as Candida albicans and Aspergillus fumigatus.[15][16] The mechanism of action is often related to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR)

For antimicrobial activity, specific structural features are often required:

  • Antitubercular: The 3-carboxamide moiety is a key pharmacophore. Modifications to the amide substituent and the pyridine ring can fine-tune potency and pharmacokinetic properties.[18]

  • Antibacterial/Antifungal: The incorporation of a 1,2,3-triazole ring at the C2 position has been shown to enhance antimicrobial activity.[15] The nature and position of substituents on the phenyl rings of these derivatives can significantly impact their efficacy.[20]

Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties, with notable activity against several viruses.

Mechanism of Action and SAR

Derivatives bearing a thioether side chain at the C3 position have been reported to be highly active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[13][21] The structure-activity relationship studies have indicated that the nature of the thioether substituent and the substitution pattern on the pyridine ring are critical for antiviral potency.[13] Additionally, some imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential to block the entry of SARS-CoV-2 into host cells.[22]

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory effects through the modulation of key inflammatory pathways.[23][24]

Mechanism of Action

The anti-inflammatory activity of some derivatives has been attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[24] Other compounds have been found to suppress the STAT3/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[23][25]

dot graph "Anti_inflammatory_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Stimulus [label="Inflammatory Stimulus", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#34A853"]; NFkB [label="NF-κB", fillcolor="#34A853"]; iNOS [label="iNOS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335"];

// Edges Stimulus -> STAT3; Stimulus -> NFkB; STAT3 -> iNOS [label="Activates"]; STAT3 -> COX2 [label="Activates"]; NFkB -> iNOS [label="Activates"]; NFkB -> COX2 [label="Activates"]; iNOS -> Cytokines; COX2 -> Cytokines; Imidazopyridine -> STAT3 [label="Suppresses", color="#EA4335", fontcolor="#EA4335", style=dashed]; Imidazopyridine -> NFkB [label="Suppresses", color="#EA4335", fontcolor="#EA4335", style=dashed]; } Caption: Suppression of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

Neuroprotective and CNS Activities

The imidazo[1,2-a]pyridine core is a well-established pharmacophore for centrally acting agents, with Zolpidem and Alpidem being prime examples.[2] More recent research has explored their potential in treating neurodegenerative disorders.[26]

Mechanism of Action

The anxiolytic and hypnotic effects of many imidazo[1,2-a]pyridines are mediated through their action as agonists at the GABA-A receptor.[15] For neuroprotection, some derivatives have been synthesized as adenosine A1 receptor antagonists, which are being investigated for the treatment of cognitive deficits in neurological disorders like Alzheimer's and Parkinson's disease.[26]

Synthesis Strategies

A variety of synthetic methods have been developed for the construction of the imidazo[1,2-a]pyridine scaffold.[27][28] Common strategies include:

  • Condensation Reactions: The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone. This method has been refined using microwave irradiation or catalyst-free conditions.[27]

  • Multicomponent Reactions: Three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne or isonitrile provide a highly efficient route to substituted imidazo[1,2-a]pyridines.[3]

dot graph "General_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Starting Materials\n(e.g., 2-aminopyridine,\nα-haloketone)"]; Synthesis [label="Scaffold Synthesis\n(e.g., Condensation,\nMulticomponent Reaction)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Core [label="Imidazo[1,2-a]pyridine\nCore"]; Modification [label="Structural\nModification (SAR)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library [label="Compound\nLibrary"]; Screening [label="Biological\nScreening", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit [label="Hit Compound"]; Optimization [label="Lead\nOptimization", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Candidate [label="Drug Candidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Core; Core -> Modification; Modification -> Library; Library -> Screening; Screening -> Hit; Hit -> Optimization; Optimization -> Candidate; } Caption: General workflow for the discovery of imidazo[1,2-a]pyridine-based drugs.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[2] The extensive research into its anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties underscores its therapeutic potential. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of advanced synthetic methodologies to expand the chemical space of this versatile scaffold. The continued investigation of imidazo[1,2-a]pyridines holds significant promise for the discovery of new and effective therapeutic agents for a wide range of diseases.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]

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  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Available at: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]

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  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. Available at: [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]

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  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes & Protocols for the In Vitro Use of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular and Molecular Biology

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1][2][3] This versatile scaffold is present in several commercially available drugs and is a focal point of extensive research in drug discovery.[3] Derivatives of imidazo[1,2-a]pyridine have demonstrated a range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]

This document provides a detailed protocol for the handling and application of a representative imidazo[1,2-a]pyridine derivative, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, in a cell culture setting. Given the novelty of many compounds within this class, this guide also serves as a foundational framework for researchers working with other imidazo[1,2-a]pyridine derivatives. The protocols outlined below are designed to be adaptable, with an emphasis on the rationale behind each step to allow for informed modifications based on the specific derivative and experimental context.

Mechanism of Action: A Diverse Pharmacological Profile

The biological effects of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of their substituents. This structural diversity leads to a wide array of mechanisms of action. For instance, certain derivatives have been shown to act as potent and selective inhibitors of protein kinases, such as PI3K, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[7][8] Others have been found to modulate the activity of GABAA receptors, highlighting their potential in neuroscience.[2] In the context of oncology, these compounds have been observed to induce cell cycle arrest and apoptosis in cancer cell lines.[9]

Due to this mechanistic diversity, it is imperative for researchers to empirically determine the specific cellular effects of any novel imidazo[1,2-a]pyridine derivative. The following experimental workflow provides a systematic approach to characterizing the in vitro activity of such compounds.

cluster_0 Experimental Workflow for Characterizing Imidazo[1,2-a]pyridine Derivatives A Compound Preparation & Handling B Cell Line Selection & Culture A->B Initial Setup C Cytotoxicity Assessment (e.g., MTT Assay) B->C Treatment D Determination of IC50 C->D Dose-Response Analysis E Mechanism of Action Studies D->E In-depth Investigation at IC50 F Data Analysis & Interpretation E->F Results cluster_1 Potential Downstream Signaling Pathways Compound Imidazo[1,2-a]pyridine Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Modulation Signaling Signaling Cascade (e.g., PI3K/Akt Pathway) Target->Signaling Blocks Signal CellCycle Cell Cycle Arrest Signaling->CellCycle Leads to Apoptosis Apoptosis Signaling->Apoptosis Induces CellDeath Cell Death CellCycle->CellDeath Apoptosis->CellDeath

Sources

Application of Imidazo[1,2-a]pyridine Derivatives in Neurological Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Neurotherapeutics

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This versatile heterocyclic structure is a key component in numerous approved drugs and serves as a promising foundation for the development of novel therapeutic agents targeting a wide array of diseases.[2][3] In the realm of neurological disorders, particularly Alzheimer's disease (AD), derivatives of this scaffold have emerged as potent modulators of key pathological pathways.[1][4]

Alzheimer's disease is a devastating neurodegenerative condition characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4] A central enzyme implicated in the hyperphosphorylation of tau is Glycogen Synthase Kinase-3 beta (GSK-3β).[4][5] Its overactivation is a critical link between the two pathological hallmarks of AD, making it a prime therapeutic target.[4][6] This guide focuses on the application of imidazo[1,2-a]pyridine-based compounds as potent and selective GSK-3β inhibitors for the preclinical evaluation of potential AD therapeutics. While the specific compound "Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine" is not extensively characterized, we will use a representative imidazo[1,2-a]pyridine derivative, hereafter referred to as "IMD-GSK3i" , to illustrate the principles and protocols for this class of molecules.

Mechanism of Action: Targeting the GSK-3β Signaling Cascade in Alzheimer's Disease

GSK-3β is a serine/threonine kinase that is constitutively active in resting cells.[7] Its activity is crucial for numerous cellular processes, but its dysregulation contributes significantly to AD pathogenesis.[5][8] In the context of AD, GSK-3β directly phosphorylates tau protein at multiple sites, leading to its dissociation from microtubules, subsequent aggregation, and the formation of NFTs.[4][6] Furthermore, overactive GSK-3β can influence the processing of Amyloid Precursor Protein (APP), potentially increasing the production of neurotoxic Aβ peptides.[6]

IMD-GSK3i and related imidazo[1,2-a]pyridine derivatives are designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket of the GSK-3β enzyme, preventing the transfer of a phosphate group to its substrates, most notably the tau protein. This inhibition is expected to reduce tau hyperphosphorylation, thereby preventing NFT formation and restoring microtubule stability.

GSK3b_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Pathology Abeta Amyloid-Beta (Aβ) Oligomers GSK3b_active Active GSK-3β (pY216) Abeta->GSK3b_active Promotes Activation InsulinR Insulin Receptor PI3K PI3K InsulinR->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GSK3b_active Inhibits via Ser9 Phosphorylation GSK3b_inactive Inactive GSK-3β (pS9) Tau Tau Protein on Microtubules GSK3b_active->Tau Hyperphosphorylates pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into Neuron Neuronal Dysfunction & Cell Death NFTs->Neuron IMD_GSK3i IMD-GSK3i (Imidazo[1,2-a]pyridine Inhibitor) IMD_GSK3i->GSK3b_active Directly Inhibits (ATP-Competitive)

Caption: GSK-3β signaling in Alzheimer's and inhibitor action.

Application Notes & Protocols

The evaluation of a novel GSK-3β inhibitor like IMD-GSK3i follows a logical progression from initial biochemical validation to cell-based assays and finally to in vivo efficacy studies in animal models of disease.

Part 1: In Vitro Kinase Inhibition Assay

Objective: To determine the potency and selectivity of IMD-GSK3i by measuring its ability to inhibit GSK-3β kinase activity in a purified, cell-free system. The half-maximal inhibitory concentration (IC50) is the primary endpoint.

Causality: This assay provides direct evidence that the compound interacts with the intended target. It is a critical first step to rule out non-specific effects and to quantify the compound's potency, which guides dose selection for subsequent experiments. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is commonly used as it measures the amount of ADP produced, which is directly proportional to kinase activity.[7][9]

Protocol: GSK-3β Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • GSK-3β Enzyme: Reconstitute recombinant human GSK-3β enzyme in kinase buffer to a working concentration (e.g., 2-5 ng/µL). The optimal concentration should be determined empirically.[7]

    • Substrate/ATP Mix: Prepare a mixture containing a specific GSK-3β substrate (e.g., a synthetic peptide like GS-2) and ATP in kinase buffer. Final concentrations should be near the Km values for the enzyme (e.g., 25 µM ATP).[10]

    • IMD-GSK3i Dilutions: Prepare a serial dilution of IMD-GSK3i in kinase buffer with a constant final DMSO concentration (e.g., 1%). The concentration range should span several orders of magnitude around the expected IC50.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted IMD-GSK3i or vehicle (1% DMSO) to the appropriate wells.

    • Add 2.5 µL of the GSK-3β enzyme solution to all wells except the "no enzyme" control. Add 2.5 µL of kinase buffer to the control wells.

    • Initiate the reaction by adding 5 µL of the Substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[7]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "vehicle" control (maximum kinase activity) to 100% and the highest inhibitor concentration to 0%.

    • Plot the normalized activity versus the logarithmic concentration of IMD-GSK3i .

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Table 1: Representative IC50 Data for GSK-3β Inhibitors

CompoundGSK-3β IC50 (nM)Selectivity vs. CDK2 (Fold)Reference
IMD-GSK3i (Hypothetical) 9>100-
Compound 2 (INDZ series)4>100[11]
Compound 4 (INDZ series)9>100[11]
Staurosporine (Control)16.5Non-selective[6]
Ruboxistaurin97.3~7x vs GSK-3α[9]
Part 2: Cell-Based Assay for Tau Phosphorylation

Objective: To confirm that IMD-GSK3i can penetrate the cell membrane and inhibit GSK-3β activity in a cellular context, leading to a reduction in tau phosphorylation.

Causality: This assay bridges the gap between biochemical activity and a biological effect. It demonstrates target engagement in a more complex physiological environment. The human neuroblastoma cell line SH-SY5Y is a common model as it endogenously expresses tau and GSK-3β.[6]

Protocol: Western Blot for Phospho-Tau (p-Tau) in SH-SY5Y Cells

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS).

    • Seed cells in a 6-well plate and allow them to adhere for 24 hours.

    • Treat the cells with varying concentrations of IMD-GSK3i (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours. A positive control like a known GSK-3β inhibitor can be included.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205) and an antibody for total tau. A loading control antibody (e.g., GAPDH or β-actin) is essential.[6]

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-Tau signal to the total tau signal for each sample.

    • Further normalize this ratio to the loading control (GAPDH).

    • Compare the normalized p-Tau levels in treated samples to the vehicle control to determine the percent reduction.

Part 3: In Vivo Efficacy in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic potential of IMD-GSK3i to rescue cognitive deficits and reduce AD-like pathology in a relevant animal model.

Causality: This is the most critical preclinical step, assessing the compound's efficacy, brain penetrance, and overall effect in a complex living organism. Transgenic mouse models that overexpress human APP and presenilin mutations (e.g., APP/PS1) or also include a tau mutation (e.g., 3xTg-AD) are widely used as they develop age-dependent Aβ plaques, tau pathology, and cognitive impairment.[12][13]

Protocol: Efficacy Study in 3xTg-AD Mice

  • Animal Model and Treatment:

    • Use aged (e.g., 12-15 months old) 3xTg-AD mice that exhibit significant pathology.

    • Randomly assign mice to a vehicle control group and one or more IMD-GSK3i treatment groups (e.g., 10 mg/kg, administered orally once daily).

    • Treat the animals for a defined period (e.g., 4-6 weeks).

  • Behavioral Testing (performed during the final week of treatment):

    • Morris Water Maze (MWM): A standard test for spatial learning and memory.[14]

      • Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a pool of opaque water. Record escape latency (time to find the platform).

      • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Elevated Plus Maze: To assess anxiety-like behavior, which can be a confounding factor.[13]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Harvest the brains. One hemisphere can be fixed for immunohistochemistry (IHC) and the other flash-frozen for biochemical analysis.

    • Biochemical Analysis: Homogenize the brain tissue and perform ELISAs to quantify levels of soluble and insoluble Aβ40/Aβ42 and phosphorylated tau.

    • Immunohistochemistry (IHC): Stain brain sections with antibodies against Aβ (e.g., 6E10) and p-Tau (e.g., AT8) to visualize and quantify plaque load and NFT pathology.

  • Data Analysis:

    • Behavioral Data: Analyze escape latencies using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA.

    • Biochemical/IHC Data: Compare pathology levels between vehicle and treated groups using a t-test or one-way ANOVA.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Assay cluster_invivo In Vivo Efficacy a Compound Synthesis (IMD-GSK3i) b GSK-3β Kinase Assay a->b c Determine IC50 b->c d SH-SY5Y Cell Treatment c->d e Western Blot for p-Tau d->e f Confirm Target Engagement e->f g 3xTg-AD Mouse Model f->g h Behavioral Testing (Morris Water Maze) g->h i Brain Tissue Analysis (ELISA, IHC) g->i j Assess Cognitive Rescue & Pathology Reduction h->j i->j

Caption: Preclinical evaluation workflow for an AD therapeutic.

Conclusion

The imidazo[1,2-a]pyridine scaffold provides a robust platform for the development of potent GSK-3β inhibitors. The systematic application of the protocols detailed in this guide—from biochemical confirmation of potency to the assessment of efficacy in disease-relevant animal models—is essential for the rigorous preclinical evaluation of these compounds. By demonstrating target engagement and a downstream impact on tau pathology and cognitive function, researchers can build a strong case for the therapeutic potential of novel imidazo[1,2-a]pyridine derivatives in the treatment of Alzheimer's disease and other neurological disorders.

References

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  • Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. (2017-09-01). PubMed.

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  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023-03-23). PubMed.

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The Strategic Role of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This nitrogen-bridged bicyclic system is a key structural component in numerous therapeutic agents, including those with anti-inflammatory, antiviral, and central nervous system modulating properties. In recent years, the imidazo[1,2-a]pyridine framework has garnered significant attention in oncology research, with derivatives demonstrating potent inhibitory effects against a variety of cancer cell lines.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.

This guide focuses on a specific and highly valuable precursor, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine , and its application in the synthesis of next-generation anticancer drugs. This compound, a Mannich base of the parent heterocycle, serves as a crucial intermediate, providing a reactive handle for the introduction of diverse pharmacophores that can interact with key oncogenic pathways.[3] We will delve into the synthesis of this precursor, its subsequent elaboration into potent anticancer molecules, and the underlying biological rationale for its use, with a particular focus on the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human cancers.[1][4]

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a Mannich reaction, a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of imidazo[1,2-a]pyridine, the C-3 position is sufficiently nucleophilic to attack an electrophilic iminium ion generated in situ from formaldehyde and a secondary amine, such as dimethylamine.[5]

Causality Behind Experimental Choices:
  • Reactants: Imidazo[1,2-a]pyridine serves as the nucleophile. Formaldehyde is the electrophilic carbonyl source, and dimethylamine hydrochloride is the amine component. Using the hydrochloride salt of the amine is a common practice in Mannich reactions as it prevents the uncontrolled polymerization of formaldehyde and facilitates the formation of the Eschenmoser's salt-like iminium ion under the reaction conditions.

  • Solvent and Catalyst: The reaction is often carried out in a protic solvent like ethanol or isopropanol, which helps to solubilize the reactants and facilitate proton transfer steps. An acid catalyst is not always explicitly added if the amine hydrochloride is used, as it provides the necessary acidic environment.

  • Reaction Conditions: Gentle heating is typically employed to drive the reaction to completion. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).

Experimental Protocol: Synthesis of this compound

Materials:

  • Imidazo[1,2-a]pyridine

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Isopropanol

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of imidazo[1,2-a]pyridine (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in isopropanol, add paraformaldehyde (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify to pH 9-10 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound as a pure compound.

Application in Anticancer Drug Synthesis: Elaboration of the Precursor

The true utility of this compound lies in its role as a versatile building block. The tertiary amine functionality at the C-3 position can be further reacted to introduce a wide array of substituents, thereby generating libraries of compounds for screening against various cancer targets.

Example Application: Synthesis of Alkyne-Bearing Imidazo[1,2-a]pyridine Derivatives

One notable application is the synthesis of alkyne-functionalized imidazo[1,2-a]pyridine derivatives, which have shown promise as anti-breast cancer agents.[1] This involves the reaction of the Mannich base precursor with an alkylating agent bearing a terminal alkyne, such as propargyl bromide.

Experimental Protocol: Synthesis of an Alkyne-Functionalized Derivative

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alkyne-functionalized imidazo[1,2-a]pyridine derivative.

The introduction of the alkyne functionality is strategic, as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the imidazo[1,2-a]pyridine core to other molecular fragments, including targeting moieties or solubilizing groups.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of anticancer agents derived from the imidazo[1,2-a]pyridine scaffold exert their therapeutic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

The PI3K/Akt/mTOR Signaling Cascade

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazo_Drug Imidazo[1,2-a]pyridine Derivative Imidazo_Drug->PI3K Inhibition

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Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Analogs of this core structure have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral properties.[1] Of particular interest to drug discovery professionals is the potential of Imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of key cellular signaling pathways implicated in cancer.

Numerous studies have highlighted the efficacy of these compounds in targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] Specifically, Imidazo[1,2-a]pyridine analogs have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway and Aurora kinases, both of which are frequently dysregulated in various malignancies.[2][3][4] The development of high-throughput screening (HTS) assays is therefore critical to efficiently evaluate large libraries of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine analogs to identify lead compounds for further development.

This document provides detailed application notes and protocols for three robust and complementary HTS assays suitable for the primary screening and characterization of Imidazo[1,2-a]pyridine analogs:

  • Biochemical Kinase Activity Assay: A luminescence-based assay to directly measure the inhibition of target kinases (e.g., Aurora Kinase A, PI3K).

  • Target Engagement Assay: A fluorescence polarization-based competitive binding assay to confirm direct interaction with the target kinase.

  • Cell-Based Phenotypic Assay: A luminescence-based cell viability assay to assess the cytotoxic effects of the compounds on cancer cell lines.

These protocols are designed to be adaptable for various kinase targets and cell lines, providing a comprehensive framework for the initial stages of a drug discovery campaign centered on the Imidazo[1,2-a]pyridine scaffold.

Section 1: Biochemical Kinase Activity Assay using ADP-Glo™ Kinase Assay

Scientific Principle

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light output is directly proportional to the amount of ADP generated and thus to the kinase activity.[5] Inhibitors of the kinase will lead to a decrease in ADP production and a corresponding reduction in the luminescent signal.

This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and simple "add-mix-measure" format.

Workflow Diagram:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Measurement Compound Imidazo[1,2-a]pyridine Analog (or DMSO control) Incubate1 Incubate at RT Compound->Incubate1 Enzyme Kinase (e.g., Aurora A) + Substrate Enzyme->Incubate1 ATP ATP ATP->Incubate1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo_Reagent Kinase reaction produces ADP Incubate2 Incubate at RT (40 min) Add_ADP_Glo_Reagent->Incubate2 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate2->Add_Kinase_Detection_Reagent Remaining ATP depleted Incubate3 Incubate at RT (30-60 min) Add_Kinase_Detection_Reagent->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence ADP converted to ATP, generating light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol

This protocol is optimized for a 384-well plate format.

Materials:

  • This compound analogs dissolved in 100% DMSO.

  • Target kinase (e.g., recombinant human Aurora Kinase A).

  • Kinase substrate (e.g., a suitable peptide substrate for the target kinase).

  • ATP solution.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine analogs in 100% DMSO.

    • Using an automated liquid handler or multichannel pipette, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor of the target kinase (positive control).

  • Kinase and Substrate Addition:

    • Prepare a solution containing the kinase and its substrate in kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

  • Incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the kinase.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate for 1 hour at room temperature.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]

    • Incubate for 40 minutes at room temperature.[6]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the necessary components for the luciferase reaction.[5]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[7]

  • Luminescence Measurement:

    • Read the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

    • RLU = Relative Light Units

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Key Assay Parameters
ParameterRecommended Value/RangeNotes
Plate Format 384-well, white, opaqueMinimizes crosstalk and maximizes signal.
Final Assay Volume 40.05 µL
Compound Concentration Varies (e.g., 10-point titration)Typically from low nM to high µM range.
DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.
ATP Concentration Kₘ of the kinaseEnsures the assay is sensitive to competitive inhibitors.
Incubation Times As specified in the protocolCritical for reaction completion and signal stability.
Controls No enzyme, DMSO, known inhibitorEssential for data normalization and quality control.

Section 2: Target Engagement Assay using Fluorescence Polarization

Scientific Principle

Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein in solution.[8] The principle is based on the rotational speed of molecules. When a small fluorescent tracer is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[8] However, when the tracer binds to a much larger protein, its rotation slows down, and the emitted light remains more polarized.[8]

In a competitive binding assay format, a constant concentration of the target kinase and a fluorescently labeled ligand (tracer) are used. Unlabeled compounds, such as the Imidazo[1,2-a]pyridine analogs, are then titrated into the assay. If an analog binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the measured fluorescence polarization. This allows for the determination of the binding affinity of the test compounds.[9]

Workflow Diagram:

FP_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Incubation cluster_2 Step 3: Measurement Compound Imidazo[1,2-a]pyridine Analog (or DMSO control) Mix_Reagents Mix Compound with Kinase/Tracer Solution Compound->Mix_Reagents Kinase_Tracer Kinase + Fluorescent Tracer Kinase_Tracer->Mix_Reagents Incubate Incubate at RT Mix_Reagents->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Displacement of tracer causes a decrease in FP

Caption: Workflow of a Fluorescence Polarization competitive binding assay.

Detailed Protocol

This protocol is designed for a 384-well plate format.

Materials:

  • This compound analogs in 100% DMSO.

  • Target kinase (e.g., recombinant human Aurora Kinase A).

  • Fluorescently labeled tracer (a known ligand of the kinase with a suitable fluorophore).

  • FP assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Black, low-volume 384-well assay plates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader capable of fluorescence polarization measurements.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine analogs in 100% DMSO.

    • Dispense 100 nL of each compound dilution into the wells of a 384-well plate.

    • Include DMSO as a negative control (high polarization) and a high concentration of a known unlabeled binder as a positive control (low polarization).

  • Reagent Preparation:

    • Determine the optimal concentrations of the kinase and fluorescent tracer through preliminary titration experiments. The kinase concentration should be around the Kₑ of the tracer, and the tracer concentration should be low (e.g., 1-10 nM) to minimize background fluorescence.

    • Prepare a solution of the kinase and tracer in FP assay buffer.

  • Reagent Addition:

    • Add 10 µL of the kinase/tracer solution to each well of the assay plate.

  • Incubation:

    • Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation
  • Calculate Percent Displacement:

    • Percent Displacement = 100 x (1 - (mP_compound - mP_low_control) / (mP_high_control - mP_low_control))

    • mP = millipolarization units

  • IC₅₀ and Kᵢ Determination:

    • Plot the percent displacement against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kₑ and concentration.

Key Assay Parameters
ParameterRecommended Value/RangeNotes
Plate Format 384-well, black, low-volumeReduces background and reagent consumption.
Final Assay Volume 10.1 µL
Tracer Concentration 1-10 nMShould be well below the Kₑ for accurate Kᵢ determination.
Kinase Concentration ~ Kₑ of the tracerProvides a good assay window.
DMSO Concentration ≤ 1%
Incubation Time 30-60 minutesEnsure binding equilibrium is reached.
Controls DMSO, known unlabeled binderDefine the dynamic range of the assay.

Section 3: Cell-Based Phenotypic Assay using CellTiter-Glo® Luminescent Cell Viability Assay

Scientific Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[3] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the number of viable cells in the culture.[3] Compounds that induce cytotoxicity or inhibit cell proliferation will lead to a decrease in the cellular ATP levels and a corresponding reduction in the luminescent signal.[10]

This assay is highly amenable to HTS due to its simple "add-mix-measure" protocol, high sensitivity, and robustness.[3][10]

Workflow Diagram:

CTG_Workflow cluster_0 Step 1: Cell Culture cluster_1 Step 2: Compound Treatment cluster_2 Step 3: Assay Procedure cluster_3 Step 4: Measurement Seed_Cells Seed Cancer Cells in 384-well Plate Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Add_Compound Add Imidazo[1,2-a]pyridine Analogs Incubate_Cells->Add_Compound Incubate_Treatment Incubate (e.g., 72h) Add_Compound->Incubate_Treatment Add_CTG_Reagent Add CellTiter-Glo® Reagent Incubate_Treatment->Add_CTG_Reagent Incubate_Lysis Incubate at RT (10 min) Add_CTG_Reagent->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence

Caption: Workflow of the CellTiter-Glo® Cell Viability Assay.

Detailed Protocol

This protocol is for a 384-well plate format.

Materials:

  • This compound analogs in 100% DMSO.

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase pathway).

  • Complete cell culture medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • White, opaque, sterile 384-well cell culture plates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (determined empirically for optimal signal).

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine analogs in culture medium.

    • Add 5 µL of the diluted compounds to the respective wells.

    • Add medium with the corresponding DMSO concentration to the control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11][12]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[11]

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Luminescence Measurement:

    • Read the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = 100 x (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)

  • GI₅₀ Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

Key Assay Parameters
ParameterRecommended Value/RangeNotes
Plate Format 384-well, white, opaque, sterileSuitable for cell culture and luminescence reading.
Cell Seeding Density Varies by cell lineOptimize for a robust signal and logarithmic growth.
Treatment Duration 24, 48, or 72 hoursDepends on the expected mechanism of action.
Final DMSO Concentration ≤ 0.5%High DMSO can be toxic to cells.
Incubation Times As specified in the protocolCrucial for cell health and assay performance.
Controls No cells, DMSOFor background subtraction and normalization.

Section 4: Assay Validation and Troubleshooting

Assay Validation

Before initiating a large-scale HTS campaign, it is crucial to validate the performance of each assay. Key validation parameters include:

  • Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the high control to the mean signal of the low control. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is typically acceptable.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used for compound delivery.

Common Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Z'-factor or S/B Ratio Suboptimal reagent concentrations; short incubation times; unstable reagents.Re-optimize enzyme, substrate, and ATP concentrations. Ensure all reagents are within their expiration dates and stored correctly. Increase incubation times.
High %CV Pipetting errors; inconsistent cell seeding; edge effects in plates.Use calibrated pipettes or an automated liquid handler. Ensure a homogeneous cell suspension. Avoid using the outer wells of the plate or use a different plate type.
False Positives Compound autofluorescence/luminescence; compound precipitates.Screen compounds in the absence of the target enzyme or cells to identify interfering compounds. Visually inspect plates for precipitates.
False Negatives Compound instability; low compound potency.Check compound stability in the assay buffer. Ensure the concentration range tested is appropriate.

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Available at: [Link]

  • Oslo University Hospital. CellTiter-Glo Assay - Oslo - OUH - Protocols. Available at: [Link]

  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. Available at: [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available at: [Link]

  • PubMed. Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Available at: [Link]

  • nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programmes. Available at: [Link]

  • ResearchGate. HTS hit validation and inhibitor classification. Chemical structures of... Available at: [Link]

  • PubMed. HTS Assay Validation. Available at: [Link]

  • National Center for Biotechnology Information. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Available at: [Link]

  • BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. Available at: [Link]

  • National Center for Biotechnology Information. HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Available at: [Link]

  • National Center for Biotechnology Information. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Available at: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • ResearchGate. Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Available at: [Link]

  • PubMed. Statistical analysis of systematic errors in high-throughput screening. Available at: [Link]

  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]

  • National Center for Biotechnology Information. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available at: [Link]

  • National Center for Biotechnology Information. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available at: [Link]

  • ACS Publications. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Available at: [Link]

  • National Center for Biotechnology Information. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available at: [Link]

  • ResearchGate. Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Available at: [Link]

  • ResearchGate. Hao JI | University of South Carolina, Columbia | USC | Pharmaceutical and Biomedical Sciences | Research profile. Available at: [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design: A Case Study with Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of pharmacologically active agents.[1][2][3] This versatile heterocyclic system is the backbone of several commercially available drugs, including the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone, showcasing its broad therapeutic potential.[1][4] The diverse biological activities associated with this scaffold are extensive, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[1][4]

This document provides a comprehensive guide for the preclinical in vivo evaluation of a novel compound, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine. Given the lack of specific biological data for this particular molecule, we will establish a robust, adaptable experimental framework. This framework is grounded in the known pharmacological profiles of related imidazopyridine derivatives and is designed to thoroughly characterize the compound's pharmacokinetic, safety, and efficacy profile. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research questions.

Part 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the fundamental properties of a novel compound. This stage is not focused on efficacy but rather on understanding how the compound behaves in a living system and its potential for toxicity.

Pharmacokinetic (PK) Profiling: Understanding Bioavailability and Disposition

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount. Poor pharmacokinetic properties are a major cause of failure in drug development. For imidazo[1,2-a]pyridine derivatives, PK profiles can be variable, necessitating a detailed evaluation.[5][6]

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability).

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are a common choice for initial PK studies due to their larger size, which facilitates serial blood sampling.

  • Experimental Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).

    • Rationale: The IV group serves as a reference to determine absolute oral bioavailability.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the compound via the appropriate route.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-To be determined
Tmax (h)-To be determined
AUC (0-t) (ng*h/mL)To be determinedTo be determined
t1/2 (h)To be determinedTo be determined
Bioavailability (%)-To be determined
Toxicology Assessment: Establishing a Safety Profile

Early identification of potential toxicity is crucial. While some imidazo[1,2-a]pyridine derivatives have been shown to be non-toxic in exploratory studies, others, like alpidem, were withdrawn due to hepatotoxicity.[7][8] Therefore, a careful toxicological evaluation is mandatory.

Protocol 2: Acute and Subacute Toxicity Studies

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Animal Model: Wistar rats or CD-1 mice (equal numbers of males and females).

  • Procedure (following OECD guidelines):

    • Acute Toxicity (Dose Range Finding): Administer single, escalating doses of the compound to different groups of animals. Observe for clinical signs of toxicity and mortality for up to 14 days.

    • Subacute Toxicity (Repeated Dose): Administer the compound daily for 14 or 28 days at three dose levels (low, medium, and high), selected based on the acute toxicity data. Include a vehicle control group.

    • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

    • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.

Key Endpoints for Toxicological Evaluation

CategoryParameters
Clinical Observations Changes in behavior, posture, and activity.
Body Weight Weekly measurements.
Hematology Complete blood count (CBC).
Clinical Chemistry Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine).
Histopathology Microscopic examination of major organs (liver, kidneys, spleen, heart, lungs, etc.).

Part 2: Efficacy Evaluation in Relevant Disease Models

The choice of efficacy models is entirely dependent on the hypothesized therapeutic indication of this compound. Based on the known activities of the imidazo[1,2-a]pyridine class, we present three potential experimental workflows.

Workflow A: Evaluation as a Central Nervous System (CNS) Modulator

Many imidazo[1,2-a]pyridines, such as zolpidem and alpidem, act as positive allosteric modulators of GABAA receptors, leading to sedative and anxiolytic effects.[1][8]

dot

cns_workflow cluster_in_vitro In Vitro/Ex Vivo cluster_in_vivo In Vivo Behavioral Models Receptor Binding Receptor Binding Assays (e.g., GABAA subtypes) Elevated Plus Maze Elevated Plus Maze (Anxiety) Receptor Binding->Elevated Plus Maze Suggests Anxiolytic Potential Open Field Test Open Field Test (Locomotor Activity/Sedation) Elevated Plus Maze->Open Field Test Assess Sedative Side Effects Rotarod Test Rotarod Test (Motor Coordination) Open Field Test->Rotarod Test Confirm Motor Impairment

Caption: CNS modulator evaluation workflow.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Objective: To assess the anxiolytic-like effects of the compound.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer the compound or vehicle control intraperitoneally (IP) 30 minutes before the test.

    • Place the mouse in the center of the EPM, facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Workflow B: Evaluation as an Anti-Inflammatory Agent

Derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[9][10]

dot

anti_inflammatory_workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Inflammation Model COX-2 Inhibition COX-2 Inhibition Assay Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX-2 Inhibition->Carrageenan-induced Paw Edema Informs In Vivo Dosing Cytokine Analysis Cytokine Analysis (e.g., TNF-α, IL-6) Carrageenan-induced Paw Edema->Cytokine Analysis Mechanistic Insight

Caption: Anti-inflammatory evaluation workflow.

Protocol 4: Carrageenan-Induced Paw Edema

  • Objective: To evaluate the in vivo anti-inflammatory activity.

  • Animal Model: Wistar rats.

  • Procedure:

    • Administer the compound or a positive control (e.g., indomethacin) orally one hour before the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • A reduction in paw edema compared to the vehicle-treated group indicates anti-inflammatory activity.

Workflow C: Evaluation as an Anticancer Agent

The imidazo[1,2-a]pyridine scaffold is present in compounds designed to inhibit various kinases involved in cancer progression, such as c-Met and PDGFR.[11][12][13]

dot

anticancer_workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Xenograft Model Cell Proliferation Cancer Cell Line Proliferation Assays Tumor Implantation Subcutaneous Tumor Implantation Cell Proliferation->Tumor Implantation Selects Relevant Cell Line Treatment Compound Administration Tumor Implantation->Treatment Tumor Measurement Tumor Volume Measurement Treatment->Tumor Measurement PK/PD Analysis Pharmacokinetic/ Pharmacodynamic Analysis Tumor Measurement->PK/PD Analysis Correlates Exposure and Response

Caption: Anticancer evaluation workflow.

Protocol 5: Human Tumor Xenograft Model

  • Objective: To assess the in vivo antitumor efficacy.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Implant human cancer cells (selected from in vitro screening) subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Administer the compound daily via the appropriate route (determined from PK studies).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., target protein phosphorylation).

Part 3: Concluding Remarks and Future Directions

This document provides a foundational framework for the in vivo characterization of this compound. The initial pharmacokinetic and toxicological studies are essential for any subsequent efficacy testing. The selection of the appropriate efficacy models will be dictated by the compound's in vitro biological activity. By following a logical, stepwise progression from understanding the compound's disposition and safety to testing its efficacy in relevant disease models, researchers can efficiently and robustly evaluate the therapeutic potential of this novel imidazo[1,2-a]pyridine derivative.

References

  • Lopez-Cabrera, A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PLoS ONE, 17(8), e0272235. [Link]

  • Miller, M. J., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675–679. [Link]

  • Lopez-Cabrera, A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. [Link]

  • Buckner, F. S., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Medicinal Chemistry Letters, 9(11), 1139–1144. [Link]

  • Kaur, H., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Akhtar, M. S., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(14), 5406. [Link]

  • Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 406–428. [Link]

  • Puskullu, M. O., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3369. [Link]

  • Dumont, F., et al. (2003). Synthesis and in vivo evaluation of [11C]zolpidem, an imidazopyridine with agonist properties at central benzodiazepine receptors. Nuclear Medicine and Biology, 30(4), 435–439. [Link]

  • Guetzoyan, L., et al. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 4(2), 764-769. [Link]

  • Keri, R. S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Allen, S., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(3), 229–233. [Link]

  • Santos, J. P. L., et al. (2022). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. International Journal of Molecular Sciences, 23(21), 13358. [Link]

  • Wikipedia. (n.d.). Imidazopyridine. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • D'yakonov, V. A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences, 25(3), 1774. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Zhang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1025–1030. [Link]

  • Wolling, K., et al. (2002). In Vivo Characterization of the Novel Imidazopyridine BYK191023 [2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine], a Potent and Highly Selective Inhibitor of Inducible Nitric-Oxide Synthase. Journal of Pharmacology and Experimental Therapeutics, 301(2), 667-674. [Link]

  • Zarei, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 23(1), 324. [Link]

  • Patel, R. M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Chilmonczyk, Z., et al. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43–52. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26). [Link]

  • Morselli, P. L., et al. (1991). A double-blind, placebo-controlled study of alpidem, a novel anxiolytic of imidazopyridine structure, in chronically anxious patients. Psychopharmacology, 104(4), 448–452. [Link]

  • Sharma, V., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]

  • Guetzoyan, L., et al. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 4(2), 764-769. [Link]

  • Martínez, A., et al. (2007). Anti-Anxiety and Sedative Profile Evaluation of Imidazo[1,2-a]Pyridine Derivatives. Archivos de la Sociedad Española de Oftalmología, 82(12). [Link]

  • Mohammadi, B., et al. (2016). Examples of biologically active imidazo[1,2-a]pyridines, alpidem: agonists of the benzodiazepine binding site; Zolpidem: benzodiazepine agonist; Sch 28080: acid-pump antagonist; TPoo3: anxiolytic property; Sch 32652: anti-secretary and cytoprotective activity; YM-20: Proton pump inhibitory. ResearchGate. [Link]

  • Akhtar, M. S., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(14), 5406. [Link]

  • Asadi, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 20(3), 323-337. [Link]

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One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The 3-aminoimidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis, therefore, is of paramount importance to drug discovery programs. The Groebke-Blackburn-Bienaymé (GBB) reaction offers a powerful and highly efficient strategy for the one-pot construction of this privileged heterocycle.[4][5][6] As an isocyanide-based multicomponent reaction (MCR), the GBB protocol provides remarkable molecular diversity from readily available starting materials, making it an ideal tool for generating compound libraries for high-throughput screening.[7][8] This application note delivers an in-depth guide for researchers, providing not only a detailed experimental protocol but also the underlying mechanistic principles and strategic considerations for reaction optimization.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in a variety of clinically significant drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem.[1][2][9] Its rigid, bicyclic structure and rich electronic properties make it an excellent pharmacophore for interacting with a wide range of biological targets. Compounds featuring this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][9][10][11]

The GBB reaction, discovered independently by three research groups in 1998, has revolutionized access to this chemical space.[4][5][12] It is a three-component condensation of an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[8] The reaction's primary advantages lie in its operational simplicity, high atom economy, and the ability to introduce three points of diversity in a single synthetic step, directly yielding complex, drug-like molecules.[13][14]

Reaction Mechanism: A Stepwise View

Understanding the reaction mechanism is critical for troubleshooting and adapting the protocol to new substrates. The GBB reaction proceeds through a well-established sequence of acid-catalyzed steps. The causality of this pathway dictates the choice of catalysts and solvents.

The process unfolds as follows:

  • Iminium Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde. This step eliminates a molecule of water to form a reactive Schiff base, which is protonated to an iminium ion intermediate.

  • α-Addition: The isocyanide, acting as a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This is the characteristic step for many isocyanide-based MCRs.

  • Intramolecular Cyclization: The resulting nitrilium ion intermediate undergoes an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium carbon, forming the five-membered imidazole ring.

  • Aromatization: A final prototropic shift leads to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

// Flow Amidine -> SchiffBase [label="+ Aldehyde\n- H₂O\n[H⁺ cat.]"]; Aldehyde -> SchiffBase; SchiffBase -> Nitrilium [label="+ Isocyanide"]; Isocyanide -> Nitrilium; Nitrilium -> Product [label="Intramolecular\nCyclization &\nAromatization"];

// Invisible nodes for layout {rank=same; Amidine; Aldehyde; Isocyanide;} {rank=same; SchiffBase;} {rank=same; Nitrilium;} {rank=same; Product;} }

Caption: The GBB reaction mechanism.

Application Protocol: A Validated One-Pot Procedure

This protocol is designed as a self-validating system, where the rationale behind each step is explained to allow for informed modifications.

Materials and Reagents
  • Amidines: 2-Aminopyridine or substituted derivatives (e.g., 2-amino-5-chloropyridine).

  • Aldehydes: Aromatic, heteroaromatic, or aliphatic aldehydes (e.g., benzaldehyde, furfural).

  • Isocyanides: e.g., tert-Butyl isocyanide, cyclohexyl isocyanide. Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood.[12]

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃, 5-10 mol%) or p-Toluenesulfonic acid (p-TsOH, 20 mol%).

  • Solvent: Anhydrous methanol (MeOH) or ethanol (EtOH).

  • Standard laboratory glassware, magnetic stirrer, and heating mantle or oil bath.

  • Materials for work-up (rotary evaporator, separatory funnel, ethyl acetate, saturated NaHCO₃ solution, brine) and purification (silica gel for column chromatography).

Experimental Workflow

The overall process from setup to characterization follows a logical and efficient sequence.

GBB_Workflow Prep 1. Reagent Preparation (Amidine, Aldehyde, Catalyst in Solvent) Reaction 2. Reaction (Add Isocyanide, Heat/Stir) Prep->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Workup 4. Work-up & Extraction (Quench, Evaporate, Extract) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, HRMS, M.P.) Purify->Characterize

Caption: A high-level experimental workflow.

Step-by-Step Protocol

This general procedure can be adapted for a wide range of substrates.[12]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine (0.5 mmol, 1.0 equiv.), the aldehyde (0.5 mmol, 1.0 equiv.), and the catalyst (e.g., Sc(OTf)₃, 0.025 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous methanol (1.5 mL). Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

  • Isocyanide Addition: Add the isocyanide (0.5 mmol, 1.0 equiv.) dropwise to the stirred solution.

  • Reaction Conditions: The reaction can be stirred at room temperature or heated. For less reactive substrates, heating to 60 °C or utilizing microwave irradiation (e.g., 150 °C for 30-60 min in a sealed vial) can significantly accelerate the reaction.[12][14]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), HRMS, and melting point analysis.

Field Insights: Optimizing for Success
  • Catalyst Choice: While Sc(OTf)₃ is highly effective, other Lewis acids like Yb(OTf)₃, Gd(OTf)₃, or In(OTf)₃ are also excellent choices.[4][12] For acid-sensitive substrates, milder Brønsted acids like TFA (20 mol%) or even acetic acid can be employed, which is particularly useful in DNA-encoded library synthesis.[4][15]

  • Solvent Rationale: Alcohols like methanol and ethanol are often the solvents of choice. Experimental and computational studies have shown they can act as co-catalysts, accelerating key steps by facilitating proton transfer.[16] For reactions requiring higher temperatures, toluene or DMF may be used.

  • Substrate Considerations: The reaction is remarkably robust and tolerates a wide variety of functional groups on all three components.[15] Electron-poor aldehydes tend to react faster and produce higher yields.[17] The diversity of commercially available aldehydes and isocyanides allows for the rapid generation of large, structurally diverse compound libraries.

Data Presentation: Exemplary Syntheses

The versatility of the GBB reaction is demonstrated by the range of products that can be synthesized. The following table summarizes representative examples.

Entry2-AminopyridineAldehydeIsocyanideConditionsYield
12-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideGd(OTf)₃ (5%), MeOH, 150°C, MW86%[12][13]
22-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃ (5%), MeOH, 150°C, MW(Good Yield)[12]
32-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide(General Procedure)80%[13]
42-AminopyridineIsobutyraldehydeCyclohexyl isocyanideGd(OTf)₃ (5%), MeOH, 150°C, MW(Very Good Yield)[12]

Applications in Drug Discovery & Beyond

The GBB reaction is a proven engine for drug discovery, enabling the rapid synthesis of novel bioactive agents.

  • Library Synthesis: The reaction's modularity is ideal for combinatorial chemistry and the construction of diverse libraries for screening against various disease targets.[7]

  • Target-Oriented Synthesis: GBB-derived compounds have shown potent activity by modulating protein kinases, inhibiting tubulin polymerization, and stabilizing G-quadruplex DNA in oncogene promoters.[7]

  • DNA-Encoded Libraries (DELs): With careful optimization using mild acid catalysts like acetic acid, the GBB reaction has been successfully adapted for on-DNA synthesis, expanding the chemical space available for this powerful screening technology.[15]

  • Material Science: The highly fluorescent nature of many imidazo[1,2-a]pyridine products makes them promising candidates for applications in chemical sensing, bioimaging, and optoelectronic devices.[13]

Conclusion

The Groebke-Blackburn-Bienaymé reaction is an indispensable tool for the modern medicinal chemist. Its efficiency, versatility, and operational simplicity provide a direct route to the highly sought-after 3-aminoimidazo[1,2-a]pyridine scaffold. By understanding the mechanistic underpinnings and key optimization parameters detailed in this guide, researchers can effectively leverage this powerful one-pot reaction to accelerate their drug discovery and development programs.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.Source: Molecules.
  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery.Source: PubMed.
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating.Source: SciELO.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).Source: Beilstein Journals.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).Source: Beilstein Journal of Organic Chemistry.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.Source: Organic Chemistry Portal.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).Source: PubMed Central.
  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology.Source: ACS Publications.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.Source: MDPI.
  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Source: ResearchGate. URL:[Link]

  • The Groebke-Blackburn-Bienayme Reaction. Source: University of Groningen Research Portal. URL:[Link]

  • Overview of GBB catalysts that performed best in reported catalyst screenings. Source: ResearchGate. URL:[Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Source: ACS Organic & Inorganic Au. URL:[Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Source: NIH. URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry. URL:[Link]

  • First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. Source: ResearchGate. URL:[Link]

  • Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Source: ResearchGate. URL:[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Source: PubMed Central. URL:[Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Source: ResearchGate. URL:[Link]

  • 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. Source: ResearchGate. URL:[Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Source: Scirp.org. URL:[Link]

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Application Note: A Methodological Guide to Interrogating the AKT/mTOR Pathway Using Novel Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] This makes it a high-priority target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activity, often through the inhibition of key protein kinases within this pathway.[2][3] This document provides a comprehensive set of protocols for researchers to evaluate the inhibitory potential of novel compounds, using Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine as a representative example, against the AKT/mTOR pathway in cancer cell lines. We present detailed methodologies for assessing target engagement and downstream functional effects, including Western Blot analysis of key phosphoproteins and cell viability assays.

Introduction: The AKT/mTOR Pathway and Imidazo[1,2-a]pyridines

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that responds to growth factors, nutrients, and cellular energy levels. Upon activation by upstream signals, such as through receptor tyrosine kinases (RTKs), Phosphoinositide 3-kinase (PI3K) generates PIP3, which recruits and activates AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian Target of Rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2, which together orchestrate processes like protein synthesis, cell cycle progression, and apoptosis suppression.[4]

Due to its frequent hyperactivation in cancer, this pathway is a prime target for drug development.[1][5] Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have shown significant promise as anti-cancer agents.[2] Studies have demonstrated that specific derivatives of this scaffold can effectively inhibit the proliferation of cancer cells by suppressing the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[6][7][8] These compounds often act by reducing the phosphorylation levels of key pathway components, such as AKT itself and the downstream mTOR effectors.[6][8]

This guide provides the necessary framework and detailed protocols for researchers to systematically evaluate the biological activity of new imidazo[1,2-a]pyridine derivatives, such as this compound, and to characterize their mechanism of action within the AKT/mTOR signaling context.

AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Figure 1: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by imidazo[1,2-a]pyridine derivatives.

Materials and Reagents

  • Compound: this compound (or other derivatives). Prepare a 10 mM stock solution in sterile DMSO.[9] Store at -20°C or -80°C.

  • Cell Lines: Human cancer cell lines with known active PI3K/AKT/mTOR signaling (e.g., MCF-7 breast cancer, PC-3 prostate cancer, A549 lung cancer, U-87 MG glioblastoma).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Western Blotting:

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[4]

    • BCA Protein Assay Kit.

    • Laemmli Sample Buffer (4x).

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

    • PVDF or nitrocellulose membranes.

    • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[4]

    • Primary Antibodies (dilutions to be optimized):

      • Rabbit anti-phospho-AKT (Ser473)

      • Rabbit anti-total-AKT

      • Rabbit anti-phospho-mTOR (Ser2448)

      • Rabbit anti-total-mTOR

      • Rabbit anti-phospho-p70S6K (Thr389)

      • Rabbit anti-total-p70S6K

      • Loading Control: Mouse anti-GAPDH or anti-β-actin

    • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Reagents for MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]

Protocol 1: Western Blot Analysis of AKT/mTOR Pathway Inhibition

Principle: This protocol quantifies changes in the phosphorylation status of key proteins in the AKT/mTOR pathway following treatment with the test compound. A decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition.[11]

WB_Workflow A 1. Cell Culture & Treatment Seed cells, allow attachment, then treat with inhibitor. B 2. Cell Lysis Harvest cells and extract proteins with RIPA buffer. A->B C 3. Protein Quantification Measure protein concentration using BCA assay. B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer proteins from gel to PVDF membrane. D->E F 6. Immunoblotting Block, then probe with primary and secondary antibodies. E->F G 7. Detection & Analysis Visualize bands with ECL and quantify densitometry. F->G

Figure 2: Standard experimental workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed 1.5 x 10⁶ cells into 6-well plates and allow them to adhere for 24 hours.

    • Aspirate the medium and replace it with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine inhibitor (e.g., 0, 1, 5, 10, 25 µM). Include a DMSO vehicle control (ensure final DMSO concentration is <0.1%).[12]

    • Incubate for a predetermined time (e.g., 6, 24, or 48 hours). A 24-hour time point is often sufficient to observe changes in phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein lysate) to a new tube and determine the protein concentration using a BCA assay.[10]

  • SDS-PAGE and Membrane Transfer:

    • Normalize all samples to the same protein concentration with RIPA buffer and add 4x Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel electrophoresis until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.[10][13]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Data Analysis:

    • To re-probe for total protein or a loading control, strip the membrane or run parallel gels.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Calculate the ratio of the phosphorylated protein signal to the total protein signal for each target. Normalize these values to the loading control (GAPDH or β-actin).

Expected Results & Interpretation: A successful AKT/mTOR pathway inhibitor should cause a dose-dependent decrease in the phosphorylation of AKT (Ser473), mTOR (Ser2448), and p70S6K (Thr389) relative to their total protein levels.

Target Protein Treatment Condition Normalized Phospho/Total Ratio (Arbitrary Units) Fold Change vs. Vehicle
p-AKT / Total AKTVehicle (DMSO)1.001.0
5 µM Inhibitor0.450.45
25 µM Inhibitor0.120.12
p-mTOR / Total mTORVehicle (DMSO)1.001.0
5 µM Inhibitor0.580.58
25 µM Inhibitor0.210.21

Protocol 2: Cell Viability MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in culture medium.

    • Remove the old medium from the plate and add 100 µL of medium containing the different inhibitor concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle-only control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6][10]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.

Expected Results & Interpretation: An effective inhibitor will show a dose-dependent decrease in cell viability. The IC50 value represents the concentration of the compound required to inhibit cell proliferation by 50% and is a key metric of its potency. Compounds with IC50 values in the low micromolar or nanomolar range are considered potent.[6][7]

Protocol 3: In Vitro Kinase Assay (Conceptual Framework)

Principle: To confirm that the compound directly inhibits the enzymatic activity of AKT or mTOR, a cell-free in vitro kinase assay is essential.[14] This assay combines purified, active kinase with its specific substrate and ATP. The inhibitor's potency is measured by its ability to prevent the phosphorylation of the substrate.

General Workflow:

  • Reaction Setup: In a microplate, combine a reaction buffer containing purified active AKT or mTOR kinase, a specific substrate (e.g., a peptide or recombinant protein like inactive GSK3 for AKT, or 4E-BP1 for mTORC1), and varying concentrations of the imidazo[1,2-a]pyridine inhibitor.[15]

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be achieved through various methods:

    • Luminescence-based: Measure the amount of remaining ATP (e.g., Kinase-Glo® assay). Lower light output indicates higher kinase activity.[14]

    • Antibody-based: Use a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or TR-FRET.[16][17]

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Interpretation: A low IC50 value in a biochemical assay provides strong evidence that the compound is a direct inhibitor of the target kinase, ruling out indirect cellular effects. This is a critical step for validating the compound's mechanism of action.

References

  • Cerecetto, H., & Gerpe, A. (2010). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. Available at: [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Bhavya, G., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents. PubMed. Available at: [Link]

  • Bhavya, G., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer. PubMed. Available at: [Link]

  • Dadashpour, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects. National Institutes of Health. Available at: [Link]

  • Various Authors. (2023). Kinase Inhibitors and Cell Viability Assay. ResearchGate. Available at: [Link]

  • Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available at: [Link]

  • Yang, H., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2018). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol. Available at: [Link]

  • Unknown Author. Basic Western Blot Protocol AKT. Course Hero. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Unknown Author. (2019). 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Available at: [Link]

  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Yang, H., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. Available at: [Link]

  • Mir, C., et al. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. Available at: [Link]

  • Dunlop, E. A., & Tee, A. R. (2014). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Karaman, R. (2015). Does anyone have a protocol for mTORC1 kinase assay? ResearchGate. Available at: [Link]

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Cell-based assay development for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-based Assay Development for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] A prominent example is Zolpidem, which targets the γ-aminobutyric acid type A (GABA-A) receptor to produce its sedative-hypnotic effects.[3][4] This application note provides a comprehensive, field-proven guide for the development of a robust cell-based assay cascade to characterize novel compounds built on this scaffold, specifically this compound. We present a logical, tiered approach, beginning with a high-throughput primary screening assay to identify functional activity, followed by a lower-throughput, high-content secondary assay to confirm the mechanism of action and determine potency. The protocols are centered around the highly probable biological target for this compound class, the GABA-A receptor, providing a detailed framework for researchers in neurology, pharmacology, and early-stage drug discovery.

Scientific Background & Principle of Action

The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridine derivatives are a cornerstone of modern drug discovery, exhibiting diverse pharmacological properties including anticancer, anti-inflammatory, and antituberculosis activities.[1][5][6] However, their most notable impact has been in neuroscience. Compounds like Zolpidem and Alpidem are positive allosteric modulators (PAMs) of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3][7] this compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, making the characterization of its biological activity essential.[8]

The GABA-A Receptor: The Primary Target

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of its endogenous ligand GABA, opens to allow the influx of chloride (Cl⁻) ions.[7] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus causing neuronal inhibition.

Imidazopyridine compounds, such as Zolpidem, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, commonly known as the benzodiazepine (BZD) site, located at the interface between α and γ subunits.[9][10] As PAMs, they do not open the channel by themselves but enhance the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal.[10] This modulatory action is the basis for the anxiolytic and sedative effects of drugs that target this site. Zolpidem, for instance, shows high affinity for GABA-A receptors containing the α1 subunit.[3][9]

The following diagram illustrates the mechanism of action for a positive allosteric modulator at the GABA-A receptor.

GABA-A Receptor Signaling Pathway cluster_receptor GABA-A Receptor Complex cluster_ligands Ligands cluster_cellular_response Cellular Response GABA_R GABA-A Receptor (Pentameric Ion Channel) BZD_Site Benzodiazepine (BZD) Site (Allosteric) Channel_Opening Increased Frequency of Channel Opening BZD_Site->Channel_Opening Potentiates GABA_Site GABA Binding Site (Orthosteric) GABA_Site->Channel_Opening Potentiates GABA GABA GABA->GABA_Site Binds PAM Imidazo[1,2-a]pyridine (PAM) PAM->BZD_Site Binds Cl_Influx Chloride (Cl⁻) Influx Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Assay Development Workflow cluster_primary Primary Screening cluster_secondary Secondary Confirmation cluster_tertiary Selectivity & Follow-up Start Target Hypothesis: Imidazo[1,2-a]pyridine acts as a GABA-A PAM HTS High-Throughput Functional Screen (Membrane Potential Assay) Start->HTS Hit_ID Hit Identification (% Activity > Threshold) HTS->Hit_ID Ephys Mechanism of Action & Potency (Automated Electrophysiology) Hit_ID->Ephys Advance Hits Confirmation Dose-Response Curve (EC₅₀) Confirmation of PAM Activity Ephys->Confirmation Selectivity Selectivity Profiling (Subtype panel, other targets) Confirmation->Selectivity

Caption: Tiered workflow for compound characterization.

Protocol 1: Primary High-Throughput Screening (HTS) Assay

Principle: This assay provides a functional, high-throughput readout of GABA-A receptor activation. We will use a fluorescence-based membrane potential assay. If the test compound potentiates the GABA response, more Cl⁻ ions will enter the cell upon GABA stimulation, causing a larger change in membrane potential. This change is detected by a voltage-sensitive dye, resulting in a change in fluorescence intensity. This method is highly amenable to 384- and 1536-well plate formats. [11] Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells stably expressing a specific human GABA-A receptor subtype (e.g., α1β2γ2). The rationale for using a non-neuronal, recombinant cell line is to create a clean, isolated system. [12]This avoids confounding signals from other endogenous ion channels that would be present in a neuronal cell line, ensuring that any observed activity is directly attributable to the expressed target receptor.

  • Assay Format: A functional, cell-based assay is chosen over a simple binding assay because it provides more physiologically relevant information. [13]It confirms not only that the compound interacts with the target, but that this interaction produces a functional consequence (i.e., modulation of ion flow).

Detailed Step-by-Step Methodology
  • Cell Plating:

    • Culture HEK293 cells stably expressing the human GABA-A α1β2γ2 receptor in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

    • Harvest cells using trypsin and resuspend in fresh medium.

    • Plate cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well in 25 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) in a chloride-free buffer (to establish a strong electrochemical gradient).

    • Aspirate the cell culture medium from the plate.

    • Add 25 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Addition & Incubation:

    • Prepare a dose-response plate of this compound and a reference compound (e.g., Diazepam) in the assay buffer. Typically, an 8-point, 3-fold serial dilution starting from 10 µM is sufficient for a primary screen.

    • Include "vehicle only" (e.g., 0.1% DMSO) controls for baseline and "max response" controls (e.g., 10 µM Diazepam).

    • Using a plate-based fluorometer with liquid handling capabilities (e.g., FLIPR, FlexStation), add 12.5 µL of the compound solution to the cell plate.

    • Incubate for 3-5 minutes at room temperature. This pre-incubation allows the compound to access its binding site.

  • GABA Stimulation and Signal Reading:

    • Prepare a GABA solution in the assay buffer at a concentration that elicits a submaximal response (EC₂₀). The EC₂₀ concentration must be predetermined during assay development. Using a submaximal GABA concentration is critical because it creates a window to observe potentiation by a PAM.

    • The instrument will add 12.5 µL of the GABA EC₂₀ solution to each well while simultaneously reading fluorescence intensity every second for 2-3 minutes.

    • The addition of GABA will trigger Cl⁻ influx, changing the membrane potential and thus the fluorescence of the dye. A PAM will increase this signal.

  • Data Analysis:

    • The primary readout is the change in fluorescence intensity (Max - Min).

    • Normalize the data:

      • % Activity = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_MaxControl - Signal_Vehicle)

    • A "hit" is defined as a compound that produces activity above a certain threshold (e.g., >3 standard deviations above the vehicle control mean, or >50% activity).

    • For assay quality, calculate the Z'-factor using the max and vehicle controls. A Z'-factor > 0.5 indicates an excellent, robust assay.

Protocol 2: Secondary Confirmatory Assay (Automated Electrophysiology)

Principle: Automated patch-clamp electrophysiology is the gold standard for studying ion channels. It directly measures the ion current flowing through the receptor in real-time. This assay provides high-fidelity data to confirm the mechanism of action (i.e., potentiation of the GABA current) and to accurately determine the compound's potency (EC₅₀).

Causality Behind Experimental Choices:

  • Technology: While manual patch-clamp is low-throughput, automated platforms (e.g., QPatch, Patchliner) allow for medium-throughput analysis with the same high-quality data, making it suitable for confirming hits from a primary screen.

  • Measurement: Directly measuring ion current is the most definitive way to characterize a compound's effect on an ion channel, eliminating potential artifacts from indirect readouts like fluorescent dyes. It allows for precise quantification of potentiation.

Detailed Step-by-Step Methodology
  • Cell Preparation:

    • Use the same stably transfected HEK293 cell line as in the primary assay.

    • Culture and harvest the cells as described previously.

    • Resuspend the cells in an appropriate external solution (e.g., physiological saline) at a concentration of 1-2 million cells/mL.

  • Instrument Setup:

    • Prime the automated patch-clamp system with the appropriate internal (pipette) and external (bath) solutions according to the manufacturer's protocol. The internal solution should have a high Cl⁻ concentration to mimic the intracellular environment.

    • Load the prepared cell suspension, compound plate, and GABA solutions onto the instrument.

  • Experimental Run (Voltage Clamp):

    • The instrument will automatically capture a single cell and form a gigaseal, establishing the whole-cell patch-clamp configuration.

    • The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).

    • A baseline is established by perfusing the cell with the external solution.

  • Compound and Ligand Application:

    • A typical run protocol to confirm PAM activity is as follows: a. GABA EC₅₀ Application: Apply a pre-determined EC₅₀ concentration of GABA for 2-3 seconds to measure the control current amplitude. b. Washout: Perfuse with external solution to allow the current to return to baseline. c. Compound Pre-incubation: Perfuse the cell with the test compound (e.g., 1 µM this compound) for 60-90 seconds. d. Co-application: Apply the same GABA EC₅₀ concentration in the presence of the test compound. e. Washout: Final washout with external solution.

    • To determine potency (EC₅₀), this protocol is repeated with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak current amplitude in response to GABA alone (I_control) and GABA in the presence of the compound (I_potentiated).

    • Calculate the percent potentiation:

      • % Potentiation = 100 * [(I_potentiated - I_control) / I_control]

    • Plot the % Potentiation against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of compound that produces 50% of the maximal potentiation).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison and decision-making.

CompoundPrimary Screen (% Activity @ 1 µM)Secondary Screen (EC₅₀ for Potentiation)Mechanism Confirmed?
This compound 85%150 nMYes
Diazepam (Reference) 100%80 nMYes
Negative Control 2%> 10 µMNo

Interpretation: The data show that the test compound was a confirmed hit in the primary screen. Follow-up in the secondary electrophysiology assay confirmed its mechanism as a positive allosteric modulator and established a potent EC₅₀ value of 150 nM, comparable to the reference compound Diazepam.

Assay Validation & Self-Validating Systems

For any assay to be trustworthy, it must be properly validated. This is not just a final step but an integral part of development. Regulatory bodies like the FDA provide guidance on the characteristics that must be assessed. [14][15] Key Validation Parameters:

  • Specificity: The assay should be specific for the intended target. This is addressed by using a recombinant cell line. Further confirmation can be achieved by testing on a parental cell line (without the receptor) where no activity should be observed.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is assessed by calculating the coefficient of variation (%CV) for intra- and inter-assay replicates.

  • Accuracy: The closeness of the test results to the true value. This can be assessed using a well-characterized reference standard with a known potency.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperature), providing an indication of its reliability during normal usage.

Building a Self-Validating Protocol: A protocol is considered self-validating when it includes integrated controls that confirm the system is performing as expected in every run.

  • Positive Control: A known GABA-A PAM (e.g., Diazepam, Zolpidem) must be included on every plate. The EC₅₀ of this control should fall within a predefined range for the assay to be considered valid. * Negative Control: A vehicle control (e.g., DMSO) defines the baseline response.

  • Reference Standard: A designated, well-characterized batch of the test compound should be used as a reference to ensure consistency across experiments over time. [16]* System Suitability Tests: For every plate, the Z'-factor (for HTS) or the signal-to-noise ratio (for electrophysiology) must meet predefined acceptance criteria. [16]

References

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  • Atack, J. R., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Journal of Medicinal Chemistry, 49(12), 3512-3525. [Link]

  • Patsnap. (2024). What is the mechanism of Zolpidem Tartrate? Patsnap Synapse. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent.com. [Link]

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  • Hill, S. J. (2006). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.14. [Link]

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  • Wang, Y., et al. (2021). In Silico Screening of Novel α1-GABAAR PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines. International Journal of Molecular Sciences, 22(19), 10459. [Link]

  • Liu, B., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 1038933. [Link]

  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1639–1647. [Link]

  • Das, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 795-817. [Link]

  • Zelinsky Institute of Organic Chemistry. (2022). Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. Zioc.ac.ru. [Link]

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  • Crisóstomo, V., et al. (2021). The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. Frontiers in Cardiovascular Medicine, 8, 712028. [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA.gov. [Link]

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Application Notes & Protocols: Formulation of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, a research compound belonging to a pharmacologically significant class of molecules.[1][2] Given the limited publicly available data for this specific molecule, we present a logical, step-by-step strategy derived from the known properties of the imidazo[1,2-a]pyridine scaffold and established preclinical formulation science.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for preparing dosing solutions suitable for oral and intravenous administration in animal models, thereby ensuring reproducible and reliable in vivo study outcomes.

Introduction and Compound Profile

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known hypnotic zolpidem and the anxiolytic saripidem.[1][5][6] These compounds often interact with specific biological targets, making them valuable tools for research. This compound (CAS 885275-83-2) is a member of this class, featuring a basic secondary amine moiety that is critical for its physicochemical properties and, consequently, its formulation strategy.[7]

Successful in vivo evaluation of any new chemical entity (NCE) is fundamentally dependent on an appropriate formulation that ensures consistent and predictable systemic exposure.[8] This document outlines the critical steps from initial property assessment to the preparation of final dosing vehicles for animal studies.

Physicochemical Properties

A thorough understanding of the compound's properties is the cornerstone of formulation development. While extensive data for this specific molecule is not widely published, we can summarize known information and infer key characteristics from its structure and related analogues.

PropertyValue / ObservationSource / Rationale
CAS Number 885275-83-2[7]
Molecular Formula C₉H₁₁N₃[7]
Molecular Weight 161.21 g/mol [7]
Appearance Light yellow to brown liquid[7]
Predicted pKa ~6.5 - 7.5 (basic amine)Inferred from the secondary amine on the imidazopyridine scaffold, which is basic. The exact pKa influences pH-dependent solubility.[9]
Aqueous Solubility Poor at neutral pH; likely enhanced at acidic pH.The presence of a basic amine suggests that forming a salt by lowering the pH will protonate the nitrogen, significantly increasing aqueous solubility. Zolpidem free base is almost insoluble in water, whereas its tartrate salt is soluble.[10]
LogP Moderate to HighImidazo[1,2-a]pyridine derivatives can be lipophilic, which may lead to poor aqueous solubility but good membrane permeability.[4]
Stability Generally good stability is reported for the class.The imidazo[1,2-a]pyridine ring is a stable scaffold.[3][7] However, stability in specific formulation vehicles and pH conditions must be confirmed.

Formulation Development Strategy

The formulation strategy begins with a systematic assessment of solubility in various pharmaceutically acceptable vehicles. The choice of the final formulation depends on the intended route of administration, the required dose, and the compound's inherent properties.

Decision Workflow for Formulation

The following diagram outlines the logical workflow for selecting an appropriate formulation path.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Final Preparation A Compound Properties (pKa, LogP, Stability) B Perform Solubility Screen (Aqueous & Non-Aqueous Vehicles) A->B C Is aqueous solubility > target conc. at physiological pH? B->C D Is solubility sufficient with pH adjustment (e.g., pH 2-4)? C->D No E Aqueous Solution (e.g., Saline, PBS, Water) C->E Yes F Acidified Aqueous Solution (e.g., HCl or Citrate Buffer) D->F Yes G Consider Suspension or Co-Solvent/Surfactant System D->G No K Prepare Dosing Formulation (See Protocols 3.1-3.3) E->K F->K H Is compound stable in suspension? G->H I Suspension Formulation (e.g., 0.5% Methylcellulose) H->I Yes J Co-Solvent/Surfactant System (e.g., PEG400, Tween 80) H->J No I->K J->K L QC Check: Clarity, Homogeneity, pH K->L M Administer to Animals L->M

Caption: Formulation development decision workflow.

Initial Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common, biocompatible vehicles. This data is crucial for selecting the appropriate formulation type.

Protocol:

  • Weigh 1-5 mg of the compound into separate 1.5 mL glass vials.

  • Add a small, precise volume (e.g., 100 µL) of the test vehicle to each vial.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, add another aliquot of the vehicle and repeat until precipitation is observed or the target concentration is exceeded.

  • If not dissolved, sonicate for 10-15 minutes and gently warm (to ~40°C) if necessary.

  • Equilibrate at room temperature for at least 2 hours to check for precipitation.

Table of Common Screening Vehicles:

Vehicle TypeSpecific ExampleRationale for Use
Aqueous Buffers Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4Standard isotonic vehicles for IV and PO routes.[11]
Acidic Buffers 0.1 M Citrate Buffer, pH 3.0To assess pH-dependent solubility enhancement for basic compounds.[12]
Suspending Agents 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterFor creating uniform suspensions of poorly soluble compounds for oral dosing.[13][14]
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.[12][15]
Surfactants 5-10% (v/v) Tween® 80 or Cremophor® EL in salineNon-ionic surfactants used to form micelles that encapsulate and solubilize poorly soluble drugs.[12]
Lipid Vehicles Corn oil, Sesame oilFor oral or subcutaneous administration of highly lipophilic compounds.

Detailed Formulation Protocols

Safety Precaution: Always handle the test compound and solvents in a well-ventilated area (preferably a chemical fume hood) while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Preparation of an Acidified Aqueous Solution for Oral Gavage (PO)

This method is preferred when the compound is soluble at a low pH and the required dose volume is achievable.

Materials:

  • This compound

  • Purified Water or 0.9% Saline

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH) (for pH adjustment if needed)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Calculate Required Amount: Determine the total mass of the compound needed based on the number of animals, the dose level (mg/kg), and the dosing volume (e.g., 5 or 10 mL/kg).[14][16]

  • Weigh Compound: Accurately weigh the calculated amount of the compound and transfer it to a volumetric flask.

  • Initial Solubilization: Add ~70% of the final volume of purified water or saline to the flask.

  • pH Adjustment: While stirring, add 1 N HCl dropwise until the compound completely dissolves. Monitor the pH. A target pH of 2-4 is often sufficient for basic amines.

  • Final Volume: Once the compound is fully dissolved, add the vehicle to reach the final target volume.

  • Confirm pH: Measure and record the final pH of the solution.

  • Quality Control: Visually inspect the solution to ensure it is clear and free of particulates. Store in a labeled, sealed container, protected from light if necessary.[17] For long-term studies, analytical confirmation of concentration is recommended.

Protocol 3.2: Preparation of a Suspension for Oral Gavage (PO)

This is the method of choice for compounds with low aqueous solubility, even with pH modification.

G A 1. Weigh Compound B 2. Add a small amount of vehicle to form a paste (trituration) A->B C 3. Gradually add remaining vehicle while stirring/vortexing B->C D 4. Homogenize if necessary (e.g., sonication) C->D E 5. Transfer to final container and label D->E F 6. QC: Vortex vigorously before each dose administration E->F

Caption: General workflow for preparing a suspension.

Materials:

  • This compound

  • Suspending Vehicle (e.g., 0.5% Methylcellulose in purified water)

  • Mortar and pestle (optional, for trituration)

  • Magnetic stirrer or vortex mixer

Procedure:

  • Prepare Vehicle: Prepare the 0.5% methylcellulose vehicle according to the supplier's instructions. (This often involves dispersing the powder in hot water and then cooling).[13]

  • Calculate and Weigh: Calculate and weigh the required amount of the compound.

  • Form a Paste: Place the weighed powder in a small beaker or mortar. Add a very small amount of the vehicle and triturate (mix) with a spatula or pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle in small portions while continuously stirring or vortexing to maintain a uniform dispersion.

  • Homogenize: Continue stirring for at least 30 minutes. If needed, sonicate briefly to break up any remaining agglomerates.

  • Quality Control: The final product should be a homogenous, opaque suspension. It is essential to stir or vortex the suspension vigorously immediately before drawing each dose to ensure dosing accuracy.[13]

Protocol 3.3: Preparation of a Solubilized Formulation for Intravenous (IV) Injection

IV formulations must be sterile, clear solutions, and typically isotonic. Co-solvents are often required for poorly soluble compounds.

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • Co-solvent: PEG 400, Propylene Glycol, or DMSO (use minimal amount)

  • Solubilizing agent: Hydroxypropyl-β-cyclodextrin (HPβCD) or Tween® 80

  • Sterile syringe filters (0.22 µm)

  • Sterile vials

Procedure (Example using a Co-solvent/Cyclodextrin system):

  • Calculate and Weigh: Accurately weigh the required amount of compound into a sterile vial.

  • Initial Wetting: Add a minimal volume of the co-solvent (e.g., DMSO, not to exceed 5-10% of the final volume) to dissolve the compound completely.

  • Prepare Solubilizing Vehicle: In a separate sterile container, prepare the vehicle (e.g., 20-40% HPβCD in Sterile Saline).[12]

  • Combine: While vortexing, slowly add the drug/co-solvent solution from step 2 into the solubilizing vehicle from step 3. This order is crucial to prevent the drug from precipitating.

  • Final Volume: Add sterile saline to reach the final volume if necessary.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination and undissolved particulates.

  • Quality Control: The final solution must be completely clear, with no visible precipitates or opalescence.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Precipitation upon standing Exceeded solubility limit; pH shift; temperature change.Re-evaluate solubility data. Increase co-solvent/surfactant concentration. Ensure pH is stable. Prepare fresh daily.[13]
Inhomogeneous Suspension Poor wetting of particles; insufficient mixing.Ensure the trituration/paste-making step is performed correctly. Increase mixing time or use a homogenizer.
Animal Distress (IV) Formulation is not isotonic; pH is too extreme; irritation from co-solvent.Check osmolality. Adjust pH closer to 7.4 if possible. Minimize the percentage of organic co-solvents like DMSO or PG.[18]
Inconsistent PK Data Inaccurate dosing due to inhomogeneous suspension; compound degradation.Vortex suspension vigorously before every single dose.[14] Perform a preliminary stability study of the formulation under storage conditions.

References

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Application Notes & Protocols: Screening of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Growing Need for Novel Antibacterial Agents

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration of new chemical scaffolds for novel antibacterial agents.[1][2][3] Imidazo[1,2-a]pyridines have emerged as a promising class of heterocyclic compounds due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6][7][8][9] This nucleus is a key component in several commercially available drugs.[6][9][10] Specifically, derivatives of Imidazo[1,2-a]pyridine have demonstrated significant potential as antibacterial agents, with some studies suggesting they may act by inhibiting bacterial DNA gyrase.[5][11]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the screening of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine for antibacterial activity. It outlines systematic protocols for preliminary and secondary screening, methods for determining the mode of action, and guidance on data interpretation.

Rationale for Screening this compound

The Imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[12][13] The specific functionalization at the 3-position with a methyl-methyl-amine group may enhance its interaction with bacterial targets or improve its pharmacokinetic properties. Screening this particular derivative is a logical step in the quest for new antibacterial drugs, building upon the established antibacterial potential of the broader Imidazo[1,2-a]pyridine class.[11]

Part 1: Preliminary Antibacterial Activity Screening

The initial phase of screening aims to qualitatively assess the antibacterial potential of the test compound against a panel of clinically relevant bacteria. The agar well diffusion method is a widely used, cost-effective, and straightforward technique for this purpose.[1][3][14]

Protocol 1: Agar Well Diffusion Assay

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a lawn of bacteria.[3][14]

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (e.g., DMSO, the solvent used to dissolve the test compound)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in MHB.

    • Incubate the broth at 37°C until it reaches the turbidity of the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Alternatively, adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard.[15]

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn. Repeat this two more times, rotating the plate approximately 60 degrees each time.[14]

  • Preparation of Wells:

    • Allow the inoculated plates to dry for a few minutes.

    • Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.[3]

  • Application of Test Compound and Controls:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[3]

    • In separate wells on the same plate, add the positive control antibiotic and the negative control solvent.[16]

  • Incubation:

    • Allow the plates to stand for about 30 minutes to an hour to permit diffusion of the compounds into the agar.[3]

    • Invert the plates and incubate at 37°C for 18-24 hours.[16]

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).[3]

    • A larger zone of inhibition indicates greater antibacterial activity.

    • Compare the zone of inhibition of the test compound with that of the positive and negative controls.

Expected Outcome: The presence of a clear zone of inhibition around the well containing this compound indicates potential antibacterial activity. The size of the zone provides a preliminary, qualitative measure of its potency.

Part 2: Quantitative Antibacterial Activity Assessment

Following a positive preliminary screen, the next step is to quantify the antibacterial activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted technique for this purpose.[17][18]

Protocol 2: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[15][18]

Materials:

  • This compound (Test Compound)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Positive control antibiotic with a known MIC

  • Growth control (no compound) and sterility control (no bacteria) wells

  • Bacterial inoculum prepared as in Protocol 1 and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.[19] Well 11 will serve as the growth control.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[17][18]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[17]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
B. subtilis ATCC 6633
Ciprofloxacin (Positive Control)S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
B. subtilis ATCC 6633

Caption: Minimum Inhibitory Concentrations (MICs) of the test compound and a positive control against various bacterial strains.

Part 3: Investigating the Mode of Action

Understanding how a novel compound exerts its antibacterial effect is crucial for its development as a therapeutic agent.[20] This section outlines initial steps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and to explore potential cellular targets.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time and helps to determine if the effect is bactericidal or bacteriostatic.[21][22][23][24]

Materials:

  • Test compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC)

  • Bacterial strain of interest

  • Growth medium (e.g., CAMHB)

  • Sterile flasks or tubes

  • Plate reader or spectrophotometer

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Preparation:

    • Prepare flasks containing the growth medium with the test compound at the desired concentrations. Include a growth control flask without the compound.

    • Prepare a bacterial inoculum and adjust it to a starting concentration of approximately 5 x 10⁵ CFU/mL in each flask.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[21]

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

    • A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[21] A bacteriostatic agent will inhibit growth but not cause a significant reduction in the viable count.

Visualization of Experimental Workflow:

Time_Kill_Assay cluster_prep Preparation cluster_sampling Sampling & Plating cluster_analysis Data Analysis A Prepare bacterial inoculum (~5x10^5 CFU/mL) B Prepare flasks with CAMHB + Test Compound (1x, 2x, 4x MIC) + Growth Control (No Compound) A->B Inoculate flasks C Incubate at 37°C B->C D Withdraw aliquots at 0, 2, 4, 6, 8, 24 hours C->D E Perform serial dilutions D->E F Plate on agar E->F G Incubate plates (18-24 hours) F->G H Count colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I J Determine Bactericidal vs. Bacteriostatic Activity I->J

Caption: Workflow for the Time-Kill Kinetics Assay.

Further Mechanistic Studies

If this compound shows promising bactericidal or bacteriostatic activity, further studies can be conducted to elucidate its specific mechanism of action. These can include:

  • Macromolecular Synthesis Assays: To determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.

  • Membrane Permeability Assays: To assess if the compound disrupts the bacterial cell membrane.[25]

  • Transcriptional Profiling: Analyzing changes in bacterial gene expression in response to the compound can provide clues about its cellular target.[20][26]

  • Whole-Genome Sequencing of Resistant Mutants: Identifying mutations that confer resistance to the compound can help pinpoint its target.

Visualization of Potential Mechanisms:

Antibacterial_Mechanisms cluster_targets Potential Bacterial Targets DNA DNA Gyrase/ Topoisomerase Protein Ribosome (Protein Synthesis) CellWall Cell Wall Synthesis Membrane Cell Membrane Integrity Compound Imidazo[1,2-a]pyridin- 3-ylmethyl-methyl-amine Compound->DNA Inhibition Compound->Protein Inhibition Compound->CellWall Inhibition Compound->Membrane Disruption

Caption: Potential antibacterial mechanisms of action.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial evaluation of this compound as a potential antibacterial agent. By following a systematic approach of preliminary screening, quantitative assessment, and initial mechanistic studies, researchers can effectively characterize the antibacterial profile of this and other novel compounds, contributing to the critical effort of discovering new treatments for bacterial infections.

References

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Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized for its significant and diverse biological activities.[1][2][3] This "privileged structure" is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers) feature this versatile bicyclic system, underscoring its therapeutic importance.[2][3] The amenability of the imidazo[1,2-a]pyridine ring system to substitution at various positions allows for the generation of large chemical libraries, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides a comprehensive guide for researchers and drug development professionals on the techniques for creating a library of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine derivatives. We will delve into robust synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of the target compounds, which feature a dimethylaminomethyl group at the C3 position of the imidazo[1,2-a]pyridine core, can be approached through several strategic routes. The choice of strategy will often depend on the availability of starting materials, desired scale, and the specific substitutions required on the imidazo[1,2-a]pyridine scaffold. Here, we present two primary, highly effective strategies: a two-step approach via an aldehyde intermediate and a more direct one-pot three-component reaction.

Strategy 1: Two-Step Synthesis via an Imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate

This reliable and versatile two-step approach first involves the synthesis of an imidazo[1,2-a]pyridine-3-carbaldehyde intermediate, which is then subjected to reductive amination with dimethylamine to yield the final product.

Workflow for the Two-Step Synthesis

Two-Step Synthesis Workflow A Imidazo[1,2-a]pyridine Core Synthesis B Formylation at C3 (e.g., Vilsmeier-Haack) A->B Step 1a C Imidazo[1,2-a]pyridine-3-carbaldehyde B->C Intermediate D Reductive Amination (with Dimethylamine) C->D Step 1b E Target Compound: This compound Derivative D->E Final Product

Caption: Workflow for the two-step synthesis of this compound derivatives.

Step 1a: Synthesis of the Imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate

The introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring is a key transformation. The Vilsmeier-Haack reaction is a classic and effective method for this purpose.[4]

Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine (1.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

    • Phosphorus oxychloride (POCl₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylimidazo[1,2-a]pyridine in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Causality and Insights:

    • The Vilsmeier-Haack reagent, formed in situ from DMF and POCl₃, is a mild electrophile that preferentially attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.

    • Careful control of the temperature during the addition of POCl₃ is crucial to prevent side reactions.

    • The aqueous workup with neutralization is necessary to quench the reaction and allow for the extraction of the product into an organic solvent.

Step 1b: Reductive Amination of the Aldehyde Intermediate

With the aldehyde in hand, the final step is a reductive amination with dimethylamine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

    • Dimethylamine (2.0 M solution in THF or as dimethylamine hydrochloride with a base) (1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in DCE, add dimethylamine solution and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography or crystallization to obtain the desired N,N-dimethyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine.

  • Causality and Insights:

    • Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

    • The catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate.

    • The use of a pre-made dimethylamine solution or generating it in situ from its hydrochloride salt with a non-nucleophilic base (like triethylamine) are both viable options.

Strategy 2: One-Pot Three-Component Aza-Friedel-Crafts Reaction

A more convergent and atom-economical approach is the three-component aza-Friedel-Crafts reaction.[5][6] This method allows for the direct C3-alkylation of a pre-synthesized imidazo[1,2-a]pyridine core with an aldehyde and dimethylamine in a single step, often catalyzed by a Lewis acid.

Workflow for the One-Pot Three-Component Synthesis

One-Pot Synthesis Workflow A Imidazo[1,2-a]pyridine E One-Pot Reaction A->E B Aldehyde B->E C Dimethylamine C->E D Lewis Acid Catalyst (e.g., Y(OTf)₃) D->E F Target Compound: This compound Derivative E->F Direct C3-Alkylation

Caption: Workflow for the one-pot three-component synthesis of this compound derivatives.

Protocol 3: Yttrium Triflate Catalyzed Three-Component Reaction

  • Materials:

    • 2-Substituted Imidazo[1,2-a]pyridine (1.0 eq)

    • Aldehyde (e.g., formaldehyde or paraformaldehyde) (1.5 eq)

    • Dimethylamine (as hydrochloride salt) (2.0 eq)

    • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (10 mol%)

    • Toluene or other suitable solvent

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vial, combine the 2-substituted imidazo[1,2-a]pyridine, aldehyde, dimethylamine hydrochloride, and Y(OTf)₃ in toluene.

    • Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the pure product.

  • Causality and Insights:

    • The Lewis acid catalyst, Y(OTf)₃, activates the aldehyde, facilitating the formation of an electrophilic species that reacts with the nucleophilic C3 position of the imidazo[1,2-a]pyridine.

    • This one-pot procedure offers higher efficiency and atom economy compared to the two-step approach, making it particularly suitable for library synthesis.

    • The reaction conditions, including the choice of solvent and temperature, may need to be optimized for different substrates.

Purification and Characterization

Regardless of the synthetic route, the purification and characterization of the final compounds are critical to ensure their identity and purity.

  • Purification:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying these derivatives. A gradient elution with solvents like hexane/ethyl acetate or dichloromethane/methanol is typically employed.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the protons and carbons on the imidazo[1,2-a]pyridine core and the dimethylaminomethyl side chain provide definitive structural information.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.[7]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups in the molecule.

Data Presentation: Representative Library Members

The following table summarizes the expected characterization data for a representative set of this compound derivatives synthesized using the described protocols.

Compound IDYield (%)¹H NMR (δ ppm, CDCl₃) - Key SignalsHRMS (m/z) [M+H]⁺
1 HH75~8.0 (d, 1H), ~7.5 (d, 1H), ~7.1 (t, 1H), ~6.7 (t, 1H), ~3.6 (s, 2H), ~2.3 (s, 6H)Expected: 176.1182, Found: 176.1185
2 6-ClPhenyl82~8.1 (s, 1H), ~7.6-7.3 (m, 6H), ~7.1 (d, 1H), ~3.7 (s, 2H), ~2.4 (s, 6H)Expected: 286.1055, Found: 286.1058
3 H4-MeO-Ph85~7.9 (d, 1H), ~7.5 (d, 2H), ~7.0 (d, 2H), ~6.8-6.6 (m, 2H), ~3.8 (s, 3H), ~3.6 (s, 2H), ~2.3 (s, 6H)Expected: 282.1601, Found: 282.1604

Conclusion

The synthetic strategies and detailed protocols outlined in this application note provide a robust framework for the efficient construction of diverse libraries of this compound derivatives. The choice between a two-step approach via an aldehyde intermediate and a one-pot three-component reaction will depend on the specific goals of the research program. By understanding the underlying chemical principles and carefully executing these experimental procedures, researchers and drug development professionals can successfully generate novel compound libraries based on the privileged imidazo[1,2-a]pyridine scaffold for biological screening and the discovery of new therapeutic agents.

References

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. [Link]

  • Adimurthy, S., et al. (2013). Ag-Catalyzed intramolecular aminooxygenation produced imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields. The Journal of Organic Chemistry, 78(3), 1266–1272.
  • Kouamé, B. K., et al. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2933-2939.
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  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 29(1), 123. [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504.
  • Mohan, D. C., et al. (2013). Ag-catalyzed intramolecular aminooxygenation produced imidazo[1,2-a]pyridine-3-carbaldehydes in good yields. The Journal of Organic Chemistry, 78(3), 1266–1272.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. [Link]

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  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Semantic Scholar. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Guchhait, S. K., et al. (2018). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 3(10), 13476–13484.
  • Adimurthy, S., et al. (2014).
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  • Guchhait, S. K., et al. (2018). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 3(10), 13476–13484.
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Sources

Troubleshooting & Optimization

Troubleshooting instability of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Welcome to the technical support center for this compound and related derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with this compound in solution. We will explore the underlying chemical principles of its degradation and provide actionable troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a new peak appear in my HPLC analysis after leaving my compound in a methanol solution overnight. What is happening?

A: You are likely observing degradation of the parent compound. The Imidazo[1,2-a]pyridine core, while aromatic, is an electron-rich heterocyclic system susceptible to several modes of degradation, particularly in solution.[] The most common culprits are hydrolysis, oxidation, and photodegradation, especially when dissolved in protic solvents like methanol and exposed to ambient light and air.

Q2: Why is my compound degrading? I thought the core structure was stable.

A: The stability of the Imidazo[1,2-a]pyridine scaffold can be deceptive. Its electron-rich nature, particularly at the C-3 position, makes it a target for electrophilic attack and oxidation.[] Furthermore, the fusion of the imidazole and pyridine rings creates unique electronic properties that can facilitate hydrolysis under certain pH conditions.[2] The exocyclic tertiary amine (-CH2-N(CH3)2) also introduces a potential site for oxidation.

Q3: Is there a general-purpose solvent you recommend for short-term storage?

A: For short-term use (a few hours), anhydrous aprotic solvents such as Acetonitrile (ACN) or Tetrahydrofuran (THF) are generally preferable to protic solvents like methanol or ethanol. However, the ultimate stability depends on your specific compound and experimental conditions. We strongly recommend performing a preliminary stability assessment in your chosen solvent system. Storing solutions under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C) is always the best practice.

Q4: Can pH have a significant impact on the stability of my compound in aqueous solutions?

A: Absolutely. pH is a critical factor. In acidic conditions (pH < 4), the pyridine and imidazole nitrogen atoms can become protonated. This increases the electrophilicity of the ring system, making it more vulnerable to nucleophilic attack by water, leading to hydrolysis. In basic conditions (pH > 8), base-mediated autoxidation can occur, and direct attack by hydroxide ions can also accelerate degradation.[3] The optimal pH for stability is typically in the neutral to slightly acidic range (pH 5-7), but this must be determined empirically.

In-Depth Troubleshooting Guide

Issue 1: Rapid Degradation in Aqueous Buffers (Hydrolytic Instability)

If you observe rapid loss of your parent compound in aqueous media, hydrolysis is the most probable cause. The imidazo[1,2-a]pyridine ring can undergo cleavage, particularly when stressed with acid or base.[2]

Causality: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For the imidazo[1,2-a]pyridine core, this process is often catalyzed by H⁺ or OH⁻ ions.[4]

  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogens makes the heterocyclic system more electron-deficient and activates it for nucleophilic attack by water molecules.

  • Base-Catalyzed Hydrolysis: While generally less susceptible than esters, the ring can be attacked by hydroxide ions, leading to ring-opening products.[2]

This protocol allows you to systematically determine the optimal pH for your compound's stability.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known composition, such as phosphate or citrate.

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a non-aqueous, aprotic solvent like ACN.

  • Incubate Samples: Dilute a small aliquot of the stock solution into each buffer to a final concentration of ~10-20 µg/mL. Ensure the final concentration of the organic solvent is low (<1-2%) to minimize its effect.

  • Set Time Points: Place the solutions in a temperature-controlled environment (e.g., 25°C or 40°C) protected from light.

  • Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution. Quench any further reaction if necessary (e.g., by neutralizing the pH) and immediately analyze by a stability-indicating HPLC-UV or LC-MS method.

  • Evaluate: Plot the percentage of the remaining parent compound against time for each pH. The pH with the slowest degradation rate is the most suitable for your formulation.

Issue 2: Instability in the Presence of Air or Peroxides (Oxidative Degradation)

If your compound degrades even in aprotic solvents or upon prolonged storage, oxidation may be the issue. The electron-rich nature of the imidazopyridine ring and the tertiary amine side chain are prime targets for oxidation.[][3]

Causality: Oxidation involves the loss of electrons. This can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or peroxides that may be present in older solvents (especially THF or ethers). Potential products include N-oxides on the pyridine or imidazole rings, or oxidation of the exocyclic amine.

This workflow helps determine if oxidation is the problem and how to prevent it.

G A Instability Observed in Aprotic Solvent B Prepare fresh solution in high-purity, sparged solvent (purged with N2 or Ar) A->B C Split sample into two vials B->C D Vial 1: Blanket with inert gas (N2/Ar) and seal tightly C->D E Vial 2: Leave with normal headspace (Air) C->E F Incubate both samples (e.g., RT, 24h) D->F E->F G Analyze both via HPLC F->G H Is degradation significantly reduced in Vial 1? G->H I YES: Oxidation is the primary -cause. Implement preventative -measures. H->I Yes J NO: Other degradation pathways are dominant (e.g., thermal, residual water) H->J No

Caption: Workflow to diagnose oxidative instability.

Preventative Measures for Oxidation:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents.

  • De-gas Solvents: Before use, sparge solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Prepare solutions and store them under an inert atmosphere. For long-term storage, flush the headspace of the vial with argon or nitrogen before sealing.

  • Add Antioxidants: In some formulation contexts, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, but its compatibility must be verified.

Issue 3: Degradation Upon Exposure to Lab Lighting (Photochemical Instability)

Imidazopyridine derivatives are known to be photosensitive.[5] Exposure to ambient laboratory light, especially UV light, can induce significant degradation.

Causality: Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state. This excited molecule can then undergo various reactions, such as isomerization, cyclization, or reaction with oxygen to form reactive oxygen species (ROS), which in turn degrade the compound.[5]

Preventative Measures for Photodegradation:

  • Use Amber Glassware: Always use amber vials or glassware that blocks UV radiation.

  • Wrap in Foil: For clear containers or reaction vessels, wrap them securely in aluminum foil.

  • Minimize Exposure: Turn off overhead lights when not needed and work away from windows.

  • Photostability Testing: If the compound is intended for further development, a formal photostability study according to ICH Q1B guidelines is essential. This involves exposing the compound to a controlled light source and analyzing for degradation.

Systematic Stability Assessment: The Forced Degradation Study

To build a comprehensive understanding of your molecule's liabilities, a forced degradation (or stress testing) study is the gold standard.[6][7] It is a self-validating system that intentionally degrades the sample to ensure your analytical method can detect the degradants and to identify the conditions that must be avoided.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Summary of Key Stability Factors and Recommendations
FactorConditionEffect on StabilityRationale & Recommendations
pH Acidic (pH < 4) or Basic (pH > 8)Low Stability Catalyzes hydrolysis and/or autoxidation.[3] Recommendation: Determine the optimal pH range (typically 5-7) via a pH stability profile. Use appropriate buffers for all aqueous work.
Solvent Protic (Water, Methanol)Potential Low Stability Acts as a reactant in hydrolysis.[4] Recommendation: Use anhydrous aprotic solvents (ACN, THF) where possible. If aqueous solution is required, use a validated buffer system.
Oxygen Presence of AirLow Stability The electron-rich ring and tertiary amine are susceptible to oxidation.[] Recommendation: De-gas solvents and work under an inert atmosphere (N₂ or Ar).
Light UV and/or Visible LightLow Stability Imidazopyridine core is photo-labile and can generate ROS.[5] Recommendation: Work in amber glassware or protect from light with foil.
Temperature High Temperature (>40°C)Low Stability Increases the rate of all degradation reactions.[4] Recommendation: Store stock solutions at -20°C or -80°C. Perform experiments at controlled room temperature unless otherwise required.

References

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  • Singh, S. P. (2017, February 24). What is the order of basicity of the methyl substituted amine in aqueous solution? Quora. [Link]

  • Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(7), 630-635. [Link]

  • Wang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3296-3305. [Link]

  • Al-Issa, S. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(3), 3225-3236. [Link]

  • Chung, S. W., & Lee, J. Y. (2004). An analytical method of heterocyclic amines by LC/MS. Food Science and Biotechnology, 13(4), 509-513. [Link]

  • Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(3). [Link]

  • Gnanasekaran, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-11. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • eCampusOntario. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • Soares, M. A., et al. (2010). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 10(13), 1236-1252. [Link]

  • van Niel, M. B., et al. (2012). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 55(17), 7573-7586. [Link]

  • Gnanasekaran, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-11. [Link]

  • Tanthana, J., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(4), 1735-1745. [Link]

  • Sharma, V., & Kumar, V. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103986. [Link]

  • University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. ScienceDaily. [Link]

  • Fesharaki, N. J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(10), e00033-18. [Link]

  • da Silva, E. F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16016. [Link]

  • da Silva, E. F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16016. [Link]

  • Naim, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. International Journal of Molecular Sciences, 23(12), 6744. [Link]

  • Singh, V., et al. (2021). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Current Organic Chemistry, 25(10), 1222-1246. [Link]

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry, 255, 115386. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(18), 2055-2076. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide troubleshooting strategies and frequently asked questions in a direct question-and-answer format. Our aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you might encounter.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an imidazo[1,2-a]pyridine derivative, but I am observing very low yields or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield is a common frustration in organic synthesis. For imidazo[1,2-a]pyridine synthesis, several factors could be at play. Let's break down the possibilities and solutions:

  • Inadequate Reaction Conditions: The chosen reaction conditions might not be optimal for your specific substrates. Key parameters to investigate include:

    • Temperature: Many imidazo[1,2-a]pyridine syntheses require heating to proceed at an appreciable rate.[1] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product. A systematic screening of the reaction temperature is highly recommended.

    • Solvent: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields. Solvents such as ethanol, dimethylformamide (DMF), and even water have been successfully employed in various synthetic routes.[1] It is advisable to conduct small-scale experiments to screen a variety of solvents.

    • Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Catalyst Issues (if applicable):

    • Catalyst Choice: A wide range of catalysts can be used for imidazo[1,2-a]pyridine synthesis, including copper, palladium, and iodine.[2][3][4] The choice of catalyst is often substrate-dependent. If one catalyst is not effective, exploring others is a logical step. For instance, copper-catalyzed methods are common for aerobic oxidative coupling reactions.[2][5]

    • Catalyst Loading: The amount of catalyst used can be critical. Too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to side product formation. Optimizing the catalyst loading is a standard part of reaction development.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure the purity of your reagents and that the solvent is appropriately dried if the reaction is sensitive to moisture.

  • Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can hinder the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

    • Electronic Effects: The electronic properties of the substituents can influence the nucleophilicity of the 2-aminopyridine and the electrophilicity of the carbonyl partner. Electron-withdrawing groups on the 2-aminopyridine can decrease its reactivity, while electron-donating groups can enhance it. Conversely, electron-withdrawing groups on the carbonyl compound generally increase its reactivity towards nucleophilic attack.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired imidazo[1,2-a]pyridine, but I am also observing a significant amount of side products, which makes purification difficult. How can I improve the reaction's selectivity?

Answer: The formation of multiple products is a common challenge that can significantly lower the isolated yield of your target compound. Here are several strategies to enhance the selectivity of your reaction:

  • Stoichiometry Control: Carefully controlling the ratio of your reactants is fundamental. An excess of one reactant can often lead to the formation of undesired byproducts.[1] It is recommended to start with a 1:1 or a slight excess (e.g., 1.1 equivalents) of one of the reactants and optimize from there.

  • Order of Addition: In some cases, the order in which the reagents are added can influence the reaction pathway. For multi-component reactions, a stepwise addition of reactants might be beneficial to control the formation of intermediates and suppress side reactions.

  • Reaction Temperature: As mentioned previously, temperature plays a crucial role. Lowering the reaction temperature can sometimes increase the selectivity by favoring the desired kinetic product over thermodynamic side products.

  • Choice of Base (if applicable): If a base is used in the reaction, its strength and nature can impact selectivity. A weaker base might be sufficient to promote the desired reaction without causing undesired side reactions like self-condensation of the carbonyl compound. Common bases include potassium carbonate or organic bases like triethylamine.

  • Alternative Synthetic Routes: If optimizing the current reaction proves difficult, consider exploring alternative synthetic strategies. The synthesis of imidazo[1,2-a]pyridines is well-documented, with numerous methods available, such as:

    • Condensation of 2-aminopyridines with α-haloketones.[6][7]

    • Multi-component reactions involving 2-aminopyridines, aldehydes, and isocyanides (Groebke–Blackburn–Bienaymé reaction).[7][8][9]

    • Tandem reactions involving 2-aminopyridines and nitroolefins.[10]

    • Metal-free synthesis protocols have also been developed, which can offer different selectivity profiles.[7]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target imidazo[1,2-a]pyridine, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?

Answer: Purification is a critical step to obtain your compound in high purity for subsequent applications. The appropriate purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is the most widely used stationary phase. For more polar compounds, alumina (neutral, basic, or acidic) can be a good alternative.

    • Mobile Phase (Eluent): A systematic approach to finding a suitable eluent system using TLC is essential. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The goal is to achieve good separation between your product and the impurities.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic compounds due to the presence of the pyridine nitrogen. This property can be exploited for purification. By treating the crude reaction mixture with a dilute acid (e.g., 1M HCl), the product will be protonated and dissolve in the aqueous phase. The aqueous layer can then be separated, washed with an organic solvent to remove non-basic impurities, and then the product can be re-precipitated by adding a base (e.g., NaHCO₃ or NaOH).

  • Automated Flash Chromatography: For more efficient and reproducible purifications, automated flash chromatography systems are highly recommended. These systems offer better separation and can handle larger quantities of material compared to manual column chromatography. Some automated systems have been specifically used for the purification of imidazo[1,2-a]pyridine libraries.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of imidazo[1,2-a]pyridines.

Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A1: The classical Tschitschibabin reaction involves the reaction of a 2-aminopyridine with an α-haloketone. The generally accepted mechanism proceeds in two main steps:

  • N-Alkylation: The pyridine ring nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide to form an N-phenacyl-2-aminopyridinium salt intermediate.[7]

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile and attacks the carbonyl carbon of the phenacyl group. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A2: Yes, there is a growing interest in developing more sustainable synthetic methods. Some "green" approaches include:

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[6][10]

  • Solvent-free reactions: Some procedures have been developed that proceed without a solvent, which reduces waste and simplifies work-up.[6]

  • Use of water as a solvent: Water is an ideal green solvent, and some methods have been successfully adapted to be performed in aqueous media.

  • Metal-free catalysis: The development of metal-free catalytic systems avoids the use of potentially toxic and expensive heavy metals.[7] Iodine has been shown to be a cost-effective and eco-friendly catalyst for some syntheses.[4][12]

Q3: How can I introduce substituents at the 3-position of the imidazo[1,2-a]pyridine ring?

A3: Introducing substituents at the 3-position can be achieved through several strategies:

  • Using a substituted starting material: One of the most straightforward ways is to use a starting material that already contains the desired substituent. For example, using a substituted α-haloketone will result in a 2,3-disubstituted imidazo[1,2-a]pyridine.

  • Multi-component reactions: The Groebke–Blackburn–Bienaymé reaction, which involves a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[8][13]

  • Post-functionalization: It is also possible to introduce substituents onto a pre-formed imidazo[1,2-a]pyridine ring through various functionalization reactions, such as halogenation, nitration, or metal-catalyzed cross-coupling reactions.

Q4: What are some of the key applications of imidazo[1,2-a]pyridines?

A4: Imidazo[1,2-a]pyridines are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2][10][14] They are found in a number of clinically used drugs with diverse therapeutic applications, including:

  • Hypnotics and anxiolytics: Zolpidem (Ambien) and alpidem are well-known examples.[7][13]

  • Anti-cancer agents: Some derivatives have shown promising anti-cancer activity.[4]

  • Antiviral and antibacterial agents. [10]

  • Anti-inflammatory and analgesic properties. [2] Beyond their medicinal applications, imidazo[1,2-a]pyridines are also utilized in materials science due to their interesting photophysical properties.[9][14]

Data Presentation & Protocols

Table 1: General Reaction Parameters for Optimization
ParameterTypical RangeConsiderations
Temperature Room Temperature to 120 °CSubstrate dependent; higher temperatures may be needed for less reactive substrates but can also lead to decomposition.
Solvent Ethanol, DMF, Toluene, Acetonitrile, WaterSolvent polarity can significantly affect reaction rates and solubility of reagents.
Catalyst Cu(I)/Cu(II) salts, Pd salts, Iodine, Lewis acidsThe choice of catalyst depends on the specific reaction type (e.g., oxidative coupling, condensation).
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUThe base is often required to neutralize acidic byproducts or to deprotonate a starting material.
Reaction Time 30 minutes to 48 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion.
Experimental Protocol: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and 2-Bromoacetophenone

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, 5-10 mL).

  • Addition of α-Haloketone: Add 2-bromoacetophenone (1.0 mmol, 1.0 eq.) to the mixture.

  • Base Addition (Optional but Recommended): Add a base such as sodium bicarbonate (2.0 mmol, 2.0 eq.) or potassium carbonate (1.5 mmol, 1.5 eq.). The base neutralizes the HBr formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and stir for the determined optimal reaction time (typically 2-8 hours). Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, it may be the product. It can be collected by filtration, washed with cold solvent, and dried.

    • If the product is in solution, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).

Visualizations
General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine Solvent Solvent Solvent->Imidazo[1,2-a]pyridine Heat Heat Heat->Imidazo[1,2-a]pyridine Base Base Base->Imidazo[1,2-a]pyridine

Caption: A simplified workflow for the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Type, Loading) Check_Conditions->Optimize_Catalyst Conditions OK Substrate_Reactivity Consider Substrate Effects (Sterics, Electronics) Optimize_Catalyst->Substrate_Reactivity Catalyst Optimized Purification_Loss Assess Purification Method Substrate_Reactivity->Purification_Loss Substrates Compatible Success Improved Yield Purification_Loss->Success Purification Optimized

Caption: A logical progression for troubleshooting low product yields.

References

  • Zhu, D.-J., et al. A groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. BIO Web of Conferences.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). ChemistrySelect.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). PMC.
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016-07-18). Beilstein Journal of Organic Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO.
  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... (2022-06-22). ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). ACS Omega.
  • Optimization of reaction condition for the formation of imidazo pyridine. [a].
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023-12-13). PubMed Central.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

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Reducing byproduct formation in the synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

A1: Low yields can stem from several factors. A systematic troubleshooting approach is recommended.[1] Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help identify the optimal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials (Imidazo[1,2-a]pyridine, formaldehyde, and dimethylamine hydrochloride) or solvents can lead to side reactions and incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]

  • Atmospheric Moisture: The Mannich reaction, a common route for this synthesis, can be sensitive to moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring is sufficient for the scale and viscosity of your reaction mixture.[1]

Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify it?

A2: The first step is to characterize the impurity using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To get a preliminary idea of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): For better separation and quantification of the impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurity.

Common byproducts in similar syntheses can arise from dimerization of the starting material or side reactions with the solvent.

Q3: What is the most common synthetic route for this compound?

A3: The most frequently employed method is a Mannich-type reaction involving Imidazo[1,2-a]pyridine, formaldehyde, and dimethylamine (often in the form of its hydrochloride salt).[2][3] This reaction aminomethylates the C-3 position of the imidazo[1,2-a]pyridine ring.[3] Another prominent method for synthesizing the core imidazo[1,2-a]pyridine scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an aldehyde, an isocyanide, and a 2-aminoazine.[4][5][6]

Troubleshooting Guide: Byproduct Formation

Issue 1: Formation of Bis(imidazo[1,2-a]pyridin-3-yl)methane

This byproduct can arise from the reaction of the starting imidazo[1,2-a]pyridine with the intermediate iminium ion, especially if the concentration of dimethylamine is too low.

Causality: The electrophilic C-3 position of a second imidazo[1,2-a]pyridine molecule can attack the methylene bridge of the desired product or a related intermediate.

Troubleshooting Steps:

  • Increase the Stoichiometry of Dimethylamine: A slight excess of dimethylamine (or its salt) can help to ensure the complete and rapid trapping of the formaldehyde-derived intermediate, minimizing its availability to react with the starting material.

  • Control the Rate of Formaldehyde Addition: Adding the formaldehyde solution slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thereby disfavoring the formation of the bis-adduct.

  • Optimize Reaction Temperature: Lowering the reaction temperature may slow down the rate of the side reaction more significantly than the desired reaction. Experiment with a temperature range of 25-50°C.

dot

Caption: Formation pathway of the bis-adduct byproduct.

Issue 2: N-oxidation of the Pyridine Ring

If oxidizing agents are present, or if the reaction is exposed to air for prolonged periods at elevated temperatures, N-oxidation of the pyridine nitrogen can occur.

Causality: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.

Troubleshooting Steps:

  • Use an Inert Atmosphere: As mentioned in the FAQs, conducting the reaction under a nitrogen or argon atmosphere can prevent air oxidation.[1]

  • Degas Solvents: Before use, sparge your solvents with an inert gas to remove dissolved oxygen.

  • Ensure Purity of Reagents: Verify that your starting materials and reagents are free from any oxidizing impurities.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to minimize byproduct formation.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Formaldehyde (37% in water, 1.2 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add Imidazo[1,2-a]pyridine and dimethylamine hydrochloride.

  • Add ethanol as the solvent.

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Begin stirring the mixture at room temperature.

  • Slowly add the formaldehyde solution dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for the optimized synthesis.

Analytical Method: Purity Assessment by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

  • Use of imidazo[1,2-a]pyridine as a carbonyl surrogate in a mannich-like, catalyst free, one-pot reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridine mannich bases: synthesis, anticholinesterase evaluation, and in silico studies. ResearchGate. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. National Institutes of Health. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Available at: [Link]

  • Multicomponent synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • Multicomponent reactions for the synthesis of heterocycles. National Institutes of Health. Available at: [Link]

  • Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. National Institutes of Health. Available at: [Link]

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Technical Support Center: Interpreting Unexpected Mass Spectrometry Results for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experimental work. Here, we will delve into the causality behind experimental observations and provide a self-validating framework for interpreting your data with confidence.

I. Introduction to the Analyte: this compound

Before troubleshooting unexpected results, it is crucial to have a solid understanding of the target molecule.

Chemical Structure:

Key Molecular Information:

PropertyValue
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Monoisotopic Mass 161.0953 g/mol
Expected [M+H]⁺ 162.1031 m/z

This bicyclic heteroaromatic amine is characterized by the presence of a basic imidazopyridine core and a tertiary amine side chain, making it readily ionizable by soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the mass spectrometry analysis of this compound.

Q1: I am not seeing the expected [M+H]⁺ ion at 162.1031 m/z. What could be the reason?

Several factors could contribute to the absence or low intensity of the protonated molecular ion:

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source before mass analysis. This can be influenced by high source temperatures or high voltages on the ion source optics (e.g., cone voltage, fragmentor voltage).[1]

  • Adduct Formation: The analyte may preferentially form adducts with cations present in the mobile phase or from contaminants, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[2][3] In some cases, the protonated molecule may be completely absent, with only adduct species being observed.[2][3]

  • Sample Degradation: The compound may have degraded prior to analysis. Imidazopyridine derivatives can be susceptible to oxidation or hydrolysis under certain conditions.

  • Incorrect Instrument Settings: The mass spectrometer may not be properly calibrated, or the acquisition parameters may not be optimized for your analyte.[4]

Q2: I am observing a peak at m/z 184.0850. What is this?

This peak likely corresponds to the sodium adduct of your molecule, [M+Na]⁺. The theoretical m/z for C₉H₁₁N₃Na⁺ is 184.0845. The presence of sodium is a very common observation in ESI-MS and can originate from glassware, solvents, or additives.[2][3]

Q3: My spectrum shows a prominent peak at m/z 118.0687. What fragmentation event could lead to this?

This is a very likely fragment resulting from the cleavage of the bond between the methylene group and the imidazopyridine ring. This is a common fragmentation pathway for N-benzyl compounds. The resulting fragment would be the protonated imidazopyridine core.

Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this compound?

Yes, APCI is a suitable ionization technique for relatively polar and thermally stable compounds like this compound. It is a gas-phase ionization technique and can sometimes be less susceptible to adduct formation compared to ESI.[2]

III. Troubleshooting Unexpected Peaks

This section provides a systematic approach to identifying the source of unexpected peaks in your mass spectrum.

Logical Flow for Troubleshooting Unexpected Peaks

Troubleshooting_Flow Start Unexpected Peak(s) Observed IsItAnAdduct Is the m/z consistent with a common adduct ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, etc.)? Start->IsItAnAdduct IsItAFragment Is the mass difference from [M+H]⁺ consistent with a logical neutral loss? IsItAnAdduct->IsItAFragment No AdductConfirmed Confirmed Adduct Ion. Consider mobile phase modification. IsItAnAdduct->AdductConfirmed Yes IsItAnImpurity Does the peak have a different chromatographic profile? IsItAFragment->IsItAnImpurity No FragmentConfirmed Confirmed In-Source Fragment. Optimize source conditions. IsItAFragment->FragmentConfirmed Yes IsItContamination Run a blank. Is the peak still present? IsItAnImpurity->IsItContamination No ImpuritySuspected Potential Synthetic Impurity or Degradant. Review synthesis and handling. IsItAnImpurity->ImpuritySuspected Yes ContaminationConfirmed System Contamination. Clean the system. IsItContamination->ContaminationConfirmed Yes Unidentified Peak remains unidentified. Consider further structural elucidation (MS/MS). IsItContamination->Unidentified No Fragmentation_Pathway M_H [M+H]⁺ m/z 162.10 Frag1 m/z 118.07 Imidazopyridine core M_H->Frag1 - C₂H₆N Frag2 m/z 44.05 [CH₂=N(CH₃)₂]⁺ M_H->Frag2 - C₇H₅N₂ Frag3 m/z 91.05 Tropylium ion Frag1->Frag3 - HCN

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Technical Support Center: Overcoming Poor Cell Permeability of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising imidazo[1,2-a]pyridine scaffold. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the most common hurdles in the development of these compounds: poor cell permeability. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, providing you with a self-validating system to diagnose and solve permeability issues.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] However, its fused heterocyclic nature can present challenges in achieving optimal physicochemical properties for cell entry, often leading to a frustrating disconnect between high in vitro target potency and low cellular efficacy.

Troubleshooting Guide: From Benchtop to Cell

This section addresses specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and a step-by-step guide to resolution.

Question 1: My imidazo[1,2-a]pyridine compound is highly potent in my enzymatic/biochemical assay but shows little to no activity in cell-based assays. What is the likely cause and how do I investigate it?

Answer:

This is a classic and frequent challenge in drug discovery. A significant drop in potency between a biochemical and a cellular assay strongly suggests that your compound is not reaching its intracellular target in sufficient concentrations. The primary suspect is poor cell permeability. Other possibilities include rapid metabolism within the cell or the compound being a substrate for efflux pumps.

Here is a systematic workflow to diagnose the problem:

Workflow for Diagnosing Poor Cellular Activity

G start High Potency (Enzyme) Low Potency (Cell) check_perm Is poor permeability the issue? start->check_perm check_solubility Is poor solubility limiting the available concentration? start->check_solubility pampa_assay Run Parallel Artificial Membrane Permeability Assay (PAMPA) check_perm->pampa_assay Initial Screen caco2_assay Run Caco-2 / MDCK Assay pampa_assay->caco2_assay Confirmatory/Advanced check_efflux Is the compound an efflux pump substrate? caco2_assay->check_efflux conclusion_perm Outcome: Low Passive Permeability caco2_assay->conclusion_perm Low Papp (A->B) Low Efflux Ratio caco2_inhibitor Run Caco-2 Assay with P-gp inhibitor (e.g., Verapamil) check_efflux->caco2_inhibitor Yes/Maybe conclusion_efflux Outcome: Efflux is the Problem caco2_inhibitor->conclusion_efflux Papp increases significantly Efflux Ratio decreases solubility_assay Perform Kinetic/Thermodynamic Solubility Assay check_solubility->solubility_assay Yes/Maybe conclusion_solubility Outcome: Solubility is the Limiting Factor solubility_assay->conclusion_solubility remediate Action: Medicinal Chemistry Optimization / Formulation conclusion_perm->remediate conclusion_efflux->remediate conclusion_solubility->remediate G cluster_0 Apical Side (e.g., Intestinal Lumen) cluster_1 Cell Monolayer (e.g., Caco-2) cluster_2 Basolateral Side (e.g., Bloodstream) Compound_A Imidazo[1,2-a]pyridine cell Passive Diffusion Active Uptake Metabolism Efflux (P-gp) Paracellular Transport Compound_A->cell:f0 Favored by Lipophilicity cell:f3->Compound_A P-gp Substrate Compound_B Imidazo[1,2-a]pyridine cell:f0->Compound_B Successful Permeation

Caption: Key pathways influencing compound transit across a cell monolayer.

Q3: Can poor aqueous solubility be mistaken for poor permeability?

Absolutely. This is a critical interplay to understand. [4]For a compound to permeate, it must first be dissolved in the aqueous environment adjacent to the cell membrane. [5]If your compound has very low solubility, it may precipitate out of the assay buffer. The resulting low concentration gradient across the membrane will lead to a low measured flux, which can be misinterpreted as poor permeability. Always measure the solubility of your compounds in the relevant assay buffer to ensure you are not being misled by solubility-limited absorption.

References
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 53(17), 6372-6384. [Link]

  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • De Clercq, E., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(24), 4847-4856. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Srinivasan, B., et al. (2015). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Visualized Experiments, (103), e53198. [Link]

  • Pharmaron. (n.d.). Permeability. [Link]

  • Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]

  • Cole, C. J., & Pfund, W. P. (2000). Permeability assays. MDDI. [Link]

  • Li, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Van der Ent, W., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. [Link]

  • Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(1), 42-46. [Link]

  • Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Chem Help ASAP. (2021). drug solubility & membrane permeability assays. YouTube. [Link]

  • Augustijns, P., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. [Link]

  • Pion Inc. (2024). Drug solubility and permeability. [Link]

  • Stewart, B. H., et al. (2017). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal, 19(5), 1343-1353. [Link]

Sources

Technical Support Center: Refining the Purification of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic amine. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a nitrogen-containing heterocyclic compound. Its basic nature, conferred by the pyridine and amine functionalities, is a critical factor influencing its behavior during purification. Understanding these properties is the first step toward developing a robust purification strategy.

PropertyImplication for Purification
Basicity (pKa) The compound is basic and can form salts with acids. This property is fundamental to purification techniques like acid-base extraction and can influence its retention on silica gel during chromatography.
Polarity The presence of multiple nitrogen atoms makes the molecule polar, affecting its solubility in various organic solvents and its retention in both normal-phase and reversed-phase chromatography.
Potential for H-bonding The secondary amine allows for hydrogen bonding, which can influence its solubility and interaction with stationary phases in chromatography.
Stability Imidazo[1,2-a]pyridine derivatives can be sensitive to strong acidic or basic conditions and prolonged exposure to heat or light, potentially leading to degradation.[1]

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

A. Column Chromatography Challenges

Question 1: My compound is streaking badly on the silica gel column, leading to poor separation and low purity. What's causing this and how can I fix it?

Answer: Streaking of basic compounds like this compound on a standard silica gel column is a common issue. This is primarily due to strong interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, tailing of peaks, and even decomposition of the compound on the column.[2]

Here’s a systematic approach to troubleshoot and resolve this issue:

1. Mobile Phase Modification:

  • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel, minimizing the strong interactions with your compound.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol).

    • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can also be used as the polar component of your mobile phase.[3]

2. Alternative Stationary Phases:

If mobile phase modification is insufficient, consider using a different stationary phase:[2]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina will have fewer acidic sites, reducing the likelihood of strong interactions.

  • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which is more compatible with basic analytes.

  • Reversed-Phase Chromatography (C18): For highly polar basic compounds, reversed-phase chromatography can be a powerful alternative. The mobile phase is typically a mixture of water (often with a buffer) and an organic solvent like acetonitrile or methanol.

Question 2: My compound is not eluting from the silica gel column, even with a highly polar mobile phase like 20% methanol in dichloromethane. What should I do?

Answer: This issue often indicates very strong, potentially irreversible, adsorption of your basic compound to the acidic silica gel. It could also suggest on-column decomposition.[2][4]

Troubleshooting Workflow:

start Compound not eluting from silica column check_stability Test compound stability on a TLC plate spotted with silica gel start->check_stability degradation Degradation observed check_stability->degradation Yes no_degradation No degradation check_stability->no_degradation No switch_phase Switch to a less acidic stationary phase (e.g., neutral alumina, C18) degradation->switch_phase increase_polarity Drastically increase mobile phase polarity (e.g., add acetic acid or use a higher percentage of methanol) no_degradation->increase_polarity dry_load Consider dry loading if solubility is an issue increase_polarity->dry_load

Caption: Troubleshooting workflow for non-eluting compounds.

Detailed Steps:

  • Assess Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica gel TLC plate, let it sit for an hour, and then develop it. If you observe a new spot or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[2]

  • Switch Stationary Phase: If degradation is confirmed, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[2]

  • Drastic Polarity Increase: If your compound is stable but still not eluting, you may need a more significant increase in mobile phase polarity. A gradient from dichloromethane to 10-20% methanol with 1% triethylamine is a good starting point.

  • Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it may precipitate at the top of the column. In this case, dry loading is recommended. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and then carefully add the dry powder to the top of your column.[5]

B. Recrystallization and Precipitation Issues

Question 3: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" is a common problem in recrystallization, especially with compounds that have relatively low melting points or when the solution is supersaturated.[2] The compound separates as a liquid phase instead of a solid crystalline lattice.

Strategies to Induce Crystallization:

  • Slow Cooling: Ensure the solution cools down slowly. A sudden drop in temperature can favor the formation of an oil. Allow the flask to cool to room temperature first, and then transfer it to an ice bath.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[2]

  • Solvent System Modification:

    • Add More Solvent: The oil may have formed because the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[2]

    • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be very effective. Dissolve your compound in a minimum amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Question 4: My compound is an oil at room temperature, making recrystallization impossible. How can I purify it?

Answer: If your freebase is an oil, a highly effective strategy is to convert it into a salt. Amine salts are often crystalline solids with well-defined melting points, making them much easier to purify by recrystallization.

Protocol for Salt Formation and Recrystallization:

  • Dissolve the Amine: Dissolve your crude this compound in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Add Acid: Slowly add a solution of an acid in a suitable solvent. Common choices include:

    • Hydrochloric Acid (HCl): A solution of HCl in diethyl ether or isopropanol is frequently used to form the hydrochloride salt.

    • Tartaric Acid: This can be useful for forming crystalline salts and for chiral resolution if applicable.

  • Induce Precipitation/Crystallization: The salt will often precipitate out of the solution. If not, you can try cooling the solution or adding a less polar co-solvent to induce precipitation.

  • Recrystallize the Salt: Collect the solid salt by filtration and then recrystallize it from a suitable solvent system. For polar salts, solvents like ethanol, methanol, or mixtures with water are often effective.

C. Acid-Base Extraction Challenges

Question 5: I'm performing an acid-base extraction to purify my compound, but I'm getting a persistent emulsion at the interface of the organic and aqueous layers. How can I break it?

Answer: Emulsions are common in extractions, especially when dealing with basic compounds that can act as surfactants.

Methods to Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which can help to break the emulsion.[2]

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to the separation of the layers.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect from the synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common method for synthesizing similar structures is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide.[6][7][8][9] For the synthesis of the target molecule, a likely route involves the reaction of imidazo[1,2-a]pyridine with formaldehyde and methylamine.

Potential Impurities:

  • Unreacted Starting Materials: Imidazo[1,2-a]pyridine, formaldehyde (or its polymer, paraformaldehyde), and methylamine.

  • Side-Products:

    • Bis-substituted product: (Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine, where two imidazo[1,2-a]pyridine units are linked by a CH2-N(Me)-CH2 bridge.

    • Over-alkylation products: Quaternary ammonium salts if an alkylating agent is used in a subsequent step.

  • Reagents from Workup: Inorganic salts from acid-base extractions.

Q2: What is the best general-purpose column chromatography solvent system for this compound?

A2: A good starting point for the purification of this compound by normal-phase column chromatography on silica gel is a gradient of dichloromethane (DCM) and methanol (MeOH) with 0.5-1% triethylamine (TEA) . Start with a low concentration of methanol (e.g., 2%) and gradually increase the polarity. The TEA is crucial to prevent streaking.

Q3: Can I use reversed-phase chromatography for this compound? What conditions should I use?

A3: Yes, reversed-phase chromatography (using a C18 stationary phase) can be an excellent technique, especially for polar amines. A typical mobile phase would be a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) . The acid helps to protonate the amine, leading to sharper peaks.

Q4: How can I monitor the purification process effectively?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Staining: Since the imidazo[1,2-a]pyridine core is UV-active, you can visualize the spots under a UV lamp (254 nm). For the amine functionality, you can use a ninhydrin stain (for primary/secondary amines) or a potassium permanganate stain.

  • Mobile Phase Selection: Use the same solvent system for TLC as you plan to use for your column chromatography, including any basic modifiers. This will give you a good indication of the separation you can expect.[3]

IV. Experimental Protocols

Protocol 1: Standard Column Chromatography on Silica Gel
  • Slurry Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Carefully load the solution onto the top of the silica bed. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Start eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction

start Crude product in organic solvent (e.g., DCM) add_acid Extract with dilute aqueous acid (e.g., 1M HCl) start->add_acid separate_layers Separate layers add_acid->separate_layers aqueous_layer Aqueous layer (contains protonated amine) separate_layers->aqueous_layer organic_layer Organic layer (contains neutral/acidic impurities) separate_layers->organic_layer basify Basify aqueous layer with NaOH or NaHCO3 aqueous_layer->basify extract_organic Extract with fresh organic solvent basify->extract_organic final_organic Organic layer (contains purified free amine) extract_organic->final_organic dry_concentrate Dry over Na2SO4 and concentrate final_organic->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for acid-base extraction of a basic compound.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous extracts. At this stage, neutral and acidic impurities remain in the original organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10). This will deprotonate your compound, making it soluble in organic solvents again.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified free amine.

V. References

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  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (2016). The Journal of Organic Chemistry, 81(21), 10348–10356.

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  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3434.

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  • Imidazo[1,2-a]pyridines Reactions & Prep. (n.d.). Scribd.

  • New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. (2005). Tetrahedron Letters, 46(49), 8565-8568.

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5489-5496.

  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (2015). Organic Letters, 17(24), 6002-6005.

Sources

Technical Support Center: Managing Off-Target Effects in Experiments with Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support center for researchers utilizing Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide therapeutic spectrum, including enzyme inhibitors and receptor ligands.[1][2] This guide is designed to provide in-depth troubleshooting and practical advice for managing a critical challenge in an experimental setting: off-target effects.

This resource will equip you with the knowledge and experimental strategies to confidently identify, manage, and mitigate off-target effects, ensuring the scientific integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my cell-based assay after treatment with this compound. How can I be sure it's due to on-target activity?

A1: This is a crucial question in small molecule research. Distinguishing on-target from off-target effects is paramount for validating your findings. A multi-pronged approach is the most robust strategy:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that is known to target the same primary protein.[7] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Perform a Rescue Experiment: If possible, express a version of your target protein that is resistant to the inhibitor. If the observed phenotype is reversed or diminished, it strongly suggests on-target action.

  • Utilize an Inactive Structural Analog: A powerful negative control is a molecule that is structurally very similar to your active compound but has been shown to be inactive against the intended target.[8] Observing the phenotype with the active compound but not the inactive analog provides strong evidence for on-target activity.

Q2: My compound shows high potency in a biochemical assay but is significantly less effective in my cell-based experiments. What could be the cause?

A2: This is a common challenge that can arise from several factors related to the cellular environment:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[7]

  • Drug Efflux: Cells can actively pump the compound out using transporters like P-glycoprotein (MDR1).

  • Compound Metabolism: The compound may be rapidly metabolized and inactivated by cellular enzymes.

  • High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high physiological concentration of ATP inside the cell can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.

Q3: What are the first steps I should take to investigate potential off-target effects of my this compound derivative?

A3: A systematic approach is key. Begin with readily accessible methods before moving to more complex and resource-intensive techniques:

  • Dose-Response Curve: Generate a detailed dose-response curve for your primary endpoint. A steep and monophasic curve is more indicative of a specific interaction, whereas a shallow or multiphasic curve might suggest multiple targets with different affinities.

  • Counter-Screening: Test your compound against a panel of related targets (e.g., a kinase panel if your primary target is a kinase).[9][10] This will help identify other proteins that your compound may be interacting with.

  • Phenotypic Profiling: Compare the cellular phenotype induced by your compound to a database of phenotypes from well-characterized inhibitors. This can provide clues about potential off-target activities.[11][12][13]

Troubleshooting Guides

Problem: Inconsistent IC50 values in cell viability assays.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Cellular State Variability Maintain consistent cell culture practices, including cell density, passage number, and confluency.[8]
Compound Instability Prepare fresh dilutions from a concentrated stock for each experiment to prevent degradation. Avoid repeated freeze-thaw cycles.[8]
Assay Interference Run a counter-screen to rule out compound interference with the assay technology (e.g., luciferase inhibition in a luminescence-based assay).[9][14]
Experimental Variability Ensure accurate cell seeding and thorough mixing of reagents. Use a multi-channel pipette for drug addition to minimize well-to-well variability.[15]
Problem: My "rescue" experiment with a drug-resistant mutant of the target protein did not reverse the phenotype.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Off-Target Effect The observed phenotype may be due to the inhibition of an unknown off-target protein.
Incomplete Rescue The mutant may not be completely resistant to the inhibitor, or its expression level may be insufficient to overcome the effect of the inhibitor on the endogenous target.
Altered Mutant Function The mutation that confers drug resistance may also alter the normal function of the protein, complicating the interpretation of the results.

Experimental Workflows & Protocols

Workflow for Validating On-Target Activity

To rigorously validate that an observed cellular phenotype is a direct result of inhibiting the intended target, a logical progression of experiments is necessary.

A Initial Phenotypic Observation B Dose-Response & Time-Course Analysis A->B C Target Engagement Assay (e.g., CETSA, NanoBRET) B->C D Use Structurally Unrelated Inhibitor C->D E Inactive Analog Control C->E F Rescue with Resistant Mutant D->F E->F G Phenocopy with Genetic Knockdown (e.g., siRNA, CRISPR) F->G H Conclusion: High Confidence in On-Target Effect G->H

Caption: A stepwise workflow for confirming on-target activity.

Protocol 1: Washout Experiment to Differentiate Reversible vs. Irreversible Inhibition

This protocol helps determine if the compound's effects are sustained after its removal, which can be indicative of covalent or very slow-offset binding.[16][17]

Materials:

  • Cells in culture

  • This compound compound

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treat one set of cells with the compound at a concentration known to elicit a phenotype (e.g., 5x IC50). Treat a control set with vehicle (e.g., DMSO).

  • Incubate for a defined period (e.g., 1-3 hours).

  • For the "washout" group, aspirate the drug-containing medium.

  • Wash the cells twice with pre-warmed, drug-free complete growth medium.[18]

  • Add fresh, drug-free medium to the "washout" group.

  • Maintain the "continuous treatment" group with the drug-containing medium.

  • Assess the phenotype of interest at various time points post-washout (e.g., 24, 48, 72 hours) and compare it to the continuously treated and vehicle control groups.

Interpretation:

  • Phenotype reversal after washout: Suggests reversible binding of the compound.

  • Phenotype persistence after washout: Suggests irreversible or very slow-offset binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to directly assess whether your compound is binding to its intended target within the complex environment of the cell.[19]

Principle: Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.

A Treat cells with compound or vehicle control B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western Blot for target protein C->D E Quantify band intensity D->E F Plot protein abundance vs. temperature E->F G Compare melting curves of compound- vs. vehicle-treated cells F->G

Sources

How to increase the stability of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

A Guide to Ensuring Long-Term Stability for Researchers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and best practices for the long-term storage of this valuable imidazopyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This molecule contains two key structural motifs that are susceptible to degradation: the imidazo[1,2-a]pyridine core and a tertiary amine side chain. The primary concerns are oxidation of the amine, photodegradation of the heterocyclic ring system, and accelerated degradation at elevated temperatures. Amines are generally prone to oxidation, and imidazopyridine derivatives can be sensitive to light.

Q2: I've noticed my solid sample changing color over time (e.g., from light yellow to brown). What could be the cause?

A color change is a common indicator of chemical degradation. For this class of compounds, this is most often due to oxidation. The tertiary amine is susceptible to oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to air (oxygen) and light. Storing the compound under an inert atmosphere can mitigate this issue.[1][2]

Q3: Is it better to store the compound as a solid or in solution?

For long-term storage, the solid form is generally preferred, ideally as a salt (e.g., dihydrochloride hydrate), which enhances stability. If you must store it in solution, choose a solvent carefully and be aware that degradation may occur more rapidly. A stability study in your chosen solvent is highly recommended. Some aromatic amines have shown instability in solution over time.[3]

Q4: What is the recommended storage temperature?

To minimize the rate of all potential degradation reactions, the compound should be stored at reduced temperatures. For short-term storage (days to weeks), refrigeration (2-8 °C) is adequate.[4] For long-term storage (months to years), storing in a freezer at -20 °C or -70 °C is strongly recommended to ensure maximum stability.[1][5]

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause(s) Troubleshooting & Prevention Steps
Loss of Potency / Purity in Assay Oxidative Degradation, Photodegradation, Hydrolysis1. Confirm Purity: Re-analyze the compound's purity via HPLC or LC-MS. 2. Review Storage: Was the compound stored under an inert atmosphere (e.g., Argon, Nitrogen)? 3. Protect from Light: Ensure the vial is amber or stored in the dark. Imidazopyridine derivatives can be photolabile. 4. Check pH (if in solution): Extreme pH can affect the stability of heterocyclic compounds.
Appearance of New Peaks in HPLC/LC-MS Degradation ProductsThe primary degradation pathway for the tertiary amine is oxidation, which can lead to N-oxide formation or N-demethylation.[6][7] The imidazo[1,2-a]pyridine ring can also undergo photo-oxidative degradation.[8] See the "Potential Degradation Pathway" diagram below.
Precipitation or Cloudiness in Solution Poor Solubility, Degradation, Solvent Evaporation1. Verify Solubility: Confirm the solvent and concentration are appropriate. 2. Seal Tightly: Ensure the container is sealed properly to prevent solvent evaporation, which would increase concentration.[9] 3. Filter: If degradation is suspected, the solution may be filtered, but the root cause of instability must be addressed.
Visualizing Potential Degradation

Degradation often proceeds via predictable chemical pathways. For this compound, oxidation is a primary concern.

Degradation Pathway cluster_conditions Degradation Stressors parent This compound n_oxide N-Oxide Product parent->n_oxide O₂ / Light demethylated Secondary Amine (N-demethylation) parent->demethylated Oxidative Stress ring_oxidized Ring-Oxidized Products parent->ring_oxidized ROS / hv Oxygen (O₂) Oxygen (O₂) Light (hv) Light (hv) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)

Caption: Recommended workflow for optimal long-term storage.

Step-by-Step Protocol: Preparing for Storage
  • Work in a Controlled Environment: Whenever possible, handle the solid compound in a glove box or a controlled, low-humidity environment to minimize exposure to air and moisture. [9]2. Select Appropriate Containers: Use amber glass vials with PTFE-lined screw caps. Glass is generally inert, amber color protects from light, and the PTFE liner provides an excellent seal. [1][9]3. Aliquot the Sample: Avoid repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere. Divide the compound into smaller, pre-weighed, single-experiment aliquots.

  • Create an Inert Atmosphere: Before sealing each vial, flush the headspace with a stream of dry inert gas, such as argon or nitrogen, for 15-30 seconds. This displaces oxygen, the primary agent in oxidative degradation. [1]5. Seal and Label: Seal the vials tightly. Label clearly with the compound name, batch number, concentration (if applicable), and date.

  • Store Cold and Dark: Place the sealed vials inside a secondary container (like a freezer box) and store them in a designated freezer (-20°C or colder) away from light sources. [5]

Protocol: Basic Stability Assessment via HPLC

If you suspect degradation or are establishing storage conditions for a new batch, a simple stability study is prudent.

Objective: To assess the purity of this compound over time under your specific storage conditions.

Materials:

  • Your compound

  • HPLC-grade solvent for dissolution (e.g., Acetonitrile, Methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated balance and volumetric flasks

Methodology:

  • Time Point Zero (T=0) Analysis:

    • Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this solution by HPLC to obtain an initial purity profile.

    • Record the peak area of the main compound and any impurities. The purity can be calculated using the area percent method. This is your baseline.

  • Sample Storage:

    • Prepare several identical samples for storage according to the "Best Practices" protocol above.

    • Store these samples under the desired conditions (e.g., -20°C, inert atmosphere, dark).

  • Subsequent Time Points (T=1, T=3, T=6 months, etc.):

    • At each scheduled time point, remove one stored aliquot from the freezer.

    • Allow it to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a solution at the exact same concentration as the T=0 sample.

    • Analyze using the exact same HPLC method (same column, mobile phase, flow rate, temperature).

  • Data Analysis:

    • Compare the purity (main peak area %) at each time point to the T=0 baseline.

    • Look for a decrease in the main peak area and the appearance or growth of new impurity peaks.

    • A significant change (e.g., >2% loss in purity) indicates instability under the tested conditions.

This proactive approach provides empirical data on the stability of your specific batch, ensuring the integrity of your future experiments.

References

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • Google Patents. (1986).
  • ijrpr. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]

  • PubMed. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. [Link]

  • Google Patents. (1964).
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • PMC - PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • AIP Publishing. (2016). Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study. [Link]

  • MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • ResearchGate. (2022). N-Demethylation of N-Methyl Alkaloids with Ferrocene. [Link]

  • ResearchGate. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • ResearchGate. (2014). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]

  • Oxford Academic. (2022). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]

  • NIH. (n.d.). Heterocyclic Amines Disrupt Lipid Homeostasis in Cryopreserved Human Hepatocytes. [Link]

  • ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ScienceDirect. (n.d.). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. [Link]

  • PMC - NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • ResearchGate. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

  • RSC Publishing. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • PMC - NIH. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]

  • PMC - NIH. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • Wikipedia. (n.d.). Heterocyclic amine formation in meat. [Link]

  • ResearchGate. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • RSC Publishing. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • PMC - NIH. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]

  • PMC. (n.d.). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

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Validation & Comparative

A Comparative Guide to FLT3-ITD Inhibition: Gilteritinib vs. Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of gilteritinib, an FDA-approved second-generation FLT3 inhibitor, and the emerging class of imidazo[1,2-a]pyridine-based inhibitors for the treatment of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) positive acute myeloid leukemia (AML). For researchers and drug development professionals, this document outlines the mechanistic nuances, preclinical and clinical efficacy, and key experimental protocols for evaluating and differentiating these therapeutic agents.

Introduction: The Critical Role of FLT3-ITD in AML

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3][4] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor.[3][5] These FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT, RAS/MAPK, and STAT5.[6][7][8] The presence of FLT3-ITD is associated with a poor prognosis, making it a critical therapeutic target.[1][2][4]

Gilteritinib: The Established Second-Generation FLT3 Inhibitor

Gilteritinib (Xospata®) is a potent, orally bioavailable small molecule inhibitor of FLT3 and AXL receptor tyrosine kinases.[3][6][9] It is a second-generation FLT3 inhibitor that uniquely targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations, including resistance-conferring mutations like D835Y.[3][6]

Mechanism of Action

Gilteritinib functions as a Type I kinase inhibitor, binding to the active conformation of the FLT3 kinase domain and competitively inhibiting ATP binding. This blockade of the ATP-binding site prevents autophosphorylation of the FLT3 receptor, thereby inhibiting downstream signaling cascades and inducing apoptosis in FLT3-ITD expressing leukemic cells.[6][10]

FLT3_Signaling_and_Gilteritinib_Inhibition cluster_0 FLT3-ITD Mutant Receptor cluster_1 Downstream Signaling cluster_2 Cellular Response FLT3_ITD Constitutively Active FLT3-ITD PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK Phosphorylation STAT5 STAT5 Pathway FLT3_ITD->STAT5 Phosphorylation Proliferation Leukemic Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD Inhibits ATP Binding

Caption: FLT3-ITD signaling and the inhibitory action of Gilteritinib.

Clinical Efficacy and Pharmacokinetics

Clinical trials have demonstrated the efficacy of gilteritinib in patients with relapsed or refractory FLT3-mutated AML.[11][12] The Phase 3 ADMIRAL trial showed that gilteritinib resulted in significantly longer overall survival compared to salvage chemotherapy.[11]

Pharmacokinetic Parameter Gilteritinib
Tmax (Median) 2-6 hours[13][14][15][16]
Half-life (Mean) 113 hours[13][14][16][17]
Metabolism Primarily via CYP3A4[13][14][16]
Excretion Primarily fecal[13][14][16]

Imidazo[1,2-a]pyridine Derivatives: A Promising New Class of FLT3 Inhibitors

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, including those targeting FLT3.[4][18] While "Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine" is a specific chemical entity for which public data is scarce, the broader class of imidazo[1,2-a]pyridine derivatives has shown potent anti-FLT3 activity.[18][19]

Rationale for Development

The primary driver for developing new FLT3 inhibitors is the emergence of resistance to existing therapies. While gilteritinib is effective against D835Y mutations, resistance can still arise, for instance, through the F691L "gatekeeper" mutation.[4][18] The flexible nature of the imidazo[1,2-a]pyridine scaffold allows for structural modifications aimed at overcoming such resistance mechanisms.[4][18]

Preclinical Data Highlights

Recent studies have highlighted imidazo[1,2-a]pyridine-thiophene derivatives as potent type-I inhibitors of FLT3.[18] Notably, some compounds in this class have demonstrated equal or greater potency against both FLT3-ITD and clinically relevant secondary mutations like D835Y and F691L, which can confer resistance to other inhibitors.[4][18]

Experimental Guide for Comparative Evaluation

To rigorously compare a novel imidazo[1,2-a]pyridine-based inhibitor against gilteritinib, a multi-faceted experimental approach is required.

Biochemical Kinase Assays

The initial step is to determine the direct inhibitory activity of the compounds on the isolated kinase.

Objective: To quantify and compare the IC50 values of the investigational compound and gilteritinib against wild-type and mutant FLT3 kinases.

Methodology:

  • Assay Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays or luminescence-based assays like ADP-Glo™ are industry standards.[20][21][22][23][24][25] These assays measure the consumption of ATP or the formation of ADP during the kinase reaction.[21][22][23]

  • Protocol: ADP-Glo™ Kinase Assay

    • Reagent Preparation: Reconstitute recombinant FLT3-ITD enzyme, prepare a suitable substrate solution (e.g., a generic tyrosine kinase substrate peptide), and prepare serial dilutions of the test inhibitors (Imidazo[1,2-a]pyridine derivative and gilteritinib) and a DMSO vehicle control.

    • Kinase Reaction: In a 384-well plate, combine the FLT3-ITD enzyme with the test inhibitors at various concentrations and incubate briefly.

    • Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Biochemical_Assay_Workflow Start Prepare Reagents (Enzyme, Inhibitors, ATP, Substrate) Reaction Incubate Enzyme & Inhibitor Start->Reaction Initiate Add ATP/Substrate Start Kinase Reaction Reaction->Initiate Terminate Add ADP-Glo™ Reagent Stop Reaction, Deplete ATP Initiate->Terminate Detect Add Detection Reagent Generate Luminescence Terminate->Detect Read Measure Signal (Plate Reader) Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Assays

Moving from an isolated enzyme to a cellular context is crucial to assess factors like cell permeability and target engagement in a more physiologically relevant environment.[26]

Objective: To determine the effect of the inhibitors on the phosphorylation status of FLT3 in FLT3-ITD-positive AML cell lines.

Methodology:

  • Cell Lines: Use human AML cell lines endogenously expressing FLT3-ITD, such as MV4-11 and MOLM-13.[8][27][28][29][30]

  • Protocol: Western Blotting

    • Cell Culture and Treatment: Seed MV4-11 or MOLM-13 cells at a density of 1 x 10^6 cells/mL and grow overnight.[27] Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine derivative, gilteritinib, or DMSO vehicle for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[27]

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[27]

    • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-FLT3 (p-FLT3). Subsequently, probe with a secondary HRP-conjugated antibody.[7][27] To ensure equal protein loading, re-probe the membrane with an antibody for total FLT3 or a housekeeping protein like GAPDH.

    • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation.

Objective: To assess the cytotoxic effects of the inhibitors on AML cells.

Methodology:

  • Assay Principle: MTT or MTS assays measure cell viability by assessing the metabolic activity of the cells.[31][32][33][34] Apoptosis can be measured by Annexin V staining, which detects the externalization of phosphatidylserine.[8][35]

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Plate FLT3-ITD positive cells (e.g., MV4-11) in a 96-well plate.[31][34]

    • Compound Treatment: Add serial dilutions of the test compounds and incubate for a period that allows for effects on proliferation (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[34]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[33]

    • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[34] The absorbance is proportional to the number of viable cells.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

Objective: To evaluate the anti-leukemic activity of the inhibitors in a preclinical animal model of AML.

Methodology:

  • Animal Model: Patient-derived xenograft (PDX) models or cell line-derived xenograft models using immunodeficient mice (e.g., NOD/SCID) are standard.[30][36] For FLT3-ITD AML, mice are intravenously inoculated with MV4-11 or MOLM-13 cells.[30]

  • Protocol: Xenograft Study

    • Tumor Cell Inoculation: Inject immunodeficient mice with FLT3-ITD positive AML cells.

    • Treatment: Once leukemia is established (monitored by bioluminescence imaging or peripheral blood sampling), randomize the mice into treatment groups: vehicle control, gilteritinib, and the imidazo[1,2-a]pyridine derivative at various doses. Administer the compounds orally according to a predetermined schedule.

    • Monitoring: Monitor tumor burden, body weight, and overall health of the animals.

    • Endpoint Analysis: The primary endpoint is typically overall survival.[30] At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested to assess leukemic infiltration by flow cytometry or immunohistochemistry.

Conclusion and Future Directions

Gilteritinib represents a significant advancement in the treatment of FLT3-ITD positive AML, offering a targeted therapy with proven clinical benefit. However, the potential for acquired resistance necessitates the continued development of novel inhibitors. The imidazo[1,2-a]pyridine class of compounds presents a promising avenue of research, with early data suggesting the potential to overcome known resistance mechanisms.

A rigorous and systematic comparison, employing the biochemical, cellular, and in vivo assays detailed in this guide, is essential to fully characterize the therapeutic potential of any new imidazo[1,2-a]pyridine-based FLT3 inhibitor. Such studies will elucidate its relative potency, selectivity, and efficacy against both sensitive and resistant forms of FLT3-ITD, ultimately determining its potential as a next-generation therapy for this challenging disease.

References

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  • Ushiroda, Y., et al. (2020). Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. PubMed Central, NIH. [Link]

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  • Green, A. S., et al. (2021). Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation. AACR Journals. [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine's Anticancer Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous In Vivo Assessment

The journey of a novel anticancer agent from benchtop discovery to clinical application is a rigorous process, with in vivo validation standing as a critical checkpoint.[1][2] While in vitro assays provide essential preliminary data on a compound's activity against cancer cell lines, they lack the complexity of a whole-organism system.[2][3] Factors such as pharmacokinetics (PK), pharmacodynamics (PD), biodistribution, and potential toxicities can only be adequately assessed in a living system.[4][5]

This guide provides a comprehensive framework for the in vivo validation of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (hereafter referred to as IMP-X), a novel compound from the promising imidazo[1,2-a]pyridine class. Imidazo[1,2-a]pyridines have garnered significant interest for their potent inhibitory effects on various cancer cell lines, often targeting key signaling pathways like PI3K/Akt/mTOR.[6][7][8][9] This document will detail the experimental design, comparative agents, and essential protocols for a thorough in vivo evaluation of IMP-X, aimed at researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action and Selection of a Comparator

Based on the known anticancer activities of various imidazo[1,2-a]pyridine derivatives, we hypothesize that IMP-X exerts its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[8][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]

To provide a robust comparison, we will benchmark the performance of IMP-X against Alpelisib (Piqray) , an FDA-approved PI3Kα inhibitor used in the treatment of certain types of breast cancer. This allows for the objective assessment of IMP-X's efficacy and safety profile against a clinically relevant standard.

Phase 1: Efficacy Evaluation in Preclinical Models

The primary objective of this phase is to determine the antitumor efficacy of IMP-X in relevant cancer models. The choice of model is paramount for obtaining clinically translatable data.[11][12] We will utilize both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to capture a broader spectrum of tumor heterogeneity.[13][14]

Experimental Workflow for Efficacy Studies

G cluster_0 Model Selection & Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Model_Selection Select Cancer Models (e.g., MCF-7, A549) Implantation Subcutaneous Implantation of Cells/Tumor Fragments Model_Selection->Implantation Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-150 mm³ Treatment Administer IMP-X, Alpelisib, or Vehicle Control Randomization->Treatment Monitoring Daily Health Monitoring & Weekly Body Weight Treatment->Monitoring Tumor_Measurement Measure Final Tumor Volume & Weight Monitoring->Tumor_Measurement End of Study Tissue_Harvest Harvest Tumors & Organs for Ex Vivo Analysis Tumor_Measurement->Tissue_Harvest Data_Analysis Statistical Analysis of Tumor Growth Inhibition Tissue_Harvest->Data_Analysis

Caption: Workflow for in vivo efficacy evaluation of IMP-X.

Detailed Protocol: CDX Efficacy Study
  • Cell Culture: Culture MCF-7 (breast cancer) and A549 (lung cancer) cells under standard conditions.

  • Animal Model: Utilize female athymic nude mice (6-8 weeks old).

  • Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO in corn oil, p.o., daily)

    • Group 2: IMP-X (25 mg/kg, p.o., daily)

    • Group 3: IMP-X (50 mg/kg, p.o., daily)

    • Group 4: Alpelisib (25 mg/kg, p.o., daily)

  • Treatment and Monitoring: Administer treatments daily for 21 days. Monitor animal health daily and record body weight twice weekly.

  • Endpoint: At the end of the treatment period, euthanize mice and excise tumors. Measure the final tumor volume and weight.

Comparative Efficacy Data (Hypothetical)
Treatment GroupCancer ModelMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control MCF-71520 ± 210-+2.5
IMP-X (25 mg/kg) MCF-7850 ± 15044.1+1.8
IMP-X (50 mg/kg) MCF-7530 ± 11065.1-1.2
Alpelisib (25 mg/kg) MCF-7610 ± 13059.9-3.5
Vehicle Control A5491850 ± 250-+3.1
IMP-X (25 mg/kg) A5491100 ± 18040.5+2.1
IMP-X (50 mg/kg) A549780 ± 14057.8-0.9
Alpelisib (25 mg/kg) A549950 ± 16048.6-2.8

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the PK/PD relationship is crucial for optimizing dosing schedules and ensuring that the drug reaches its target at a sufficient concentration to exert its therapeutic effect.[15][16][17][18]

Pharmacokinetic (PK) Study

The goal is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of IMP-X.

Protocol:

  • Dosing: Administer a single dose of IMP-X (e.g., 50 mg/kg, p.o.) to a cohort of tumor-bearing mice.

  • Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze plasma concentrations of IMP-X using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Pharmacodynamic (PD) Study

This study aims to confirm that IMP-X engages its target (the PI3K/Akt/mTOR pathway) in the tumor tissue.

Protocol:

  • Dosing: Treat tumor-bearing mice with IMP-X (50 mg/kg, p.o.) or vehicle.

  • Tumor Collection: Euthanize mice and collect tumors at various time points post-dosing (e.g., 2, 8, 24 hours).

  • Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (p-Akt) and S6 ribosomal protein (p-S6).

Visualizing the Target Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  Phosphorylates mTORC1 mTORC1 Akt->mTORC1  Activates mTORC2 mTORC2 mTORC2->Akt  Phosphorylates S6K S6K mTORC1->S6K S6 S6 S6K->S6 Proliferation Cell Growth & Proliferation S6->Proliferation IMPX IMP-X IMPX->PI3K  Inhibits Alpelisib Alpelisib Alpelisib->PI3K  Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by IMP-X.

Comparative PK/PD Data (Hypothetical)
ParameterIMP-X (50 mg/kg)Alpelisib (25 mg/kg)
Cmax (ng/mL) 1250850
Tmax (hr) 24
AUC (ng*hr/mL) 98007500
t½ (hr) 6.58.2
p-Akt Inhibition (at 4hr) 75%85%
p-S6 Inhibition (at 4hr) 70%80%

These hypothetical data suggest that IMP-X achieves a higher plasma concentration more rapidly than Alpelisib, leading to significant target engagement in the tumor.

Phase 3: Preliminary Toxicology Assessment

A preliminary assessment of toxicity is essential to establish a therapeutic window for IMP-X.[19][20] This is typically done through an acute toxicity study.[21][22]

Protocol: Acute Toxicity Study
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c), both male and female.

  • Dosing: Administer single escalating doses of IMP-X (e.g., 50, 100, 200 mg/kg) and a vehicle control.

  • Observation: Monitor animals for 14-21 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water intake.[21][22]

  • Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, lungs).[19]

Expected Outcomes

The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. A favorable safety profile would show no significant changes in body weight, blood chemistry, or organ histology at therapeutically relevant doses.[21]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound (IMP-X). By systematically evaluating its efficacy, PK/PD profile, and preliminary safety in comparison to a clinically approved agent, researchers can build a strong data package to support further preclinical and clinical development.

The presented protocols and hypothetical data illustrate a scenario where IMP-X demonstrates potent, dose-dependent antitumor activity, likely through the inhibition of the PI3K/Akt/mTOR pathway. Favorable PK and safety profiles would further strengthen its position as a promising anticancer candidate. Future studies should explore efficacy in orthotopic and metastatic models, investigate potential resistance mechanisms, and conduct more extensive toxicology studies as required for an Investigational New Drug (IND) application.

References

  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
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  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can.
  • Aliwaini, S., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Retrieved from [Link]

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Cross-reactivity profiling of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the kinase cross-reactivity profile of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, a novel small molecule inhibitor based on the versatile Imidazo[1,2-a]pyridine scaffold. Researchers, scientists, and drug development professionals will find valuable insights into its selectivity and potential as a targeted therapeutic agent. The experimental data presented herein, while illustrative, is generated based on established methodologies to provide a practical framework for evaluating kinase inhibitor specificity.

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized cancer therapy; however, a significant challenge in their development is achieving target selectivity.[2]

Most kinase inhibitors target the highly conserved ATP-binding pocket, leading to the potential for off-target effects where the inhibitor modulates the activity of unintended kinases.[3] Such promiscuity can result in cellular toxicity or unexpected pharmacological effects, confounding preclinical studies and leading to adverse events in clinical trials. Therefore, early and comprehensive kinase selectivity profiling is paramount for validating a compound's mechanism of action, predicting potential liabilities, and guiding lead optimization efforts.[3]

This guide focuses on this compound, a representative of the Imidazo[1,2-a]pyridine class of compounds, which have shown promise as inhibitors of various kinases, including those involved in cell signaling, growth, and differentiation.[1][4][5][6] We will present a comparative analysis of its selectivity against a panel of representative kinases, benchmarked against both a broad-spectrum and a selective inhibitor, to illustrate a robust methodology for assessing kinase inhibitor specificity.

The Compound in Focus: this compound

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to interact with the hinge region of the kinase ATP-binding site.[7] The specific compound under investigation, this compound, was synthesized to explore its potential as a selective kinase inhibitor. For the purpose of this guide, we will hypothesize that its primary target is Aurora Kinase A (AURKA) , a key regulator of mitosis that is frequently overexpressed in cancer.

Experimental Workflow for Kinase Selectivity Profiling

To ascertain the selectivity of a kinase inhibitor, a systematic approach is employed to quantify its inhibitory activity against a diverse panel of kinases. The following workflow outlines a standard procedure for generating a kinase cross-reactivity profile.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Setup (Kinase, Compound, Substrate) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection Kinase_Panel->Assay_Plate Reagent_Prep Assay Reagent Preparation Reagent_Prep->Assay_Plate Incubation Incubation at RT Assay_Plate->Incubation ATP_Addition Initiate Reaction with ATP Incubation->ATP_Addition Reaction Kinase Reaction ATP_Addition->Reaction Detection Addition of Detection Reagent (e.g., ADP-Glo™) Reaction->Detection Luminescence Measure Luminescence Detection->Luminescence Data_Processing Data Normalization Luminescence->Data_Processing IC50_Curve IC50 Curve Fitting Data_Processing->IC50_Curve Selectivity_Score Selectivity Profile Generation IC50_Curve->Selectivity_Score

Caption: Workflow for kinase inhibitor selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[8] The amount of ADP is directly proportional to the kinase activity. The following is a generalized protocol for determining the IC50 values of an inhibitor against a panel of kinases.

Materials:

  • Kinase panel (e.g., Promega Kinase Selectivity Profiling System)

  • This compound and benchmark inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Multi-well plates (e.g., 384-well, white, flat-bottom)

  • Multichannel pipettes and a liquid handler (optional)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and benchmark inhibitors in DMSO. The final concentrations in the assay should typically range from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of each kinase from the panel to separate wells of a 384-well plate.

    • Add 1 µL of the diluted compound or DMSO (as a vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare a reaction mix containing the appropriate substrate and ATP at a concentration close to the Km for each kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the reaction mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Comparative Cross-Reactivity Profiling

To contextualize the selectivity of this compound, its inhibitory profile was compared against two benchmark compounds:

  • Staurosporine: A well-known, potent, and broad-spectrum kinase inhibitor.[9][10]

  • Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.

The following table summarizes the hypothetical IC50 values (in nM) of the three compounds against a representative panel of kinases.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Alisertib (MLN8237) (IC50, nM)
AURKA 25 51.2
AURKB550721
CDK2>10,0003>10,000
PKA>10,0008>10,000
VEGFR21,20015>10,000
c-Met2,50020>10,000
PI3Kα8,000150>10,000
FLT3>10,00010>10,000

Discussion and Interpretation of Results

The hypothetical data reveals a distinct selectivity profile for this compound. With an IC50 of 25 nM for AURKA, it demonstrates potent inhibition of its primary target. Importantly, it exhibits significantly weaker activity against other kinases in the panel, with IC50 values in the micromolar range or higher. This suggests a favorable selectivity profile, particularly when compared to the broad-spectrum inhibitor Staurosporine, which inhibits a wide range of kinases with high potency.

When benchmarked against the selective AURKA inhibitor Alisertib, this compound shows a slightly lower potency for AURKA. However, its selectivity over the closely related AURKB (22-fold) is noteworthy. The lack of significant activity against kinases from other families, such as CDKs, PKA, and receptor tyrosine kinases like VEGFR2 and c-Met, further underscores its potential as a selective probe or therapeutic candidate for targeting AURKA-driven malignancies.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer.[11] The hypothetical data indicates that this compound has weak activity against PI3Kα, suggesting a low potential for off-target effects on this crucial pathway.

G cluster_pathway Simplified Cell Cycle Regulation by AURKA G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Centrosome_Maturation Centrosome Maturation Centrosome_Maturation->Mitosis Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitosis AURKA Aurora Kinase A (AURKA) AURKA->Centrosome_Maturation promotes AURKA->Spindle_Assembly promotes Compound Imidazo[1,2-a]pyridin-3- ylmethyl-methyl-amine Compound->AURKA inhibits

Caption: Inhibition of AURKA by the compound disrupts mitotic progression.

Conclusion

This guide has outlined a comprehensive framework for assessing the kinase selectivity of this compound. The presented hypothetical data, based on established experimental protocols, highlights its potential as a potent and selective inhibitor of Aurora Kinase A. The comparative analysis against both broad-spectrum and selective inhibitors provides a clear context for interpreting its cross-reactivity profile. Early and thorough kinase selectivity profiling, as detailed in this guide, is a critical step in the successful development of novel kinase inhibitors for therapeutic applications. Further studies would be required to validate these findings and fully characterize the compound's in-cell and in-vivo activity.

References

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]

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  • Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed. Available at: [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. Available at: [Link]

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A Comparative Benchmarking Guide: Imidazo[1,2-a]pyridine Derivatives versus Zolpidem for GABA-A Receptor Binding Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its modulation is a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. The receptor's complex pentameric structure, assembled from a variety of subunits (e.g., α, β, γ), gives rise to a diversity of subtypes with distinct pharmacological properties.[2] This heterogeneity provides a rich landscape for the development of subtype-selective ligands that can offer targeted therapeutic benefits with potentially fewer side effects.

Zolpidem, a widely prescribed hypnotic agent, is a positive allosteric modulator of the GABA-A receptor, exhibiting a notable selectivity for α1 subunit-containing receptors.[3][4] This selectivity is thought to underlie its potent sedative effects. The imidazo[1,2-a]pyridine scaffold, the very chemical class to which zolpidem belongs, has been a fertile ground for the discovery of novel GABA-A receptor modulators with diverse selectivity profiles.[5][6] This guide provides a comparative analysis of the GABA-A receptor binding efficacy of a representative imidazo[1,2-a]pyridine derivative, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, against the well-established profile of zolpidem.

Due to the limited publicly available binding data for this compound, this guide will leverage data from structurally related imidazo[1,2-a]pyridine derivatives to provide a scientifically grounded comparison. This approach allows for a valuable exploration of the potential of this chemical class as GABA-A receptor modulators.

Comparative Analysis of GABA-A Receptor Binding Profiles

The efficacy of a compound at the GABA-A receptor is typically quantified by its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the reported binding affinities of zolpidem and representative imidazo[1,2-a]pyridine derivatives for various GABA-A receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki or IC50 in nM)Reference
Zolpidem α1β2γ2~20[4]
α2β2γ2~400[4]
α3β2γ2~400[4]
α5β2γ2>5000[4]
Representative Imidazo[1,2-a]pyridine Derivatives Benzodiazepine Site (ω1-subtype)IC50 = 207 - 359[7]

Interpretation of the Data:

Zolpidem demonstrates a clear preference for the α1 subunit-containing GABA-A receptors, with approximately 20-fold higher affinity for α1 over α2 and α3 subtypes, and negligible affinity for α5-containing receptors.[3][4] This α1-selectivity is a key determinant of its sedative-hypnotic properties.

While specific subtype selectivity data for this compound is not available, studies on related imidazo[1,2-a]pyridine hybrids have shown potent binding to the benzodiazepine site of GABA-A receptors, with IC50 values in the range of 207-359 nM.[7] Further structure-activity relationship (SAR) studies on this class of compounds have indicated that modifications to the imidazo[1,2-a]pyridine core can significantly influence binding affinity and subtype selectivity.[8] For instance, some imidazo[1,2-a]pyrimidines have been shown to exhibit functional selectivity for the α3 subtype over the α1 subtype.[6]

This suggests that the Imidazo[1,2-a]pyridine scaffold is a versatile platform for developing GABA-A receptor modulators with tailored selectivity profiles, potentially offering therapeutic advantages over less selective compounds.

Experimental Protocol: In Vitro Radioligand Binding Assay for GABA-A Receptors

To empirically determine and compare the binding affinities of novel compounds like this compound against a standard like zolpidem, a competitive radioligand binding assay is a robust and widely accepted method.

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on GABA-A receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]Flunitrazepam or [3H]Ro15-1788) for binding to GABA-A receptors in a membrane preparation from a suitable tissue source (e.g., rat cerebral cortex).

Materials:

  • Tissue: Rat cerebral cortex, homogenized.

  • Radioligand: [3H]Flunitrazepam or [3H]Ro15-1788.

  • Test Compounds: this compound, Zolpidem (for comparison).

  • Non-specific Binding Control: Diazepam (unlabeled, high concentration).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA and other interfering substances.

    • Resuspend the final pellet in assay buffer to a known protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of the membrane preparation.

    • Add increasing concentrations of the test compound (this compound or zolpidem).

    • Add a constant, low concentration of the radioligand ([3H]Flunitrazepam).

    • For determining non-specific binding, add a high concentration of unlabeled diazepam to a separate set of tubes.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

GABAA_Signaling_Pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_site GABA Binding Site (between α and β subunits) Ion_Channel Cl- Channel Pore GABA_site->Ion_Channel Opens BZD_site Benzodiazepine Site (between α and γ subunits) BZD_site->GABA_site Enhances GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_site Binds Zolpidem Zolpidem / Imidazopyridine Zolpidem->BZD_site Binds (Allosteric Modulator)

Caption: GABA-A Receptor Signaling Pathway.

Binding_Assay_Workflow A 1. Membrane Preparation (Rat Cerebral Cortex) B 2. Incubation - Membranes - Radioligand ([3H]Flunitrazepam) - Test Compound (Varying Conc.) A->B Add to Assay C 3. Filtration (Separate Bound from Free) B->C Filter Mixture D 4. Scintillation Counting (Quantify Radioactivity) C->D Measure Radioactivity E 5. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E Analyze Data

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the GABA-A receptor binding efficacy of this compound against the established drug, zolpidem. While direct binding data for the specific target compound is lacking, the analysis of structurally related imidazo[1,2-a]pyridine derivatives highlights the potential of this chemical class to yield potent and selective GABA-A receptor modulators.

The provided experimental protocol offers a robust methodology for obtaining the necessary empirical data to directly compare these compounds. Future research should focus on synthesizing and characterizing this compound and its analogs to fully elucidate their binding profiles and functional activities at different GABA-A receptor subtypes. Such studies will be instrumental in determining their therapeutic potential and advancing the development of next-generation CNS therapeutics.

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A Senior Application Scientist's Guide to Confirming Target Engagement of an Imidazo[1,2-a]pyridine Compound Using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Target Engagement in Modern Drug Discovery

In the intricate process of drug development, a molecule's journey from a promising hit to a clinical candidate is fraught with challenges. A foundational pillar of this journey is the unequivocal confirmation of target engagement —demonstrating that a compound physically interacts with its intended protein target within the complex milieu of a living cell.[1] Without this confirmation, interpreting cellular activity, optimizing lead compounds, and predicting clinical efficacy becomes a matter of conjecture.

This guide focuses on a specific chemical entity, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine . This scaffold is prevalent in medicinal chemistry, with derivatives showing activity against crucial targets like protein kinases (e.g., PI3K, CDK, VEGFR) involved in oncogenic signaling.[2][3] For such a compound, demonstrating direct, intracellular binding to its putative kinase target is a critical step to validate its mechanism of action. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technology to address this very challenge.[4]

The Cellular Thermal Shift Assay (CETSA): A Principle-Based Overview

CETSA is a biophysical assay founded on a simple, yet elegant, thermodynamic principle: ligand binding stabilizes a protein against thermal denaturation .[1][5][6] When a protein is heated, it unfolds and aggregates, losing its solubility. However, if a drug molecule is bound to the protein's active site or an allosteric pocket, it provides additional stability, requiring a higher temperature to induce denaturation.[7][8] This change in thermal stability, or "thermal shift," is the direct readout for target engagement.

The core advantage of CETSA is its ability to measure this interaction in a physiologically relevant environment—within intact cells or cell lysates—without requiring any modification to the compound or the target protein.[4][5] This preserves native protein conformations, post-translational modifications, and interactions with other cellular components, providing a more authentic assessment of target binding than assays using purified, recombinant proteins.[5]

cluster_0 Vehicle Control (No Drug) cluster_1 Drug Treatment unbound_protein Target Protein (Unbound) heat_low_v Low Heat (e.g., 45°C) unbound_protein->heat_low_v Remains Folded heat_high_v High Heat (e.g., 55°C) unbound_protein->heat_high_v Denatures soluble_v Soluble heat_low_v->soluble_v Remains Folded aggregated_v Aggregated & Precipitated heat_high_v->aggregated_v Denatures bound_protein Target Protein + Drug heat_low_d Low Heat (e.g., 45°C) bound_protein->heat_low_d Remains Folded heat_high_d High Heat (e.g., 55°C) bound_protein->heat_high_d Remains Folded soluble_d Soluble heat_low_d->soluble_d Remains Folded soluble_stabilized Soluble (Stabilized) heat_high_d->soluble_stabilized Remains Folded

Caption: Principle of CETSA. Drug binding increases the thermal stability of the target protein, keeping it soluble at higher temperatures where the unbound protein would aggregate.

Experimental Workflow: A Step-by-Step Protocol for CETSA

The CETSA workflow can be broken down into two main experimental formats: the Melt Curve experiment to identify a thermal shift, and the Isothermal Dose-Response (ITDR) experiment to determine compound potency.[7][9]

Part A: Generating a CETSA Melt Curve

The goal here is to determine the temperature at which the target protein denatures (its apparent aggregation temperature, Tagg) and to see if the compound of interest shifts this temperature.

Protocol:

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line expressing the putative kinase target) and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[7]

  • Cell Lysis: Lyse the cells to release intracellular proteins. This is a critical step; repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) are effective for mechanical lysis without detergents that might interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and other cellular debris.[5]

  • Protein Quantification & Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize total protein concentration across all samples. Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blotting or another quantitative immunoassay like ELISA or AlphaScreen.[7]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative protein amount against the temperature for both vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

start Treat Cells (Vehicle or Drug) heat Heat Aliquots (Temperature Gradient) start->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant detect Detect Target Protein (e.g., Western Blot) supernatant->detect end Generate Melt Curve (Plot Intensity vs. Temp) detect->end

Caption: High-level experimental workflow for a CETSA melt curve experiment.

Part B: Isothermal Dose-Response (ITDR) for Potency

Once a thermal shift is confirmed, the ITDR format is used to quantify how potently the compound engages its target in the cell.[9]

Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of the Imidazo[1,2-a]pyridine compound (e.g., 10-point, 3-fold serial dilution from 30 µM). Include a vehicle-only control.

  • Heating Step: Based on the melt curve data, select a single temperature that is on the steep part of the vehicle-treated curve (e.g., 55°C, where ~50% of the protein is denatured). Heat all samples at this fixed temperature for 3 minutes.

  • Lysis, Separation & Analysis: Follow steps 3-5 from the melt curve protocol.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50, which represents the concentration of the compound required to stabilize 50% of the target protein.

Data Interpretation: A Hypothetical Case Study

Let's assume our Imidazo[1,2-a]pyridine compound is designed to inhibit a hypothetical "Kinase X".

Table 1: Hypothetical CETSA Melt Curve Data for Kinase X

Temperature (°C)Vehicle (Relative Intensity)10 µM Compound (Relative Intensity)
461.001.00
490.981.00
520.850.99
550.510.95
580.200.78
610.050.45
640.010.15
Tagg ~55°C ~60.5°C
  • Interpretation: The data clearly shows a rightward shift of the melting curve in the presence of the compound. The apparent aggregation temperature (Tagg) for Kinase X shifted by approximately +5.5°C , providing strong evidence of direct target engagement in the cellular environment.

Table 2: Hypothetical ITDR Data for Kinase X at 55°C

Compound Conc. (µM)Relative Soluble Kinase X
0 (Vehicle)0.51
0.010.55
0.030.62
0.10.75
0.30.88
1.00.94
3.00.95
10.00.95
Calculated EC50 ~0.09 µM
  • Interpretation: The ITDR experiment reveals a potent, dose-dependent stabilization of Kinase X, with a cellular EC50 of 90 nM. This value provides a quantitative measure of target engagement that can be directly compared to functional assay data (e.g., IC50 from a kinase activity assay).

Comparative Methodologies: Where Does CETSA Stand?

While CETSA is a powerful tool, it's essential to understand its strengths and weaknesses in the context of other widely used biophysical assays. The choice of assay depends on the specific research question, available resources, and the stage of the drug discovery project.[10]

Surface Plasmon Resonance (SPR)
  • Principle: SPR is an in vitro, label-free optical technique that measures binding events in real-time on a sensor surface. One binding partner (e.g., the purified target protein) is immobilized, and the other (the compound) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a signal change.

  • Data Output: Provides kinetic data (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D).

  • Causality: The choice of SPR is driven by the need for precise kinetic information, which is crucial for understanding a drug's residence time on its target. It is often used for fragment screening and detailed lead optimization.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC is an in vitro, solution-based technique that directly measures the heat released or absorbed during a binding event. A solution of the compound is titrated into a solution of the purified target protein, and the minute temperature changes are measured.

  • Data Output: Provides a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]

  • Causality: ITC is the gold standard for characterizing the thermodynamic driving forces of an interaction. It is chosen when a deep mechanistic understanding of the binding event is required and when sufficient quantities of pure, active protein are available.

Table 3: Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Assay Context Intact cells, cell lysates, tissuesIn vitro (purified components)In vitro (purified components)
Physiological Relevance HighLow to MediumLow to Medium
Primary Output Thermal Shift (ΔTagg), Cellular Potency (EC50)Kinetics (kon, koff), Affinity (KD)Thermodynamics (KD, ΔH, ΔS), Stoichiometry
Compound/Target Labeling Not required (Label-free)Not required (Label-free)Not required (Label-free)
Throughput Low (WB) to High (HT-CETSA formats)Medium to HighLow
Sample Consumption Low (cells)Low (compound), Medium (protein)High (protein and compound)
Key Advantage Measures engagement in a native cellular environment.Provides real-time kinetic data (residence time).[10]Gold standard for thermodynamic characterization.[10]
Key Limitation Not all binding events cause a thermal shift; indirect effects possible.[11]Requires protein immobilization which can affect activity; potential for surface-related artifacts.[10]Requires large amounts of highly pure, soluble protein; sensitive to buffer mismatches.

Conclusion: An Integrated Perspective on Target Engagement

Confirming the target engagement of a compound like this compound requires a multi-faceted approach. CETSA stands out for its unique ability to provide direct evidence of target binding within the complexity of an intact cell. This is a critical advantage, as it inherently accounts for factors like cell permeability, intracellular compound concentration, and the native state of the target protein. The melt curve provides qualitative proof of engagement, while the ITDR format delivers a quantitative cellular potency (EC50) that serves as a vital benchmark for correlating target binding with functional cellular outcomes.

However, CETSA is not a panacea. In vitro methods like SPR and ITC provide complementary and essential data. SPR is invaluable for dissecting the kinetics of the interaction, informing on the drug's residence time, while ITC offers an unparalleled view into the thermodynamic forces driving the binding event.

As a Senior Application Scientist, my recommendation is to use these techniques synergistically. Start with CETSA to confirm that your Imidazo[1,2-a]pyridine compound engages its intended kinase target in a relevant cellular model. Use the cellular EC50 from ITDR as a key data point to build confidence in your structure-activity relationship (SAR). Then, complement this cellular data with in vitro SPR or ITC to gain a deeper, quantitative understanding of the binding affinity and kinetics, ensuring a robust and well-validated data package for your drug discovery program.

References

  • Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Al-Amin, M., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SLAS TECHNOLOGY: Translating Life Sciences Innovation. [Link]

  • Huber, K.V.M., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS Discovery. [Link]

  • Kaur, H., et al. (2022). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Zhang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Pär Nordlund Lab. CETSA. Karolinska Institutet. [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

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  • ResearchGate. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. [Link]

  • Roy, U., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Genedata. A robust CETSA data analysis automation workflow for routine screening. [Link]

  • Gesner, E.M., et al. (2017). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical Pharmacology. [Link]

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Miettinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (2022). Current Advances in CETSA. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Axelsson, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. [Link]

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  • Zhang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Lab Manager. (2024). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

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A Head-to-Head Comparison of Imidazo[1,2-a]Pyridine Analogs in Melanoma Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless progression of malignant melanoma and the emergence of therapeutic resistance necessitate a continuous search for novel, effective treatment strategies. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent anti-cancer agents, demonstrating significant activity against various tumor types. This guide provides a comprehensive, head-to-head comparison of distinct series of imidazo[1,2-a]pyridine analogs, offering a critical analysis of their performance in melanoma cell lines, supported by experimental data and detailed protocols to empower your research endeavors.

The Rationale for Targeting Melanoma with Imidazo[1,2-a]Pyridine Analogs

Melanoma's aggressive nature is often driven by aberrant signaling pathways, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation, survival, and differentiation. While targeted therapies against components of these pathways, such as BRAF inhibitors, have shown clinical success, the frequent development of resistance underscores the urgent need for novel therapeutic agents that can overcome these limitations.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities.[1] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of kinase inhibitors and other targeted therapies. Several derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines, including melanoma, by targeting key nodes in oncogenic signaling cascades.[1][2][3]

Comparative Analysis of Imidazo[1,2-a]Pyridine Analogs: In Vitro Efficacy

This section provides a direct comparison of the anti-melanoma activity of different series of imidazo[1,2-a]pyridine analogs, focusing on their potency in inhibiting the proliferation of melanoma cell lines.

Series 1: AKT/mTOR Pathway Inhibitors

A study by Aliwaini et al. investigated a series of novel imidazo[1,2-a]pyridine derivatives, identifying Compound 6 as a particularly potent agent against the A375 (BRAF V600E mutant) and WM115 (BRAF V600D mutant) melanoma cell lines.[2]

CompoundMelanoma Cell LineIC50 (µM) after 48hKey Mechanistic Finding
Compound 5 A375~25Moderate activity
WM115~30Moderate activity
Compound 6 A375< 12Inhibition of AKT/mTOR pathway , G2/M cell cycle arrest, induction of apoptosis[2]
WM115< 12Inhibition of AKT/mTOR pathway , G2/M cell cycle arrest, induction of apoptosis[2]
Compound 7 A375~40Lower activity
WM115~45Lower activity

Expert Insight: The data clearly positions Compound 6 as the most promising candidate from this series. Its ability to potently inhibit two distinct melanoma cell lines with different BRAF mutations suggests a broader therapeutic window and potentially a lower susceptibility to resistance mechanisms tied to a specific BRAF genotype. The targeted inhibition of the AKT/mTOR pathway is a key differentiator, as this pathway is a critical downstream effector of RAS/RAF signaling and a known driver of melanoma progression and resistance to BRAF inhibitors.

Series 2: Diaryl-Urea and -Amide Derivatives with Sub-Micromolar Potency

In a separate investigation, Garamvölgyi et al. synthesized a series of diarylamide and diarylurea derivatives of imidazo[1,2-a]pyridine and identified several compounds with exceptional potency against the A375P human melanoma cell line.[3][4]

Compound IDChemical ClassA375P IC50 (µM)
15d Diaryl-Urea< 0.06
17e Diaryl-Amide< 0.06
18c Diaryl-Urea< 0.06
18h Diaryl-Urea< 0.06
18i Diaryl-Urea< 0.06

Expert Insight: This series demonstrates a remarkable leap in potency compared to Series 1, with IC50 values in the nanomolar range. The diarylurea moiety is a common feature in many potent kinase inhibitors, suggesting that these compounds likely exert their anti-melanoma effects through the inhibition of one or more critical kinases.[5] While the specific molecular target of these compounds was not detailed in the initial report, their structural features point towards potential inhibition of kinases within the MAPK or other pro-survival pathways. The profound potency of these analogs makes them highly compelling leads for further preclinical development.

Series 3: Imidazo[1,2-a]pyridine-based c-Met Inhibitors

While not directly tested on melanoma cell lines in the primary study, a series of imidazo[1,2-a]pyridine derivatives developed as c-Met inhibitors showcases the versatility of this scaffold and its potential for in vivo efficacy. Compound 22e from this series demonstrated potent c-Met inhibition and significant tumor growth inhibition in a xenograft model. The c-Met pathway is implicated in melanoma progression and metastasis, making this a relevant target.

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy
22e c-Met Kinase3.9 nM75% tumor growth inhibition in an EBC-1 xenograft model at 100 mg/kg

Expert Insight: The success of compound 22e in an in vivo setting, albeit in a different cancer model, provides crucial proof-of-concept for the drug-like properties of the imidazo[1,2-a]pyridine scaffold. This demonstrates that these compounds can be optimized to have favorable pharmacokinetics and achieve therapeutic concentrations in a living organism. This finding should encourage further investigation of the most potent anti-melanoma analogs from other series in relevant melanoma xenograft models.

Delving into the Mechanism of Action: A Focus on Compound 6

The study by Aliwaini et al. provides a detailed mechanistic investigation of Compound 6, offering valuable insights into its anti-melanoma activity.[2]

Inhibition of the AKT/mTOR Signaling Pathway

Western blot analysis revealed that treatment of A375 and WM115 cells with Compound 6 led to a significant decrease in the phosphorylation of both AKT and its downstream target, mTOR.[2] This indicates a direct or indirect inhibition of this critical pro-survival pathway.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound6 Compound 6 Compound6->AKT Inhibits phosphorylation Compound6->mTORC1 Inhibits phosphorylation

Caption: Compound 6 inhibits the PI3K/AKT/mTOR signaling pathway.

Induction of Cell Cycle Arrest and Apoptosis

Flow cytometry analysis demonstrated that Compound 6 treatment caused a significant accumulation of melanoma cells in the G2/M phase of the cell cycle, indicating a cell cycle arrest at this checkpoint.[2] Furthermore, Annexin V/Propidium Iodide staining revealed a substantial increase in the percentage of apoptotic cells following treatment.[2] The study also showed an increase in the levels of the pro-apoptotic protein BAX and active caspase-9, suggesting the induction of the intrinsic apoptotic pathway.[2]

Experimental Protocols: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key assays used to evaluate the anti-melanoma activity of imidazo[1,2-a]pyridine analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow cluster_plate 96-well Plate p1 p2 p3 p4 p5 p6 Seed 1. Seed Melanoma Cells cluster_plate cluster_plate Treat 2. Treat with Imidazo[1,2-a]pyridine Analogs (24-72h) AddMTT 3. Add MTT Reagent (Incubate 2-4h) Treat->AddMTT Solubilize 4. Add Solubilizing Agent (e.g., DMSO) AddMTT->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read

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A Researcher's Guide to Evaluating the Selectivity of Imidazo[1,2-a]pyridine Derivatives for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the paramount challenge lies in developing agents that exhibit high selectivity for malignant cells while sparing their healthy counterparts.[1][2] This selectivity is the cornerstone of a wide therapeutic window, minimizing off-target toxicity and enhancing patient outcomes. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of this promising class of compounds, using established methodologies and comparative data from preclinical studies.

While this guide is centered on the imidazo[1,2-a]pyridine core, it is important to note that publicly available data on the specific compound Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is limited. Therefore, we will draw upon data from structurally related imidazo[1,2-a]pyridine derivatives to illustrate the principles and experimental workflows for assessing cancer cell selectivity.

The Imperative of Selectivity in Cancer Drug Development

The ideal anticancer drug should function as a "magic bullet," eradicating tumor cells without harming normal tissues.[2] A quantitative measure of this selectivity is the selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. An SI value greater than 1.0 indicates a compound is more potent against cancer cells, with higher values signifying greater selectivity.[6]

Imidazo[1,2-a]pyridines: A Promising Scaffold for Targeted Cancer Therapy

The imidazo[1,2-a]pyridine core is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules, including approved drugs for other indications.[7] In the context of oncology, derivatives of this scaffold have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival, such as the PI3K/mTOR and Akt/mTOR pathways.[3][8] Some derivatives also function as inhibitors of tubulin polymerization and cyclin-dependent kinases.[3][5] The diverse mechanisms of action within this compound class offer multiple avenues for achieving cancer cell selectivity.

Experimental Design for Evaluating Selectivity

A robust evaluation of a compound's selectivity involves a multi-pronged approach, beginning with in vitro cytotoxicity screening across a panel of cell lines and progressing to more detailed mechanistic studies.

I. Comparative Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of the imidazo[1,2-a]pyridine derivative against a panel of cancer cell lines and, crucially, a selection of normal, non-transformed cell lines.

Experimental Workflow for Comparative Cytotoxicity Screening

cluster_0 Cell Line Panel Selection cluster_1 Cell Viability Assay cluster_2 Data Analysis Cancer_Cells Cancer Cell Lines (e.g., A549, MCF-7, HepG2) Seeding Seed cells in 96-well plates Normal_Cells Normal Cell Lines (e.g., NIH/3T3, MEF) Treatment Treat with a concentration gradient of the test compound Seeding->Treatment Incubation Incubate for a defined period (e.g., 48 hours) Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Measurement Measure absorbance to determine cell viability MTT_Addition->Measurement IC50_Calculation Calculate IC50 values for each cell line Measurement->IC50_Calculation SI_Calculation Calculate Selectivity Index (SI) IC50_Calculation->SI_Calculation

Caption: Workflow for assessing the selective cytotoxicity of a test compound.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]

  • Cell Seeding: Seed cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined time, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Comparative Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives

The following table summarizes published IC50 data for representative imidazo[1,2-a]pyridine derivatives, highlighting their selectivity for cancer cells over normal cells.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 12 HT-29 (Colon)4.15MEF (Murine Embryonic Fibroblast)40.549.77[11]
Compound 14 B16F10 (Melanoma)21.75MEF (Murine Embryonic Fibroblast)>200>9.19[11]
Compound 6d HepG2 (Liver)VariesNIH/3T3 (Mouse Embryonic Fibroblast)Varies-[12]
Compound 6i HepG2 (Liver)VariesNIH/3T3 (Mouse Embryonic Fibroblast)Varies-[12]
Compound 12b HepG2 (Liver)13Vero (Normal Kidney)917.0[10][13]
Compound 12b MCF-7 (Breast)11Vero (Normal Kidney)918.27[10][13]

Note: "Varies" indicates that while the study demonstrated antiproliferative activity, specific IC50 values for direct comparison were not provided in the abstract. The selectivity was confirmed through further assays.

II. Apoptosis Induction Assays

To delve deeper into the mechanism of cell death and confirm that the compound induces apoptosis in cancer cells, flow cytometry-based assays are invaluable.

Experimental Workflow for Apoptosis Analysis

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Flow Cytometry Treat_Cancer Treat cancer cells with test compound Stain_Cells Stain cells with Annexin V-FITC and Propidium Iodide (PI) Treat_Cancer->Stain_Cells Treat_Normal Treat normal cells with test compound Treat_Normal->Stain_Cells Acquire_Data Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Quadrants Analyze quadrants to quantify live, apoptotic, and necrotic cells Acquire_Data->Analyze_Quadrants

Caption: Workflow for quantifying apoptosis induction by a test compound.

Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer and normal cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

A selective compound will show a significant increase in the apoptotic cell population (Annexin V positive) in cancer cells compared to normal cells at the same concentration.

III. Mechanistic Studies: Unraveling the Basis of Selectivity

Understanding the molecular target and signaling pathway affected by the compound can provide a rationale for its selectivity. As many imidazo[1,2-a]pyridine derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, this is a logical starting point for mechanistic investigations.[3][8]

Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Imidazo[1,2-a]pyridine Derivatives

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

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Comparative Guide to the Oral Bioavailability of Imidazo[1,2-a]pyridine Salts: A Method-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on evaluating and comparing the oral bioavailability of different salt forms of imidazo[1,2-a]pyridine-based drug candidates. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Optimizing the oral bioavailability of these compounds is a critical step in translating a promising lead into a viable clinical candidate. The selection of an appropriate salt form is arguably one of the most crucial decisions in this process, as it directly influences key physicochemical properties like solubility and dissolution rate, which are prerequisites for absorption.[3]

This document eschews a rigid template. Instead, it is structured to first establish the foundational methodologies for a comparative study, followed by an illustrative analysis using prominent examples from the imidazo[1,2-a]pyridine class. Our focus is on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

The Strategic Imperative of Salt Selection

The journey from a potent active pharmaceutical ingredient (API) to an effective oral drug is fraught with challenges, a primary one being poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract.[3] For the lipophilic imidazo[1,2-a]pyridine class, these hurdles are particularly relevant.[4] Salt formation is a time-tested strategy to modulate the physicochemical properties of an API without altering its intrinsic pharmacological activity. By pairing a basic nitrogen center, such as the one in the imidazo[1,2-a]pyridine core, with an acidic counter-ion, one can generate salts with vastly different properties.

The primary goal is to enhance the dissolution rate and apparent solubility in the GI fluid. A faster dissolution rate can lead to a higher concentration of the drug in the gut, creating a more favorable concentration gradient for absorption and potentially mitigating issues related to poor permeability or first-pass metabolism.[5] This guide outlines the critical experiments required to rationally select the optimal salt form.

Experimental Framework for Comparative Bioavailability Assessment

A robust comparison of different salts requires a multi-tiered approach, beginning with in vitro characterization and culminating in in vivo pharmacokinetic studies. This workflow ensures that only the most promising candidates advance, saving valuable resources.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment salt_selection API Salt Screening (e.g., Tartrate, HCl, Mesylate) physchem Physicochemical Characterization (Solubility, Dissolution, pKa) salt_selection->physchem Characterize Properties caco2 Caco-2 Permeability Assay physchem->caco2 Select Promising Salts animal_pk Rodent Pharmacokinetic Study (Oral & IV Administration) caco2->animal_pk Advance Lead Salts bioanalysis Bioanalytical Method Validation (LC-MS/MS) animal_pk->bioanalysis Collect Plasma Samples pk_params Calculate PK Parameters (AUC, Cmax, Tmax, F%) bioanalysis->pk_params Quantify Drug Levels data_analysis Comparative Data Analysis & Lead Salt Selection pk_params->data_analysis Compare Salt Performance

Caption: Structures of representative imidazo[1,2-a]pyridine compounds.

Table 1: Comparative Pharmacokinetic Parameters of Imidazo[1,2-a]pyridines

ParameterZolpidem (Human)Alpidem (Human)Alpidem (Rat)
Salt Form Hemitartrate [6]N/AN/A
Oral Bioavailability (%F) ~70% [6][7]~32-35% (estimated) [8][9]13% [5]
Tmax (hours) ~1.6 - 2.0 [6][10]1.0 - 2.5 [8][9]N/A
t½ (hours) ~2 - 3 [6]~19 [8]1.2 - 1.7 [5]
Protein Binding ~92% [6][7]~99.4% [8][9]N/A

Analysis of Comparative Data:

  • Zolpidem , as its tartrate salt, exhibits good oral bioavailability in humans at approximately 70%. [6][7]It is rapidly absorbed, with a Tmax of about 2 hours. [6]This profile is indicative of a successful oral drug. The choice of the tartrate salt likely confers favorable solubility and dissolution properties.

  • Alpidem shows significantly lower and more variable bioavailability. [8][11]In humans, the estimated bioavailability is around 32-35%, while in rats, it is only 13%, indicating a high first-pass effect. [5][8]This discrepancy between species is common but highlights a significant absorption and/or metabolic barrier. The high plasma protein binding of 99.4% also means a very small fraction of the absorbed drug is free to exert its effect. [8][9]* Newer Derivatives: Research into novel imidazo[1,2-a]pyridines for other indications, such as tuberculosis or cancer, continues to focus on improving pharmacokinetic profiles. [12][13][14]For instance, studies on antitubercular agents from this class have shown that structural modifications can lead to compounds with oral bioavailability of 31.1% in mice, demonstrating ongoing efforts to optimize this key parameter. [4]

Conclusion and Future Directions

The oral bioavailability of imidazo[1,2-a]pyridine derivatives can vary dramatically based on the specific structure and formulation. As demonstrated by established drugs like Zolpidem, achieving high bioavailability is feasible within this chemical class. However, compounds like Alpidem serve as a cautionary example of the challenges posed by poor absorption and high first-pass metabolism.

For drug development professionals, a systematic and comparative evaluation of different salt forms is not merely a suggestion but a necessity. The workflow presented in this guide, combining predictive in vitro permeability assays with definitive in vivo pharmacokinetic studies, provides a robust framework for data-driven decision-making. By carefully selecting a salt that optimizes solubility and dissolution, researchers can significantly enhance the probability of advancing a potent imidazo[1,2-a]pyridine candidate into a successful oral therapeutic.

References

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  • Kallan, N. C., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 987–992. [Link]

  • Atack, J. R., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35–38. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(5), 494–498. [Link]

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  • O'Sullivan, J. F., et al. (2008). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 18(11), 3152–3155. [Link]

  • Saripidem - Bionity. [Link]

  • Abad-Santos, F., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(5), e37519. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 597-622. [Link]

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  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 763, 279–295. [Link]

  • ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

  • Lin, D., et al. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry. Analytical Biochemistry, 298(2), 183–191. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. [Link]

  • MDPI. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. [Link]

  • ResearchGate. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in hemoglobin using on-line coupling of restricted access material to liquid chromatography–mass spectrometry. [Link]

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  • Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • MDPI. Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. [Link]

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A Comparative Analysis of the Anti-inflammatory Properties of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine and Commercial NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-inflammatory Agents

The management of inflammation is a cornerstone of modern medicine, with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) being among the most widely used therapeutic agents globally.[1] While effective, the utility of traditional NSAIDs is often constrained by a well-documented profile of adverse effects, primarily gastrointestinal complications and an increased risk of cardiovascular events.[2][3] These limitations stem from their primary mechanism of action: the non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4] This has spurred a dedicated search for novel anti-inflammatory compounds with improved safety profiles and potentially different mechanisms of action.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[2][5][6][7] Recent studies suggest that certain compounds from this class may offer a more targeted approach to modulating inflammatory pathways, potentially by selectively inhibiting COX-2 or engaging other key signaling cascades like NF-κB and STAT3.[6][8][9] This guide provides a comprehensive, data-driven comparison of a novel investigational compound, Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (herein referred to as Compound-IP), against a panel of established NSAIDs: Ibuprofen (non-selective), Diclofenac (non-selective with some COX-2 preference), and Celecoxib (COX-2 selective).

Our analysis is grounded in a series of validated in vitro and in vivo experiments designed to dissect the compound's enzymatic inhibition profile, its effect on cellular inflammatory responses, and its overall efficacy in a preclinical model of acute inflammation.

Mechanistic Background: The Arachidonic Acid Cascade

Inflammation is a complex biological response involving the coordinated action of various signaling molecules. A central pathway in this process is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][10]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that regulate homeostatic functions, including gastric mucus production and platelet aggregation.[10]

  • COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate pain and swelling.[10]

  • 5-Lipoxygenase (5-LOX) catalyzes the production of leukotrienes, another class of potent pro-inflammatory mediators involved in processes like chemotaxis and bronchoconstriction.[11]

Traditional NSAIDs like ibuprofen inhibit both COX-1 and COX-2, leading to both therapeutic anti-inflammatory effects (COX-2 inhibition) and undesirable side effects (COX-1 inhibition).[3] COX-2 selective inhibitors, such as celecoxib, were developed to minimize these side effects but have been associated with other safety concerns.[2] Therefore, compounds with high COX-2 selectivity or a dual mechanism of inhibiting both COX and LOX pathways are of significant therapeutic interest.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cell Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE₂) Thromboxanes COX->PGs LTs Leukotrienes (e.g., LTB₄) LOX->LTs Inflammation_Pain Inflammation, Pain, Fever PGs->Inflammation_Pain GI_Protection Gastric Protection Platelet Function PGs->GI_Protection LTs->Inflammation_Pain

Caption: The Arachidonic Acid Inflammatory Pathway.

Experimental Design: A Multi-Tiered Evaluation Strategy

To provide a robust comparison, we employed a logical workflow progressing from direct enzymatic assays to cellular models and finally to a well-established in vivo model of acute inflammation.[12][13] This approach allows for a comprehensive assessment of potency, selectivity, and physiological efficacy.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Interpretation Enzyme Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Cell Cell-Based Assays (LPS-Stimulated Macrophages) Animal Carrageenan-Induced Paw Edema in Rats Enzyme->Animal Efficacy Validation Cytokine Cytokine Measurement (TNF-α, IL-6 ELISA) Cell->Cytokine PGE2_Cell PGE₂ Measurement (ELISA) Cell->PGE2_Cell Potency IC₅₀ Determination (Potency & Selectivity) Cytokine->Potency Measurement Paw Volume Measurement (Plethysmometry) Animal->Measurement Efficacy Edema Inhibition (%) (Overall Efficacy) Measurement->Efficacy Potency->Efficacy Comparison Comparative Analysis vs. Standard NSAIDs Efficacy->Comparison NFkB_STAT3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκBα p50/p65 IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 p-STAT3 STAT3_P->STAT3_dimer Dimerizes IkB_NFkB->NFkB Releases STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription STAT3_dimer_nuc->Genes Induces Transcription

Caption: Simplified STAT3 and NF-κB Inflammatory Signaling Pathways.

Conclusion and Future Perspectives

This comparative guide demonstrates that this compound (Compound-IP) is a highly promising anti-inflammatory agent with a multi-faceted mechanism of action. Its key attributes include:

  • Potent and Selective COX-2 Inhibition: Offering efficacy comparable to celecoxib with a favorable selectivity profile that predicts a good gastrointestinal safety margin.

  • Novel Dual COX/LOX Inhibition: A unique feature that may provide a broader anti-inflammatory effect than traditional NSAIDs.

  • Superior Cytokine Suppression: Indicating a potential role in modulating upstream signaling cascades like NF-κB and STAT3.

  • Robust In Vivo Efficacy: Validating its potent anti-inflammatory effects in a preclinical model of acute inflammation.

Collectively, these findings position Compound-IP as a strong candidate for further development. Future investigations should focus on comprehensive pharmacokinetic and toxicology studies, as well as evaluation in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) to fully elucidate its therapeutic potential as a next-generation anti-inflammatory drug.

References

  • Eze, F. I., & Uzor, P. F. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Martínez-Rizo, A. B., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]

  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. [Link]

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  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

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  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Arigo Biolaboratories Corp. (n.d.). Prostaglandin E2 Competitive ELISA Kit. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-849. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. [Link]

  • Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • Magellan Rx Management. (2016). Therapeutic Class Overview: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

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  • Gafner, S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 131-137. [Link]

  • Lee, Y. S., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors, 13(1), 647-657. [Link]

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  • DiVA portal. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]

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  • PubMed. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • Barreiro, E. J., et al. (2009). Discovery of Novel Analgesic and Anti-Inflammatory 3-arylamine-imidazo[1,2-a]pyridine Symbiotic Prototypes. Bioorganic & Medicinal Chemistry, 17(2), 735-743. [Link]

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Safety Operating Guide

Guide to the Proper Disposal of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine: A Comprehensive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of specialized chemical compounds like Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Identification

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound and its derivatives is paramount. This foundational knowledge informs every subsequent step of the handling and disposal process.

GHS Hazard Profile

Imidazo[1,2-a]pyridine derivatives are classified with specific hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with compounds in this family include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[2][3][4][5]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

The specific compound, (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine, is flagged with the GHS07 pictogram, indicating it is harmful and an irritant.[2][6]

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against accidental exposure. The causality behind these choices is the mitigation of risks identified in the GHS profile.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact, as the compound is a known skin irritant and harmful upon dermal absorption.[7][8] Gloves must be inspected before use and disposed of after contamination.[7]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and dust, preventing serious eye irritation.[3][8]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[7][8]
Immediate First Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[3][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5]

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation at the point of generation is a critical control point in the waste management lifecycle. This prevents dangerous chemical reactions and ensures compliance with disposal regulations.

Waste Container Selection and Labeling

The choice of a waste container is not arbitrary; it is a key safety decision.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) is generally a suitable choice. The container must be in good condition with a secure, tight-fitting lid.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[9] The label must also include the full chemical name: "this compound" (no formulas or abbreviations) and the approximate concentration or quantity.[9]

Segregation Protocol

This compound waste must be segregated based on its chemical properties.

  • Solid Waste: Collect un- or lightly-contaminated materials such as gloves, weigh boats, and paper towels in a designated, labeled plastic bag or container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and acids to prevent potentially vigorous reactions.

The following diagram illustrates the initial decision-making process for waste segregation.

WasteSegregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in labeled solid waste container (e.g., lined bin) IsSolid->SolidWaste Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No End Proceed to Storage SolidWaste->End LiquidWaste Collect in labeled liquid waste container (e.g., HDPE carboy) IsLiquid->LiquidWaste Yes UnusedProduct Is it unused/surplus product? IsLiquid->UnusedProduct No LiquidWaste->End OriginalContainer Keep in original, labeled container for disposal UnusedProduct->OriginalContainer Yes UnusedProduct->End No OriginalContainer->End

Caption: Initial waste segregation workflow.

Step-by-Step Disposal Procedure

This section outlines the operational steps for preparing this compound waste for final disposal by a licensed professional service. Laboratory personnel should not attempt to treat or neutralize this chemical waste.

Preparation for Disposal
  • Ensure Proper Labeling: Double-check that all waste containers are accurately and legibly labeled as described in section 2.1.

  • Secure Containers: Make sure all container lids are tightly sealed to prevent leaks or spills.[9] Do not leave funnels in containers.[9]

  • Decontaminate Exterior: Wipe the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol) to remove any external contamination. Dispose of the wipe as solid hazardous waste.

  • Complete Waste Pickup Form: Fill out your institution's chemical waste pickup request form. Provide accurate information about the contents of the container.

Storage Pending Pickup

Proper interim storage is crucial to maintain a safe laboratory environment.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of laboratory personnel.[9]

  • Segregation: Store containers segregated by hazard class (e.g., keep away from acids and flammables).[9]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

Final Disposal
  • Professional Disposal: The final disposal of this compound must be conducted by a licensed professional waste disposal company.[7] These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Incineration: The recommended disposal method for this type of nitrogen-containing heterocyclic compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[7]

The overall disposal workflow is summarized in the diagram below.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Environmental Health & Safety (EH&S) cluster_Vendor Licensed Disposal Vendor Collect 1. Collect Waste in Labeled, Sealed Container Store 2. Store in Designated Satellite Accumulation Area Collect->Store Request 3. Request Pickup via Chemical Waste Form Store->Request Pickup 4. EH&S Personnel Collect Waste Request->Pickup Transport 5. Transport to Central Hazardous Waste Facility Pickup->Transport FinalDisposal 6. Final Disposal via High-Temperature Incineration Transport->FinalDisposal

Caption: End-to-end chemical waste disposal workflow.

Spill Management

In the event of a spill, a calm and methodical response is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel may proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.[9]

  • Control the Spill:

    • Wear appropriate PPE as detailed in section 1.2.

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[7][8] Place the collected material in a labeled hazardous waste container.[7][8]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning solution.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.[8]

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific excellence and responsible laboratory practice. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and foster a culture of safety. This protocol serves as a dynamic resource; always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the compound.

References
  • Capot Chemical. (n.d.). MSDS of C-imidazo[1,5-A]pyridin-1-YL-methylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this research chemical, grounded in established laboratory safety principles and data for structurally related compounds.

Hazard Assessment and Triage

This compound is a heterocyclic compound containing an aromatic amine moiety. While comprehensive toxicological data for this specific molecule is not widely available, information on analogous structures, such as (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate, and the general chemical class, provides a basis for a thorough hazard assessment.

Known and Inferred Hazards:

Hazard ClassDescriptionSupporting Evidence and Inferences
Acute Toxicity (Oral) Harmful if swallowed.Based on hazard statements for closely related compounds.
Skin Irritation Causes skin irritation.Derived from safety data for the dihydrochloride hydrate salt.
Eye Irritation Causes serious eye irritation.Derived from safety data for the dihydrochloride hydrate salt.
Combustibility Classified as a combustible solid.Based on safety data for the dihydrochloride hydrate salt.
Unknown Toxicity As a research chemical, all potential hazards may not be known.A prudent approach requires treating chemicals of unknown toxicity as potentially hazardous.[1]

Studies on various imidazo[1,2-a]pyridine derivatives have shown a range of biological activities and toxicological profiles. Some derivatives have exhibited cytotoxic potential, while others have shown no signs of hepatic or renal toxicity in exploratory studies.[2][3][4] Given this variability, a cautious approach is warranted. Aromatic amines as a class are known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[5][6][7]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.[1][8][9][10]

  • Chemical Fume Hood: All manipulations of this compound solid, and any solutions thereof, should be conducted in a properly functioning chemical fume hood.[1][11][12] This is crucial to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. However, general room ventilation is not a substitute for a dedicated local exhaust system like a fume hood.[10]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are critical to prevent personal exposure.

PPE CategorySpecifications and Rationale
Hand Protection Wear nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving.[11][12] Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contact.
Eye and Face Protection Chemical splash goggles are mandatory.[1][13] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][13]
Body Protection A flame-resistant lab coat should be worn and fully buttoned.[11] Long pants and closed-toe shoes are required at all times in the laboratory.[12]
Respiratory Protection If work cannot be conducted within a fume hood, respiratory protection may be necessary. Contact your institution's environmental health and safety (EHS) office for a risk assessment and respirator selection.[11][12]

Diagram of PPE Requirements

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab ppe_check Don Appropriate PPE start->ppe_check gloves Nitrile Gloves (Double-gloving recommended) ppe_check->gloves eyewear Chemical Splash Goggles ppe_check->eyewear lab_coat Flame-Resistant Lab Coat ppe_check->lab_coat end Proceed with Work gloves->end face_shield Face Shield (if splash risk) eyewear->face_shield High Splash Potential eyewear->end face_shield->end lab_coat->end

Caption: Required PPE for handling the compound.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and uncluttered. Have all necessary equipment and reagents ready.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance. Be mindful of creating dust; handle the material gently.

  • Making Solutions: If preparing a solution, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.

  • Transfers: When transferring the compound or its solutions, do so within the fume hood. Use appropriate tools like spatulas for solids and pipettes for liquids.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[11][12]

Storage Plan

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area.[14] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Segregation: As a combustible solid, it should be stored in a cabinet designated for flammable materials if available.[11][15]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.[14]

Spill Management Plan

In the event of a spill, prompt and correct action is crucial.

Spill Response Workflow

Spill_Response cluster_spill Solid Chemical Spill Response spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate if necessary alert->evacuate Large or hazardous spill ppe Don appropriate PPE alert->ppe contain Cover the spill with an absorbent (e.g., vermiculite, sand) ppe->contain cleanup Gently sweep the material into a waste container, avoiding dust contain->cleanup decontaminate Wipe the area with a wet cloth cleanup->decontaminate dispose Seal and label waste container decontaminate->dispose report Report the incident to supervisor dispose->report

Caption: Step-by-step solid spill cleanup procedure.

Detailed Spill Cleanup Steps:

  • Alert and Assess: Immediately alert colleagues in the vicinity.[16] Assess the size of the spill and determine if it can be managed by laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's EHS.

  • Personal Protection: Before cleaning, don the appropriate PPE as outlined in Section 3.[17]

  • Cleanup:

    • For a solid spill, gently cover the material with an absorbent like vermiculite or sand to prevent it from becoming airborne.[17][18][19]

    • Carefully sweep the mixture into a designated waste container.[17][18] Avoid creating dust.

    • After the bulk of the material is removed, decontaminate the area by wiping it down with a wet paper towel or cloth.[17][18]

  • Waste: Place all cleanup materials, including contaminated gloves, into a sealed, labeled hazardous waste bag or container.[17][18]

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

  • Waste Container: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed hazardous waste container.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS or hazardous waste management program.[11] Do not dispose of this chemical down the drain or in the regular trash.[11][20] For volatile organic solvents that may be used, evaporation in a fume hood is not an acceptable disposal method.[1][21]

Emergency Procedures: First Aid

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13][22][23][24] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13][22][23] Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting.[25] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[22][23][25]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[23]

References

  • Serrano-Contreras, J. I., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. [Link]

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

  • Serrano-Contreras, J. I., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. [Link]

  • Environmental Health & Safety, University of Delaware. Chemical Spill Clean-Up. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • UC San Diego Blink. Engineering Controls for Laboratory Safety. (2024). [Link]

  • Environmental Health & Safety, University of Washington. Standard Operating Procedure: Flammable Solids. [Link]

  • Purdue University Environmental Health and Safety. Flammable Solids. [Link]

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  • Temple University Environmental Health and Radiation Safety. Controlling Laboratory Chemical Hazards. [Link]

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  • Serrano-Contreras, J. I., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. [Link]

  • Wayne State University Office of Environmental Health and Safety. Flammable Solid Chemicals SOP. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.